molecular formula C9H7ClO B085819 Cinnamoyl chloride CAS No. 102-92-1

Cinnamoyl chloride

Cat. No.: B085819
CAS No.: 102-92-1
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride (CAS 102-92-1) is a versatile and high-value acyl chloride derivative widely used in organic and medicinal chemistry research as a key synthetic intermediate. Its primary research value lies in its reactivity, allowing scientists to efficiently introduce the cinnamoyl moiety into target molecules through esterification or amidation reactions. Recent studies highlight its application in the synthesis of novel compounds with significant biological activity. For instance, this compound has been used to create ester and amide derivatives that demonstrate potent activity against the Gram-positive bacterium Staphylococcus aureus and Candida fungi, presenting a promising avenue in the search for new antimicrobial agents to address global antimicrobial resistance . Furthermore, cinnamoyl-based derivatives are being explored in cancer research, with some compounds identified as new neddylation inhibitors that show antiproliferation activity against gastric cancer cells and can induce apoptosis . From a synthetic chemistry perspective, this compound and related acid chlorides serve as versatile building blocks in modular pathways, such as in the direct synthesis of complex motifs like coumarins from alkynes, providing a method that omits the need for hazardous gases . The compound is characterized by its distinct carbonyl band in FT-IR analysis and its molecular structure can be validated by 1H NMR and 13C NMR, confirming successful derivatization . As a supplier, we provide high-purity this compound to support innovative research in drug discovery and materials science. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
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InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
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CAS No.

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Foundational & Exploratory

cinnamoyl chloride synthesis from cinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Cinnamoyl Chloride from Cinnamic Acid

Abstract

This compound (C₉H₇ClO) is a pivotal acyl chloride intermediate, valued for its high reactivity and versatile applications in the synthesis of pharmaceuticals, fine chemicals, fragrances, and photosensitive polymers.[1] This guide provides an in-depth technical examination of the principal synthetic routes for converting trans-cinnamic acid to this compound. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer critical analysis of the most prevalent chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The causality behind reagent selection, reaction optimization, and safety protocols is emphasized to equip researchers and drug development professionals with a robust and practical understanding of this fundamental organic transformation.

Introduction: The Strategic Importance of this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It elevates the reactivity of the carboxyl group, transforming the poor leaving group of a hydroxyl (-OH) into the excellent leaving group of a chloride (-Cl).[2] This activation unlocks a plethora of subsequent reactions, most notably nucleophilic acyl substitutions to form esters, amides, and anhydrides.[1]

This compound, as the activated form of cinnamic acid, is particularly valuable. Its conjugated system, comprising a phenyl group, a carbon-carbon double bond, and a carbonyl group, makes it a crucial building block for complex molecular architectures found in active pharmaceutical ingredients (APIs) and specialty materials. The successful and high-yielding synthesis of this compound is, therefore, a critical first step in many multi-step synthetic campaigns.

Core Mechanistic Principle: Activation of the Carboxyl Group

The direct substitution of the hydroxyl group of a carboxylic acid by a chloride ion is energetically unfavorable due to the poor leaving group ability of the hydroxide anion (HO⁻). The core principle behind all successful syntheses is to first convert the hydroxyl into a superior leaving group.[2] Chlorinating agents like SOCl₂, (COCl)₂, and PCl₅ achieve this by reacting with the hydroxyl group to form a highly reactive intermediate, which is then readily displaced by a chloride ion.

Method I: The Thionyl Chloride (SOCl₂) Route

The reaction of cinnamic acid with thionyl chloride is arguably the most common and practical method for laboratory and industrial-scale synthesis. Its primary advantage lies in the nature of its byproducts.[3]

Causality & Expertise: The choice of thionyl chloride is a strategic one. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[3][4] This not only simplifies the purification process but also drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle, often resulting in high yields.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is transformed into an acyl chlorosulfite, an excellent leaving group.[2]

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][4]

  • Intermediate Formation: This forms a protonated acyl chlorosulfite intermediate after the elimination and subsequent attack of a chloride ion.[2]

  • Nucleophilic Substitution: The chloride ion, generated in the previous step, acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[4]

  • Product Formation: The tetrahedral intermediate collapses, eliminating the stable chlorosulfite leaving group, which then decomposes into gaseous SO₂ and HCl.[4][5]

Thionyl Chloride Mechanism sub Cinnamic Acid (R-COOH) int1 Protonated Acyl Chlorosulfite Intermediate sub->int1 1. Attack on S reag Thionyl Chloride (SOCl₂) reag->int1 prod This compound (R-COCl) int1->prod 2. Nucleophilic Attack by Cl⁻ nuc Chloride Ion (Cl⁻) gas Gaseous Byproducts (SO₂ + HCl) prod->gas 3. Elimination

Caption: Mechanism of Acyl Chloride formation using SOCl₂.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for safety and high yield. All operations must be performed in a certified chemical fume hood.

Apparatus Setup:

  • A dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • A reflux condenser fitted to the central neck.

  • A powder funnel or solids addition funnel for one side neck and a stopper for the other.

  • The top of the reflux condenser is connected via tubing to a gas trap consisting of a bubble counter (with mineral oil) and a wash bottle containing a 20% sodium hydroxide (NaOH) solution to neutralize the evolved HCl and SO₂ gases.[6]

Procedure:

  • Reagent Charging: Charge the reaction flask with freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol, 1.5 equiv).[6]

  • Substrate Addition: While stirring, add trans-cinnamic acid (14.8 g, 100 mmol) in several portions through the powder funnel.[6] The mixture may become thick initially.

  • Controlled Heating: Once the addition is complete, replace the funnel with a stopper. Gently heat the reaction mixture in an oil bath to 50 °C. Vigorous gas evolution will occur. Maintain this temperature until the initial vigorous reaction subsides.[6]

  • Reaction Completion: Increase the oil bath temperature to 80 °C and maintain for an additional 2 hours to drive the reaction to completion.[6] The solution should become clear and yellowish.

  • Work-up: Allow the mixture to cool to room temperature. Replace the reflux condenser with a simple distillation apparatus. Remove the excess thionyl chloride via distillation under reduced pressure (vacuum). A cold trap (liquid nitrogen) should be used to collect the volatile SOCl₂.[6]

  • Purification: The resulting crude this compound, a yellowish solid or oil, is often of sufficient purity for subsequent reactions.[6] For higher purity, it can be purified by vacuum distillation.

    • Distillation: Fractionally distill the crude product under high vacuum (e.g., 0.1-1 hPa). The condenser should be air-cooled; gentle heating with a heat gun may be necessary to prevent the product from solidifying in the condenser.[6]

    • Recrystallization: Alternatively, the crude product can be recrystallized from petroleum ether.[1]

Data Presentation

ParameterValueReference
Typical Yield (Crude) 81%[6]
Typical Yield (Distilled) 73% - 90%[6][7]
Melting Point 35-37 °C[8]
Boiling Point 75-80 °C @ 0.1 hPa[6]
Appearance Colorless to yellowish solid/liquid[1][8]

digraph "Thionyl Chloride Workflow" {
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charge_socl2 [label="Charge Thionyl Chloride"];
add_ca [label="Add Cinnamic Acid\nin portions"];
heat1 [label="Heat to 50°C\n(Vigorous Reaction)"];
heat2 [label="Heat to 80°C\n(2 hours)"];
cool [label="Cool to RT"];
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start -> charge_socl2;
charge_socl2 -> add_ca;
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heat1 -> heat2;
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remove_socl2 -> crude;
crude -> purify;
purify -> product;

}

Caption: Experimental workflow for this compound synthesis.

Method II: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), serves as a milder and highly efficient alternative to thionyl chloride.[9]

Causality & Expertise: This method is preferred when dealing with sensitive substrates that might not tolerate the higher temperatures or harsher conditions of the SOCl₂ method. The reaction proceeds readily at room temperature. Like the thionyl chloride method, the byproducts are all gaseous (CO, CO₂, HCl), ensuring a simple workup.[9] The use of a catalyst (DMF) accelerates the reaction significantly by forming a highly electrophilic Vilsmeier reagent.

Reaction Mechanism

The reaction proceeds through the formation of a Vilsmeier intermediate, which is the true activating agent.

  • Vilsmeier Reagent Formation: Oxalyl chloride reacts with catalytic DMF to form an electrophilic iminium salt (the Vilsmeier reagent).

  • Activation: The cinnamic acid attacks the Vilsmeier reagent, forming a new intermediate.

  • Decarboxylation & Displacement: This intermediate is unstable and collapses, releasing carbon dioxide and carbon monoxide. A chloride ion then attacks the activated carbonyl carbon.

  • Product Formation: The tetrahedral intermediate expels the DMF catalyst, yielding this compound.

Oxalyl Chloride Mechanism sub Cinnamic Acid (R-COOH) int1 Vilsmeier Reagent Intermediate sub->int1 1. Activation reag Oxalyl Chloride + DMF (cat.) reag->int1 prod This compound (R-COCl) int1->prod 2. Nucleophilic Attack & Collapse gas Gaseous Byproducts (CO + CO₂ + HCl) prod->gas 3. Elimination

Sources

cinnamoyl chloride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cinnamoyl Chloride

Authored by a Senior Application Scientist

Introduction: The Duality of this compound as a Synthetic Workhorse

This compound, systematically known as (2E)-3-phenyl-2-propenoyl chloride, is a bifunctional organic reagent of significant interest to the synthetic chemist.[1] Its molecular architecture, featuring a highly reactive acyl chloride group in conjugation with an α,β-unsaturated system and a phenyl ring, bestows upon it a rich and versatile reactivity profile. This unique combination makes it an indispensable building block in the synthesis of a wide array of valuable compounds, from active pharmaceutical ingredients (APIs) and specialty polymers to fragrances and flavors.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, and handling of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and characterization in a laboratory setting.

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature, possessing a distinct aromatic odor.[1] Its properties are summarized in the table below. A critical characteristic is its vigorous reaction with water, leading to decomposition.[1][2] This moisture sensitivity dictates stringent storage and handling conditions, typically under an inert atmosphere at refrigerated temperatures (2-8°C).[3][4]

PropertyValueReference(s)
CAS Number 102-92-1[1][5]
Molecular Formula C₉H₇ClO[1][5]
Molecular Weight 166.6 g/mol [1][5]
Appearance White to yellow crystalline solid[1][6]
Melting Point 35-37 °C[1][2][5]
Boiling Point 256-258 °C (at 760 mmHg)[1][2][5]
Solubility Soluble in dioxane, petroleum ether, CCl₄; Decomposes in water[1][2]
Density ~1.16 g/cm³[1][2]
Refractive Index ~1.614 (at 42.5 °C)[1][2]
Spectroscopic Signature

Proper identification of this compound and its reaction products relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found at a high wavenumber (around 1760-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Additional significant peaks correspond to the C=C double bond stretch of the alkene and the aromatic C-H and C=C stretches.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum displays characteristic signals for the vinyl protons as two doublets in the downfield region (typically >6.5 ppm), with a large coupling constant (~15 Hz) confirming the trans configuration. The aromatic protons of the phenyl group appear as a multiplet in the 7-8 ppm range.[7][8]

    • ¹³C NMR: Key resonances include the carbonyl carbon at a highly deshielded position (typically >165 ppm), along with signals for the vinyl and aromatic carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 (approximately one-third the intensity) due to the ³⁷Cl isotope. Common fragmentation patterns involve the loss of Cl (m/z 131) and CO (m/z 103).[7][9][10]

Synthesis of this compound: A Standard Protocol

The most prevalent and efficient method for preparing this compound is through the reaction of trans-cinnamic acid with a suitable chlorinating agent.[11] Thionyl chloride (SOCl₂) is often the reagent of choice in a laboratory setting.

Causality of Reagent Choice

The selection of thionyl chloride is strategic. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[12] Alternative reagents such as oxalyl chloride, phosphorus pentachloride, or silicon tetrachloride can also be employed, each with its own advantages and byproduct considerations.[11][13]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory-scale synthesis.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser must be connected to a gas trap (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[12] The entire apparatus must be thoroughly dried to prevent hydrolysis of the reagent and product.

  • Reagent Addition: Charge the flask with trans-cinnamic acid (1.0 equivalent). In a fume hood, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2.0 equivalents, which can also serve as the solvent.[6][12]

  • Reaction: Heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) and maintain for 2-3 hours.[6][12] The reaction progress can be monitored by the cessation of gas evolution.

  • Workup and Purification: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure.[12] The crude this compound, a yellowish solid or oil, is often of sufficient purity for subsequent reactions.[12] For higher purity, vacuum distillation or recrystallization from a non-polar solvent like petroleum ether is effective.[1][6]

Synthesis Workflow Diagram

G cinnamic_acid trans-Cinnamic Acid reaction_vessel Reaction Vessel (Reflux, 2-3h) cinnamic_acid->reaction_vessel thionyl_chloride Thionyl Chloride (SOCl₂) (Excess) thionyl_chloride->reaction_vessel byproducts Gaseous Byproducts (HCl, SO₂) → Gas Trap reaction_vessel->byproducts workup Workup: Remove excess SOCl₂ (Vacuum) reaction_vessel->workup purification Purification (Optional): - Vacuum Distillation - Recrystallization workup->purification product This compound workup->product Crude Product purification->product

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution .[14][15] The conjugated system also allows for reactions at the β-carbon.

Nucleophilic Acyl Substitution Reactions

These reactions proceed via a classic two-step addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group.[14]

G cluster_0 Nucleophilic Acyl Substitution start This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate Addition product Substituted Product + HCl intermediate->product Elimination of Cl⁻

Caption: The addition-elimination mechanism of this compound.

  • Hydrolysis: The simplest example is the reaction with water, which rapidly forms cinnamic acid and HCl.[2] This underscores the need for anhydrous conditions when handling the compound.

  • Alcoholysis (Esterification): Alcohols readily react with this compound to produce cinnamate esters, which are valuable in the fragrance and flavor industries.[16] The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[15]

  • Aminolysis (Amidation): Ammonia, primary amines, and secondary amines act as potent nucleophiles, attacking this compound to yield the corresponding cinnamamides.[1] These reactions are typically rapid. Two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the generated HCl.[15]

  • Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), this compound acts as an electrophile in Friedel-Crafts acylation reactions with aromatic substrates (e.g., benzene, toluene).[17] This reaction forms an acylium ion intermediate, which then attacks the aromatic ring to produce chalcones (1,3-diaryl-2-propen-1-ones), an important class of compounds in medicinal chemistry.[18]

G cluster_FC Friedel-Crafts Acylation cc This compound acylium Acylium Ion (Electrophile) cc->acylium + AlCl₃, - AlCl₄⁻ alcl3 AlCl₃ (Lewis Acid) sigma Sigma Complex (Intermediate) acylium->sigma + Arene arene Arene (e.g., Benzene) arene->sigma product Chalcone Product sigma->product - H⁺

Caption: Simplified mechanism for Friedel-Crafts acylation.

Tandem and Conjugate Addition Reactions

The α,β-unsaturation allows for more complex transformations. For instance, reactions with certain nucleophiles can proceed via a tandem sequence. A study on the reaction with aryl amines in the presence of triethylamine demonstrated a tandem Michael addition (conjugate addition of the amine to the β-carbon) followed by an intramolecular nucleophilic acyl substitution to generate β-amino amides.[19][20] This highlights the dual reactivity of the molecule, enabling the construction of complex molecular scaffolds in a single step.

Safety, Handling, and Storage

The high reactivity of this compound necessitates rigorous safety protocols.

  • Hazards: this compound is classified as a corrosive substance.[2] It causes severe skin burns and eye damage.[21][22] Upon contact with water or moisture, it liberates toxic and corrosive hydrogen chloride gas.[2]

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[23]

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23] Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) where possible to prevent decomposition.[3][24]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and alcohols.[3] Refrigeration (2-8°C) is recommended for long-term stability.[1][3]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek urgent medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Fire Fighting: Use dry chemical powder, carbon dioxide, or foam. Do not use water , as it will react violently with the substance.

Conclusion

This compound is a powerful and versatile reagent whose utility stems from its distinct structural motifs. Its acyl chloride function provides a reliable handle for a host of nucleophilic acyl substitution reactions, while the conjugated phenyl and vinyl groups offer avenues for further functionalization and influence the molecule's overall reactivity. For the research scientist and drug development professional, a comprehensive grasp of its properties, synthetic routes, and reaction mechanisms is crucial for leveraging its full potential in the design and execution of complex synthetic pathways. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

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A Technical Guide to the Physicochemical Characterization of Cinnamoyl Chloride: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl chloride (C₉H₇ClO) is a pivotal intermediate in organic synthesis, valued for its role in the development of pharmaceuticals, fragrances, and other fine chemicals.[1][2] As an acyl chloride derived from cinnamic acid, its reactivity is central to its utility, but this same reactivity necessitates a thorough understanding of its physical properties for safe handling, effective purification, and precise reaction control. This technical guide provides an in-depth examination of the melting and boiling points of this compound. We will explore the theoretical basis for these properties, present a consolidation of reported values, and detail rigorous, field-proven protocols for their experimental determination. The methodologies described herein are designed to ensure accuracy and reproducibility, incorporating safety considerations critical for handling this corrosive and moisture-sensitive compound.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, systematically named (2E)-3-phenyl-2-propenoyl chloride, is a white to yellowish crystalline solid with a distinct aromatic odor.[1][3] Its molecular structure, featuring a phenyl group conjugated with an acryloyl chloride moiety, imparts significant reactivity, making it a preferred reagent for introducing the cinnamoyl group into various molecules through reactions like esterification and amidation.[1]

The physical state of a reagent is a critical parameter in process development and scale-up. The melting point dictates storage conditions and influences how the material is charged into a reaction vessel. The boiling point is fundamental to purification strategies, particularly distillation. For a high-boiling compound like this compound, understanding its thermal stability and boiling behavior under reduced pressure is essential to prevent degradation and ensure high purity of the final product.

Core Physicochemical Properties

The physical characteristics of this compound are well-documented across various chemical literature and supplier specifications. The trans isomer is the most common form. A summary of its key properties is presented below.

Data Summary

The following table consolidates the reported physical property data for this compound from multiple authoritative sources.

PropertyValueSource(s)
Chemical Formula C₉H₇ClO[1][2][4]
Molecular Weight 166.60 g/mol [1][4][5]
Appearance White to yellowish crystalline solid[1][2][3]
Melting Point 32 - 38 °C[3][5][6][7][8][9]
Boiling Point 256 - 258 °C (at atmospheric pressure)[1][2][3][7][10]
131 °C (at 1.47 kPa / 11 mmHg)[6]
170 °C (at 7.7 kPa / 58 mmHg)[11]
Density ~1.16 g/cm³[3][5]
Solubility Decomposes in water; Soluble in dioxane, petroleum ether, CCl₄[1][2][3][6]
CAS Number 102-92-1 (predominantly trans)[1][3][8]
Causality of Physical Properties

The observed melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Molecular Weight and Size: With a molecular weight of 166.60 g/mol , the molecule is sufficiently large to exhibit significant van der Waals forces, contributing to its solid state at room temperature.

  • Polarity and Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-chlorine bond (C-Cl) in the acyl chloride functional group create a strong molecular dipole, leading to dipole-dipole attractions between molecules. These forces are stronger than van der Waals forces alone and require more thermal energy to overcome, resulting in a relatively high boiling point.

  • Molecular Structure: The planar nature of the benzene ring and the conjugated double bond allows for efficient packing in the crystal lattice. This ordered arrangement maximizes intermolecular contact and requires a specific amount of energy to disrupt, resulting in a defined melting point. Impurities disrupt this lattice, typically causing a depression and broadening of the melting point range.[12]

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A narrow range (typically 0.5-1.0 °C) is indicative of high purity.[12]

Principle

A small, powdered sample of the solid is heated slowly and uniformly. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range. The capillary method using a calibrated digital melting point apparatus is the standard for accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing. This compound is moisture-sensitive; exposure to atmospheric humidity can cause it to hydrolyze to cinnamic acid, which will depress and widen the melting point range.

    • Procedure: Place a small amount of this compound on a dry watch glass. If it is in large crystals, gently crush it into a fine powder using a spatula. All sample handling should be performed rapidly in a low-humidity environment or a glove box.

  • Capillary Tube Loading:

    • Rationale: Proper loading ensures a clear observation of the melting process. An excessive amount of sample will lead to a broader, inaccurate melting range due to thermal gradients within the sample.

    • Procedure: Take a capillary tube (sealed at one end) and press the open end into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a sample column of 1-2 mm is achieved.[12]

  • Apparatus Setup and Measurement:

    • Rationale: A slow, controlled heating rate near the melting point is critical for thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.

    • Procedure: a. Insert the loaded capillary tube into the sample holder of the melting point apparatus. b. Set a rapid heating rate (10-15 °C/min) to approach the expected melting point (approx. 35 °C). c. When the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. d. Observe the sample closely through the magnifying lens. e. Record the temperature (T₁) at which the first drop of liquid appears. f. Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid. g. The melting point is reported as the range T₁ - T₂. h. Allow the apparatus to cool before performing a second determination with a fresh sample and a new capillary tube to ensure reproducibility.

Experimental Protocol: Boiling Point Determination

Given the high atmospheric boiling point of this compound (256-258 °C), determination at reduced pressure is often preferred to prevent potential thermal decomposition. However, the Thiele tube method can be used for a micro-scale determination at atmospheric pressure if necessary.

Principle (Thiele Tube Method)

A small amount of liquid is heated in a tube attached to a thermometer. An inverted capillary tube placed within the liquid acts as a manometer, trapping the substance's vapor. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as the point where a rapid stream of bubbles ceases and the liquid is drawn back into the capillary upon cooling.[13][14]

Step-by-Step Methodology
  • Apparatus Assembly:

    • Rationale: This setup ensures uniform heating and allows for precise temperature measurement at the moment of boiling.

    • Procedure: a. Attach a small test tube (e.g., a 75x10 mm Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the thermometer bulb.[13] b. Take a capillary tube sealed at one end and place it, open-end down, into the this compound in the test tube. c. Clamp the thermometer assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Heating and Observation:

    • Rationale: Heating the side arm of the Thiele tube creates a convection current, ensuring the entire bath is heated uniformly without the need for stirring.[14] The stream of bubbles indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

    • Procedure: a. Gently heat the side arm of the Thiele tube with a microburner or heating mantle. b. As the temperature rises, air trapped in the capillary will expand and slowly bubble out. c. Continue to heat gently until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point. d. Remove the heat source and allow the apparatus to cool slowly. e. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point. f. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The logical flow for the characterization of this compound's melting and boiling points can be visualized as follows.

G cluster_0 Phase 1: Sample Preparation & Safety cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination start Start: Obtain this compound Sample safety Safety Check: Handle in Fume Hood Wear PPE (Gloves, Goggles) Moisture-Sensitive Precaution start->safety prep Prepare Dry, Powdered Sample safety->prep mp_load Load 1-2 mm into Capillary Tube prep->mp_load bp_load Add 0.5 mL to Durham Tube Insert Inverted Capillary prep->bp_load mp_setup Place in Melting Point Apparatus mp_load->mp_setup mp_heat Heat Rapidly to ~25°C, then 1-2°C/min mp_setup->mp_heat mp_observe Observe & Record Range: T₁ (First liquid) to T₂ (All liquid) mp_heat->mp_observe mp_result Result: Melting Point Range mp_observe->mp_result bp_setup Attach to Thermometer Place in Thiele Tube Oil Bath bp_load->bp_setup bp_heat Heat Gently Until Rapid Bubbling bp_setup->bp_heat bp_cool Remove Heat, Allow to Cool Slowly bp_heat->bp_cool bp_observe Record Temperature when Liquid Enters Capillary bp_cool->bp_observe bp_result Result: Boiling Point bp_observe->bp_result

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

The melting and boiling points are fundamental physical constants that serve as critical indicators of the identity and purity of this compound. A melting point in the range of 32-38 °C and an atmospheric boiling point of 256-258 °C are characteristic of this compound. The experimental protocols detailed in this guide provide a reliable framework for verifying these properties in a laboratory setting. Adherence to these methods, particularly with respect to slow heating rates and moisture-free handling, is paramount for obtaining accurate and reproducible data. For drug development professionals and synthetic chemists, this information is indispensable for ensuring the quality of starting materials, controlling reaction conditions, and designing effective purification processes.

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An In-depth Technical Guide to the Solubility of Cinnamoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of cinnamoyl chloride in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a key reagent. This document delves into the theoretical underpinnings of its solubility, presents a compilation of known solubility data, and offers a detailed, field-proven protocol for the experimental determination of its solubility, with a strong emphasis on addressing the compound's inherent reactivity.

Introduction: Understanding the Physicochemical Profile of this compound

This compound ((2E)-3-phenylprop-2-enoyl chloride) is a versatile bifunctional molecule, featuring an electrophilic acyl chloride group and an α,β-unsaturated carbonyl system.[1] This structure dictates its utility in a wide array of chemical transformations, including esterification, amidation, and Friedel-Crafts reactions.[2][3] However, these same reactive centers are the primary determinants of its solubility and stability in different solvent environments.

A foundational understanding of its physical properties is crucial. This compound is typically a white to yellowish crystalline solid with a melting point in the range of 35-37 °C.[4][5] Its molecular structure, combining a nonpolar phenyl group and a polar acyl chloride moiety, results in a moderate overall polarity. This duality is key to predicting its solubility behavior.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are paramount:

  • Van der Waals Forces: The phenyl group and the hydrocarbon backbone of the cinnamoyl moiety contribute to London dispersion forces, favoring solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The highly polar carbonyl (C=O) and C-Cl bonds in the acyl chloride group allow for strong dipole-dipole interactions with polar aprotic solvents.

The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice and the solvent's intermolecular attractions is compensated by the energy released upon the formation of new solute-solvent interactions.

The Critical Role of Solvent Reactivity

A significant factor complicating the solubility of this compound is its high reactivity, particularly towards nucleophilic solvents. As an acyl chloride, it readily undergoes nucleophilic acyl substitution. This is not a simple dissolution process but a chemical transformation.

  • Protic Solvents (e.g., Alcohols, Water): These solvents are generally unsuitable for dissolving this compound for applications where the integrity of the acyl chloride is required. They act as nucleophiles, leading to rapid solvolysis to form the corresponding ester or carboxylic acid.[6][7] this compound is reported to decompose in water.[2][8][9]

  • Aprotic Solvents: These are the solvents of choice for most applications. However, even some aprotic solvents can pose stability challenges over time, especially if they contain impurities like water.

The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups that influence its solubility and reactivity.

Caption: Molecular structure of this compound.

Solubility Data of this compound

The available literature provides a mix of qualitative and semi-quantitative solubility data for this compound. It is crucial to interpret this data with the understanding that for reactive solvents, "solubility" may refer to its ability to form a homogeneous solution for use as a reagent, rather than true, stable physical solubility.

Solvent ClassSolvent NameSolubilityRemarks & Citations
Ethers Diethyl EtherSolubleGenerally used as a reaction solvent.[6]
1,4-Dioxane0.1 g/mL (clear solution)Quantitative data available.[2][4][6][8][9][10]
Halogenated ChloroformSolubleMentioned as a suitable solvent.[11]
Dichloromethane (DCM)SolubleFrequently used as a reaction solvent.
Carbon TetrachlorideSolubleMentioned in older literature.[8]
Aromatic TolueneSolubleMentioned as a suitable solvent.
Esters Ethyl AcetateSolubleGenerally considered a compatible solvent.[8]
Ketones AcetoneSolubleUsed as a solvent for solvolysis studies, indicating reactivity.[12]
Nitriles AcetonitrileSolubleUsed as a solvent for solvolysis and aminolysis studies, indicating reactivity.[7]
Amides Dimethylformamide (DMF)SolubleOften used in syntheses involving acyl chlorides, but can react under certain conditions.
Hydrocarbons Petroleum EtherVery SolublePurification via recrystallization is mentioned.[5][8]
HexaneLikely SolubleExpected based on solubility in petroleum ether.
Protic Solvents EthanolReactsUndergoes esterification.[6]
WaterDecomposesReacts to form cinnamic acid.[2][8][9]

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a standardized method for determining its solubility must be approached with caution. The following protocol is adapted from the principles of the OECD Guideline 105 (Flask Method) and incorporates modifications essential for handling a reactive acyl chloride.[13][14][15]

Principle

The method involves preparing a saturated solution of this compound in the test solvent at a constant temperature. The concentration of this compound in the supernatant is then determined analytically. The key is to minimize the contact time and strictly control for moisture to prevent degradation of the solute.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvent of interest

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step process for the experimental determination of this compound solubility.

G start Start prep_solvent 1. Solvent Preparation (Use anhydrous solvent) start->prep_solvent add_solute 2. Addition of Solute (Add excess this compound to solvent in a sealed vial) prep_solvent->add_solute equilibration 3. Equilibration (Shake at constant temperature for a short, defined period, e.g., 1-2 hours) add_solute->equilibration sampling 4. Sampling (Allow solids to settle. Draw supernatant with a syringe) equilibration->sampling filtration 5. Filtration (Quickly filter through a 0.22 µm PTFE syringe filter) sampling->filtration dilution 6. Dilution (Dilute an aliquot of the filtrate with the same anhydrous solvent) filtration->dilution analysis 7. Analysis (Analyze by HPLC or GC against a calibration curve) dilution->analysis calculation 8. Calculation (Calculate solubility in g/L or mol/L) analysis->calculation end End calculation->end

Caption: Workflow for determining this compound solubility.

Detailed Step-by-Step Methodology
  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the anhydrous solvent to be tested. These will be used to generate a calibration curve.

  • Sample Preparation: To a glass vial, add a known volume of the anhydrous solvent (e.g., 5 mL). Add an excess amount of this compound (e.g., 1 g) to the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined, minimal time sufficient to reach equilibrium without significant degradation (e.g., 1-2 hours). A preliminary time-course study may be necessary to determine the optimal equilibration time.

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle for a short period (e.g., 15-30 minutes) at the same constant temperature.

  • Sampling and Filtration: Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step must be performed quickly to minimize temperature changes.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the anhydrous solvent to bring the concentration within the range of the calibration curve.

  • Analytical Determination: Analyze the diluted sample using a validated HPLC or GC method. The choice of method will depend on the solvent and the stability of this compound under the analytical conditions.

  • Calculation: Using the concentration determined from the calibration curve, calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Causality and Self-Validation
  • Why Anhydrous Solvents? The use of anhydrous solvents is critical to prevent the hydrolysis of this compound to cinnamic acid, which would lead to an inaccurate (underestimated) solubility measurement.

  • Why a Short Equilibration Time? Unlike stable, non-reactive compounds, prolonged exposure to the solvent, even an aprotic one, could lead to slow degradation. The goal is to reach physical saturation before significant chemical reaction occurs.

  • Why PTFE Filters? Polytetrafluoroethylene (PTFE) is a highly inert material, ensuring that the filter does not react with the this compound or introduce extractables into the sample.

  • Why a Calibration Curve? A multi-point calibration curve ensures the accuracy and linearity of the analytical method over the concentration range of interest, providing a self-validating system for the concentration measurement.

Conclusion: A Practical Approach to a Reactive System

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and its inherent reactivity. While it is generally soluble in a range of aprotic solvents, from nonpolar hydrocarbons to polar ethers and halogenated solvents, its propensity to react with nucleophiles necessitates careful solvent selection and handling. For applications requiring the intact acyl chloride, anhydrous aprotic solvents are mandatory.

Due to the scarcity of quantitative solubility data in the literature, experimental determination is often required. The protocol provided in this guide offers a robust and scientifically sound methodology for obtaining reliable solubility data for this reactive compound. By understanding the underlying principles and adhering to the detailed experimental procedures, researchers can confidently assess the solubility of this compound in their specific solvent systems, enabling the successful design and execution of their synthetic and developmental endeavors.

References

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  • Zheng, Y., Li, J., Qi, C., Wu, W., & Jiang, H. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed. [Link]

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A Spectroscopic Guide to Cinnamoyl Chloride: From Data Acquisition to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Portrait of a Versatile Reagent

Cinnamoyl chloride, with its characteristic aromatic and reactive acyl chloride functionalities, is a cornerstone reagent in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1] Its utility in creating complex molecules necessitates a profound understanding of its structural integrity and purity. This technical guide provides an in-depth analysis of the spectral data of trans-cinnamoyl chloride, offering researchers and drug development professionals a comprehensive resource for its characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the spectral interpretations and the experimental methodologies.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemistry. For this compound, the ¹H NMR spectrum is a definitive fingerprint of its structure.

¹H NMR Spectral Data Summary

The following table summarizes the typical ¹H NMR spectral data for trans--cinnamoyl chloride, acquired in deuterated chloroform (CDCl₃) as the solvent.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7 (Olefinic)~ 7.82Doublet (d)~ 15.7
H-2, H-6 (Aromatic)~ 7.78 - 7.24Multiplet (m)-
H-3, H-4, H-5 (Aromatic)~ 7.78 - 7.24Multiplet (m)-
H-8 (Olefinic)~ 6.64Doublet (d)~ 15.7

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is rich with information that confirms its structure.[2][3][4]

  • The Aromatic Region (δ 7.24-7.78 ppm): The multiplet in this region corresponds to the five protons of the phenyl group. The protons closer to the electron-withdrawing acryloyl group (H-2 and H-6) are expected to be deshielded and resonate at the downfield end of this range, while the H-3, H-4, and H-5 protons will be found more upfield.

  • The Olefinic Protons (δ 6.64 and 7.82 ppm): The two doublets in the olefinic region are characteristic of the vinyl protons. The large coupling constant of approximately 15.7 Hz is a definitive indicator of a trans configuration of the double bond. The downfield shift of H-7 (δ ~7.82 ppm) is attributed to its proximity to the deshielding carbonyl group of the acyl chloride. H-8 (δ ~6.64 ppm), being further from the carbonyl, resonates at a higher field.

The causality behind these shifts lies in the electronic environment of each proton. The electronegative oxygen and chlorine atoms of the acyl chloride group, along with the aromatic ring, create distinct magnetic environments that are reflected in the chemical shifts.

Visualizing ¹H NMR Assignments

G cluster_shifts ¹³C Chemical Shift Regions cluster_assignments This compound Assignments C=O (Acyl Chloride) C=O (Acyl Chloride) Olefinic/Aromatic Olefinic/Aromatic Aliphatic Aliphatic C9 C9 (~165.8 ppm) C9->C=O (Acyl Chloride) C7 C7 (~152.0 ppm) C7->Olefinic/Aromatic C1_C4 C1, C4 (~133.2, 132.3 ppm) C1_C4->Olefinic/Aromatic C2_C6_C3_C5 C2, C6, C3, C5 (~129.2, 128.8 ppm) C2_C6_C3_C5->Olefinic/Aromatic C8 C8 (~122.5 ppm) C8->Olefinic/Aromatic

Caption: Correlation of this compound carbons to ¹³C NMR chemical shift regions.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C. [5]2. Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • Employ broadband proton decoupling to simplify the spectrum to singlets.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (this can range from several hundred to several thousand scans).

    • A relaxation delay is crucial for quantitative analysis, though often shortened in routine spectra.

  • Data Processing:

    • Similar to ¹H NMR, perform Fourier transformation, phasing, and referencing (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectral Data Summary

The following table highlights the key IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3060C-H stretchAromatic & Vinylic
~ 1765C=O stretchAcyl Chloride
~ 1620C=C stretchAlkene
~ 1575, 1495C=C stretchAromatic Ring
~ 975C-H bendtrans-Alkene
~ 760, 690C-H bendMonosubstituted Benzene
Expert Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

  • C=O Stretch (~1765 cm⁻¹): The strong absorption at a high wavenumber is highly characteristic of the carbonyl group in an acyl chloride. [6]The electronegativity of the chlorine atom increases the frequency of the C=O stretch compared to ketones or esters.

  • C=C Stretches (~1620, 1575, 1495 cm⁻¹): The absorption around 1620 cm⁻¹ is due to the stretching of the carbon-carbon double bond of the alkene. The bands at approximately 1575 and 1495 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • trans-Alkene C-H Bend (~975 cm⁻¹): The strong absorption around 975 cm⁻¹ is a hallmark of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, corroborating the stereochemistry determined by ¹H NMR.

  • Aromatic C-H Bends (~760, 690 cm⁻¹): These strong absorptions are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Protocol for Liquid Sample FT-IR Analysis (ATR Method)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of liquid this compound onto the ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination. [7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Mass Spectrometry Data Summary (Electron Ionization)
m/z (mass-to-charge ratio) Proposed Fragment Significance
166/168[C₉H₇ClO]⁺Molecular Ion (M⁺)
131[C₉H₇O]⁺M⁺ - Cl
103[C₇H₇]⁺[C₉H₇O]⁺ - CO
77[C₆H₅]⁺Phenyl Cation
Expert Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that confirms its structure. [8]

  • Molecular Ion (m/z 166/168): The presence of a pair of peaks for the molecular ion, with an approximate 3:1 intensity ratio, is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). This confirms the molecular formula C₉H₇ClO.

  • Loss of Chlorine (m/z 131): The base peak at m/z 131 corresponds to the loss of a chlorine radical from the molecular ion, forming the stable cinnamoyl cation. This is a very common fragmentation pathway for acyl chlorides.

  • Loss of Carbon Monoxide (m/z 103): Subsequent loss of a neutral carbon monoxide molecule from the cinnamoyl cation results in the formation of the styryl cation at m/z 103.

  • Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation, arising from further fragmentation.

Visualizing the Fragmentation Pathway

G M [C₉H₇ClO]⁺˙ m/z 166/168 F1 [C₉H₇O]⁺ m/z 131 M->F1 - Cl˙ F2 [C₇H₇]⁺ m/z 103 F1->F2 - CO F3 [C₆H₅]⁺ m/z 77 F2->F3 - C₂H₂

Caption: Proposed electron ionization fragmentation pathway for this compound.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. [9][10]This will cause ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions to generate the mass spectrum.

Conclusion: A Unified Spectroscopic Picture

The complementary nature of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal characterization of this compound. Each technique offers a unique piece of the structural puzzle: ¹H NMR details the proton environment and stereochemistry, ¹³C NMR maps the carbon backbone, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern. By understanding and skillfully applying these analytical techniques, researchers can confidently verify the identity, purity, and structure of this vital chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link]

  • Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.
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  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Basic NMR Concepts. (n.d.). Boston University. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Li, Y., et al. (2022).
  • 13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

  • Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

  • Masike, K., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 36.
  • 1H ACQUISITION PERIOD. (n.d.). IMSERC. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrothis compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Setting up 13C CP/MAS experiments. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway of trans-cinnamaldehyde in positive ion mode. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Al-Fatimi, M., et al. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Molecules, 27(9), 2919.
  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of CNCs, this compound, and CCNCs (A). Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Y., et al. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(5), 2095.
  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

Cinnamoyl chloride (C₉H₇ClO), a derivative of cinnamic acid, is a valuable acylating agent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fine chemicals, and advanced materials.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in reactions such as Friedel-Crafts acylations and the formation of esters and amides.[3] However, this high reactivity is precisely what necessitates a comprehensive and rigorously enforced safety protocol. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Hazard Identification and Analysis

A foundational understanding of the chemical's properties is the first step in mitigating risk. This compound is a corrosive solid that demands respect and careful handling due to its multi-faceted hazard profile.[4]

Physical and Chemical Properties

The physical state of this compound can vary at ambient laboratory temperatures, existing as a white to yellow crystalline solid or a liquid, which influences handling procedures.[5][6] Its pungent odor serves as an immediate, albeit hazardous, indicator of its presence.[5]

PropertyValueSource
CAS Number 102-92-1[4][7]
Molecular Formula C₉H₇ClO[1][2]
Molecular Weight 166.61 g/mol [4]
Appearance White to yellow crystalline solid[5][7]
Melting Point 35 - 37 °C (95 - 99 °F)[7]
Boiling Point 256 - 258 °C (493 - 496 °F)[7]
Density 1.16 g/cm³[4][6]
Flash Point >110 °C (>230 °F)[6][7]
Reactivity Profile: A Moisture-Sensitive Corrosive

The primary reactivity hazard of this compound is its violent reaction with water and other protic solvents.[1] This hydrolysis is not a passive decomposition; it is a vigorous, exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas.[1][4]

  • Incompatible Materials: Beyond water, this compound must be strictly segregated from:

    • Strong Bases & Amines: Reacts violently to form amides.[8]

    • Alcohols: Reacts exothermically to form esters.[4][9]

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][8]

    • Metals: May be corrosive to metals, particularly in the presence of moisture.[8][10]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition releases highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen chloride gas, and potentially phosgene.[4][8][9]

Toxicological Profile: Multi-Route Hazard

Exposure to this compound can cause severe injury through multiple routes. It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[4][5][11]

  • Skin and Eye Contact: As a Category 1B corrosive, direct contact causes immediate and severe burns.[4] The damage to eye tissue can be irreversible, leading to blindness.[8]

  • Inhalation: Inhalation of dusts or vapors can be fatal and causes severe chemical burns to the respiratory tract.[9][11] It is also a respiratory irritant, potentially causing significant breathing difficulties.[4][8]

  • Lachrymator: this compound is a potent lachrymator, a substance that causes an immediate and profuse flow of tears, irritation, and pain upon eye contact.[8][9][11]

  • Ingestion: If swallowed, it causes severe burns to the mouth, throat, and stomach, with a significant danger of perforation.[4][8][9] Inducing vomiting is contraindicated.[4][11]

  • Sensitization: It may cause an allergic skin reaction in susceptible individuals.[8][11]

Section 2: Risk Mitigation and Hierarchy of Controls

Effective safety management involves a multi-layered approach to risk reduction. The hierarchy of controls prioritizes the most effective measures to protect laboratory personnel.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Reagent is required) Substitution Substitution (Use less hazardous acylating agent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls • Chemical Fume Hood • Glove Box (for weighing) • Safety Shower & Eyewash Substitution->Engineering Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Mandatory Training • Prohibit Working Alone Engineering->Administrative PPE Personal Protective Equipment (PPE) • Goggles & Face Shield • Chemical-Resistant Gloves • Lab Coat Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[1][9]

  • Glove Box: For weighing and transferring the solid, using a glove box with an inert atmosphere is the best practice to prevent exposure to atmospheric moisture, which would lead to degradation and release of HCl gas.[12]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8]

Administrative Controls: Codifying Safe Practices
  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written and readily available to all users.

  • Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses outlined in the SOP and Safety Data Sheet (SDS).[13]

  • Restricted Access: Only trained and authorized personnel should be allowed to handle this chemical.[14]

  • Prohibition on Working Alone: Never work with this compound while alone in the laboratory.[15]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against immediate contact.

TaskEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing/Transfer Chemical safety goggles and a full-face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant lab coat, closed-toe shoes
Reaction Setup Chemical safety goggles and a full-face shieldNitrile or neoprene glovesChemical-resistant lab coat, closed-toe shoes
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron or suit; NIOSH-approved respirator with organic vapor/acid gas cartridge

Section 3: Standard Operating Procedures

Adherence to validated protocols is critical for ensuring safety and experimental integrity.

Protocol for Weighing and Transferring

Causality: This protocol is designed to prevent both moisture contamination of the reagent and personnel exposure to its dust and vapors.

  • Preparation: Don all required PPE (goggles, face shield, lab coat, double gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Inert Environment: If available, perform all transfers inside an inert atmosphere glove box.

  • Fume Hood Transfer: If a glove box is not available, work deep within a chemical fume hood. Purge the container with an inert gas (Nitrogen or Argon) before opening.

  • Weighing: Weigh the required amount into a pre-tared, dry, sealed container. Avoid scooping in the open air.

  • Sealing: Promptly and securely seal the main reagent bottle and the container with the weighed chemical.

  • Cleanup: Decontaminate the spatula and weighing area as per the decontamination protocol (Section 3.3).

Spill Management Protocol

Spill_Response Start Spill Occurs Alert Alert Personnel Restrict Area Start->Alert Assess Assess Spill Size Alert->Assess Minor Minor Spill (<100g, contained) Assess->Minor Small Major Major Spill (>100g or uncontained) Assess->Major Large PPE Don Additional PPE (Respirator, apron) Minor->PPE Evacuate Evacuate Immediately Call Emergency Response Major->Evacuate Absorb Cover with Inert Absorbent (Dry sand, vermiculite) DO NOT USE WATER PPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Spill Managed Decontaminate->End

Sources

biological activities of cinnamoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Cinnamoyl Chloride Derivatives

Foreword

The cinnamoyl scaffold, a core structure derived from cinnamic acid, represents a privileged framework in medicinal chemistry. Its derivatives, readily accessible through reactions with this compound, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols, moving beyond a mere recitation of facts to offer actionable, field-proven insights.

The Cinnamoyl Scaffold: Synthesis and Chemical Versatility

The journey into the biological activities of cinnamoyl derivatives begins with their synthesis. This compound is the key intermediate, typically prepared from cinnamic acid by reaction with an inorganic acid chloride like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1]. This conversion activates the carboxylic acid, transforming it into a highly reactive acyl chloride.

The true versatility of this scaffold lies in the subsequent nucleophilic acyl substitution reactions. This compound readily reacts with a vast array of nucleophiles, most commonly alcohols and amines, to yield esters and amides, respectively[2][3]. This straightforward chemistry allows for the systematic modification of the cinnamoyl backbone, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: General Synthesis of Cinnamoyl Amides via Schotten-Baumann Reaction

This protocol describes a standard method for synthesizing cinnamoyl amides, a class of derivatives frequently studied for their biological activities[2][4].

Objective: To synthesize a novel N-substituted cinnamamide by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Pyridine or aqueous sodium hydroxide (10%)

  • Dichloromethane (DCM) or Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolution: Dissolve the amine (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0°C).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution to act as a base and catalyst.

  • Acylation: Dissolve this compound (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10-15 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed[2].

  • Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes excess pyridine and unreacted amine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure cinnamoyl amide.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS) analyses[5][6].

Diagram: General Synthesis Workflow

The following diagram illustrates the fundamental two-step process for generating diverse cinnamoyl derivatives.

G cluster_0 Step 1: Activation cluster_1 Step 2: Derivatization CinnamicAcid Cinnamic Acid CinnamoylChloride This compound CinnamicAcid->CinnamoylChloride + SOCl₂ or PCl₅ Amine Amine (R-NH₂) CinnamoylChloride->Amine Alcohol Alcohol (R-OH) CinnamoylChloride->Alcohol Amide Cinnamoyl Amide Amine->Amide Acylation Ester Cinnamoyl Ester Alcohol->Ester Acylation

Caption: General workflow for synthesizing cinnamoyl amides and esters.

Anticancer Activities

Cinnamoyl derivatives have emerged as a significant class of compounds with potent anticancer properties, acting through various molecular mechanisms[7][8].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of cinnamoyl derivatives is the induction of programmed cell death, or apoptosis. Studies on cinnamoyl sulfonamide hydroxamate derivatives, for instance, have shown they can induce apoptosis in oral squamous cell carcinoma (OSCC) cell lines[9]. This is often accompanied by significant changes in the cell cycle distribution. Flow cytometry analysis has revealed that these compounds can cause a decrease in the G0/G1 phase cell population and an accumulation of cells in the S phase, indicating cell cycle arrest[9].

This cell cycle disruption is frequently linked to the upregulation of key regulatory proteins. For example, a marked increase in the expression of the p21 gene has been observed following treatment with these derivatives[9]. The p21 protein is a potent cyclin-dependent kinase inhibitor that plays a crucial role in enforcing cell cycle checkpoints, thereby halting proliferation and promoting apoptosis.

In other studies, novel synthesized cinnamoyl derivatives have demonstrated significant cytotoxicity against brain tumor cell lines, including glioblastoma (U87MG) and neuroblastoma (SHSY-5Y)[5]. The most potent compounds in these studies induced apoptosis in over 80% of the cancer cells at concentrations as low as 25 µg/mL[5]. This highlights the potential of these derivatives to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies[5].

Diagram: Apoptosis Induction Pathway

This diagram illustrates the role of cinnamoyl derivatives in promoting apoptosis via p21 upregulation.

G Derivative Cinnamoyl Derivative Cell Cancer Cell Derivative->Cell p21 p21 Gene Expression (Upregulation) Cell->p21 Treatment CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition CycleArrest S-Phase Cell Cycle Arrest CDK->CycleArrest Progression Blocked Apoptosis Apoptosis CycleArrest->Apoptosis

Caption: Cinnamoyl derivatives induce apoptosis via p21-mediated cell cycle arrest.

Quantitative Data: Cytotoxicity of Cinnamoyl Derivatives

The following table summarizes the cytotoxic effects of representative cinnamoyl derivatives against various cancer cell lines.

Derivative ClassCancer Cell LineAssayKey FindingReference
Novel Cinnamoyl AmidesU87MG (Glioblastoma)MTT86% cytotoxicity at 25 µg/mL (Compound 3e)[5]
Novel Cinnamoyl AmidesSHSY-5Y (Neuroblastoma)MTT84% cytotoxicity at 25 µg/mL (Compound 3e)[5]
Cinnamoyl Sulfonamide HydroxamatesOSCC Cell LinesFlow CytometryIncreased S-phase cell population, indicating cycle arrest[9]
Curcumin (Cinnamoyl-related)K562 (Leukemia)Proliferation AssayInhibition of proliferation via apoptosis induction[10]

Antimicrobial and Anti-inflammatory Properties

Beyond cancer, cinnamoyl derivatives exhibit potent activity against a wide range of microbial pathogens and inflammatory processes.

Antimicrobial Activity

Synthetic cinnamides and cinnamates have demonstrated significant activity against pathogenic fungi and bacteria[2]. Structure-activity relationship studies have revealed that lipophilicity plays a key role. For instance, increasing the carbon chain length of cinnamoyl esters generally enhances antibacterial activity, likely due to improved penetration through microbial cell membranes[2][3].

Cinnamoyl-metronidazole esters have shown potent activity against the Gram-positive bacterium Staphylococcus aureus, while cinnamoyl-memantine amides were effective against Candida fungi[6]. This demonstrates that conjugating the cinnamoyl moiety to existing drugs can generate novel compounds with enhanced or altered antimicrobial spectrums. Some derivatives also show synergistic effects when combined with conventional antibiotics like cloxacillin, suggesting a potential role in combating antimicrobial resistance[11].

Anti-inflammatory Mechanism

Chronic inflammation underlies many diseases, and cinnamoyl derivatives have shown promise in mitigating inflammatory responses[4][12]. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[12]. In intestinal Caco-2 cells stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, pretreatment with cinnamoyl derivatives effectively prevented the overexpression of TLR4. This, in turn, suppressed the downstream production of pro-inflammatory mediators, including cytokines (IL-6, IL-1β, TNF-α) and prostaglandin E2 (PGE2)[12]. By blocking this central inflammatory cascade, these compounds can protect against inflammation-induced tissue injury.

Diagram: TLR4/NF-κB Anti-inflammatory Pathway

This diagram shows how cinnamoyl derivatives inhibit LPS-induced inflammation.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Inflammatory Mediators (IL-6, TNF-α, PGE2) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation Derivative Cinnamoyl Derivative Derivative->TLR4 Inhibits

Caption: Cinnamoyl derivatives block inflammation by inhibiting the TLR4/NF-κB pathway.

Neuroprotective and Antioxidant Activities

The therapeutic potential of cinnamoyl derivatives extends to neurodegenerative diseases and conditions involving oxidative stress.

Mechanism of Neuroprotection

In models of Parkinson's disease using Drosophila melanogaster, certain cinnamoyl derivatives reversed toxin-induced locomotor defects and reduced oxidative burden[13][14]. The mechanism involves normalizing the expression of key antioxidant enzymes like superoxide dismutase and catalase[13]. Furthermore, in-silico studies have identified potential molecular targets, including the Adenosine A2A receptor (A2AR) and monoamine oxidase B (MAO-B), both of which are implicated in Parkinson's pathology[13][14].

In the context of Alzheimer's disease, novel hybrids combining a cinnamoyl moiety with other neuroprotective scaffolds have been developed[15]. These hybrid molecules have shown a valuable neuroprotective response against glutamate-induced excitotoxicity, a key process in neuronal death. They act by restoring calcium homeostasis and increasing cellular ATP levels, suggesting a mechanism that preserves neuronal energy and function[15].

Antioxidant Properties

Many cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring, are potent antioxidants and free radical scavengers[8]. The conjugation of cinnamic acids with amino acids has been explored as a strategy to enhance antioxidant activity[16]. These conjugates effectively inhibit lipid peroxidation, protecting cell membranes from oxidative damage. Their ability to scavenge free radicals contributes significantly to their overall anti-inflammatory, anticancer, and neuroprotective effects.

Future Perspectives and Conclusion

The this compound scaffold is a chemically tractable and biologically versatile starting point for the development of new therapeutic agents. The ease of derivatization allows for the creation of large libraries of compounds for high-throughput screening, while the diverse biological activities provide multiple avenues for drug discovery.

Future research should focus on:

  • Multi-target Drug Design: Creating hybrid molecules that combine the cinnamoyl scaffold with other pharmacophores to simultaneously address multiple pathological targets, as seen in recent neuroprotection studies[15].

  • Optimizing Pharmacokinetics: Fine-tuning the lipophilicity and metabolic stability of derivatives to improve bioavailability and efficacy in vivo.

  • Combating Drug Resistance: Further exploring the synergistic effects of cinnamoyl derivatives with existing antibiotics and chemotherapeutics to develop novel combination therapies.

References

  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. PubMed.
  • Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models. PubMed.
  • Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma.
  • Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma.
  • Method of preparing cinnamoyl amide.
  • Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models.
  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI.
  • Antiinflammatory Activity of Cinnamic Acid Esters.
  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
  • Inhibitory effect of cinnamoyl compounds against human malignant cell line. PubMed.
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  • The SYnthesis of this compound. Nagano Technical College.
  • Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. PubMed.
  • Discovery of novel neuroprotective cinnamoyl-M30D hybrids targeting Alzheimer's disease.
  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI.

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The Cinnamoyl Chloride Core: A Strategic Synthon in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Classic Reagent

In the landscape of pharmaceutical synthesis, the strategic selection of foundational building blocks is paramount to the successful development of novel therapeutic agents. Among these, cinnamoyl chloride (C₉H₇ClO), the acyl chloride derivative of cinnamic acid, stands out as a critical and highly versatile intermediate.[1] Its value lies in its inherent reactivity, enabling a wide array of chemical transformations that are fundamental to the construction of complex molecular architectures with significant pharmacological potential.[2] This guide provides a comprehensive technical overview of the applications of this compound in pharmaceutical research and development, delving into its synthetic utility, therapeutic applications, and the mechanistic underpinnings of its bioactive derivatives.

The cinnamoyl moiety, characterized by a phenyl group conjugated to an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[3] This structural feature is present in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The high reactivity of the acyl chloride group makes this compound an excellent electrophile for introducing the cinnamoyl pharmacophore into various molecules through reactions with nucleophiles such as alcohols and amines, readily forming stable ester and amide linkages. This reactivity, coupled with the inherent bioactivity of the cinnamoyl core, makes this compound a cornerstone reagent for drug discovery and development.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The primary utility of this compound in pharmaceutical synthesis stems from its susceptibility to nucleophilic acyl substitution. This allows for the straightforward formation of cinnamoyl esters and amides, which are common motifs in a vast number of biologically active compounds.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of trans-cinnamic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Preparation of this compound from Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with a basic solution).

  • After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a pale yellow liquid or a low-melting solid.

Formation of Cinnamoyl Esters and Amides

The resulting this compound is a highly reactive intermediate that readily undergoes nucleophilic attack by alcohols and amines to form the corresponding esters and amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_products Products CinnamoylChloride This compound Product Cinnamoyl Ester or Amide CinnamoylChloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (R-OH, R-NH2) Nucleophile->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt Neutralization HCl HCl

Therapeutic Applications of this compound Derivatives

The cinnamoyl scaffold has been extensively explored in the development of novel therapeutic agents across various disease areas. The ability to readily synthesize a diverse library of derivatives using this compound has been instrumental in these efforts.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs is a major focus of pharmaceutical research. Cinnamoyl derivatives have shown significant promise in this area, primarily through their ability to modulate key inflammatory signaling pathways.

A prominent target for anti-inflammatory drug development is the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[7][8]

Cinnamoyl derivatives have been shown to inhibit NF-κB activation at multiple points in this pathway.[7] For instance, some derivatives can interfere with the binding of LPS to TLR4, preventing the initiation of the signaling cascade.[9] Others have been shown to inhibit the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state.[10]

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Genes Activates Transcription Cinnamoyl Cinnamoyl Derivatives Cinnamoyl->TLR4 Inhibits Binding Cinnamoyl->IKK Inhibits Activity

Experimental Protocol: Synthesis of a Cinnamoyl-Indoline Anti-inflammatory Agent

This protocol describes the synthesis of a cinnamoyl-tethered indoline derivative, a class of compounds that has shown potent anti-inflammatory and antioxidant activities.[10]

Materials:

  • This compound

  • 5-Chloroindoline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5-chloroindoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired cinnamoyl-indoline derivative.

Compound Target IC₅₀ (µM) Reference
9-cinnamyl-9H-purine (5e)Nitric Oxide Production (LPS-induced macrophages)6.4[7]
Cinnamoyl-Indoline (4b)IL-6 and TNF-α secretion-[10]
1-Methylhydantoin cinnamoyl imide (4)COX-137 ± 4[11]
1-Methylhydantoin cinnamoyl imide (4)COX-2126 ± 12[11]

Table 1: Anti-inflammatory activity of selected cinnamoyl derivatives.

Anticancer Agents

The cinnamoyl scaffold has also been extensively investigated for its potential in cancer therapy. Cinnamoyl-based compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines and to modulate signaling pathways involved in cancer cell proliferation, survival, and metastasis.[11][12]

One of the mechanisms by which cinnamoyl derivatives exert their anticancer effects is through the inhibition of matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[13]

Furthermore, some cinnamoyl derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[12] For example, a study on novel cinnamoyl derivatives against glioblastoma and neuroblastoma cell lines demonstrated that the most potent compound induced cytotoxicity in nearly 86% and 84% of the cells, respectively, through the induction of apoptosis.[11]

Compound Cell Line IC₅₀ (µM) Reference
Cinnamoyl derivative (5)A-549 (Lung Cancer)10.36[13]
Cinnamoyl derivative (3e)U87MG (Glioblastoma)- (86% cytotoxicity at 25 µg/mL)[11]
Cinnamoyl derivative (3e)SHSY-5Y (Neuroblastoma)- (84% cytotoxicity at 25 µg/mL)[11]

Table 2: Anticancer activity of selected cinnamoyl derivatives.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Cinnamoyl derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[4]

The antimicrobial mechanism of action of cinnamoyl derivatives is often attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and cell death. Additionally, these compounds can inhibit microbial enzyme activity and interfere with microbial DNA and protein synthesis.[4]

The synthesis of cinnamoyl esters and amides allows for the fine-tuning of their physicochemical properties, such as lipophilicity, which can significantly impact their antimicrobial potency. For instance, increasing the alkyl chain length in a series of cinnamoyl esters has been shown to enhance their antifungal activity.

Compound Organism MIC (µM) Reference
Butyl cinnamate (6)Candida albicans626.62[2]
4-isopropylbenzyl cinnamamide (18)Staphylococcus aureus458.15[2]

Table 3: Antimicrobial activity of selected cinnamoyl derivatives.

Characterization of Cinnamoyl Derivatives

The structural elucidation and confirmation of synthesized cinnamoyl derivatives are crucial for establishing their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a cinnamoyl derivative typically shows characteristic signals for the vinylic protons of the α,β-unsaturated system as two doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. Signals for the aromatic protons and the protons of the ester or amide moiety are also observed in their respective regions.[14][15]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester or amide group typically resonates at around 165-170 ppm. The signals for the aromatic and vinylic carbons are also readily identifiable.[14][15]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.[10]

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent that has played a significant role in the development of a wide range of pharmacologically active compounds. Its ability to readily introduce the bioactive cinnamoyl scaffold into diverse molecular frameworks has made it an invaluable tool for medicinal chemists. The derivatives of this compound have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents, and continue to be an active area of research.

Future research in this field will likely focus on the development of novel cinnamoyl-hybrid molecules, where the cinnamoyl moiety is combined with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced side effects.[16][17] Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of cinnamoyl derivatives will be crucial for the rational design of the next generation of cinnamoyl-based therapeutics. The continued exploration of the synthetic and therapeutic potential of this compound will undoubtedly lead to the discovery of new and innovative medicines to address unmet medical needs.

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Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation Using Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cinnamoyl Scaffolds in Modern Chemistry

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1][2] This application note delves into the specific use of cinnamoyl chloride as an acylating agent, a reaction that yields chalcones and their derivatives.[3] These α,β-unsaturated ketones are not merely synthetic intermediates; they are privileged scaffolds in medicinal chemistry and materials science.[4] Chalcones are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Their unique photochemical and photophysical properties also make them valuable in the development of organic light-emitting diodes (OLEDs).[4]

This guide provides a comprehensive overview of the Friedel-Crafts acylation with this compound, from the underlying mechanistic principles to detailed, field-tested protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in activating the this compound.[2][5]

The mechanism can be delineated into four key steps:[2]

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound, forming a complex. This complex then dissociates to generate a resonance-stabilized acylium ion, which serves as the active electrophile.[2][5]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion. This step temporarily disrupts the aromaticity of the ring.[2]

  • Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached cinnamoyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product.[2]

  • Catalyst Regeneration: The proton abstracted in the previous step reacts with the AlCl₄⁻ complex to regenerate the AlCl₃ catalyst and form hydrochloric acid (HCl).[2]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements.[6][7] The acylium ion is sufficiently stabilized by resonance, ensuring the formation of a single, predictable product.[6][7] Furthermore, the resulting ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring.[6][8]

Visualizing the Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Catalyst Regeneration Cinnamoyl_Chloride This compound Acylium_Ion Resonance-Stabilized Acylium Ion Cinnamoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arene Aromatic Ring (Arene) Arenium_Ion Arenium Ion (Cyclohexadienyl Cation) Arene->Arenium_Ion + Acylium Ion AlCl4_minus AlCl₄⁻ Aryl_Ketone Aryl Ketone Product Arenium_Ion->Aryl_Ketone + AlCl₄⁻ Regenerated_AlCl3 Regenerated AlCl₃ HCl HCl

Caption: The four-step mechanism of Friedel-Crafts acylation.

Experimental Protocols

Safety Precautions
  • This compound: This compound is corrosive and reacts vigorously with water, releasing hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9] Store in a tightly sealed container in a cool, dry place away from moisture.

  • Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts violently with water.[10][11] It causes severe skin burns and eye damage and may cause respiratory irritation.[11] Handle exclusively in a fume hood and wear appropriate PPE.[10][11] Store in a dry, well-ventilated area, away from moisture.[11]

General Protocol for Friedel-Crafts Acylation of an Activated Aromatic Compound with this compound

This protocol provides a general guideline for the synthesis of a chalcone precursor via the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with this compound.[12]

Materials:

  • Activated aromatic compound (e.g., anisole)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add the activated aromatic compound (1.0 eq) and anhydrous DCM.[12]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[12]

  • Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 - 1.3 eq) to the stirred solution.[12]

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[12]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired chalcone.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Arene, DCM, Inert Atmosphere Start->Setup Cooling Cool to 0 °C Setup->Cooling Catalyst_Addition Add Anhydrous AlCl₃ Cooling->Catalyst_Addition Acyl_Chloride_Addition Dropwise Addition of This compound Solution Catalyst_Addition->Acyl_Chloride_Addition Reaction Stir at 0 °C, then RT Acyl_Chloride_Addition->Reaction Quench Quench with Ice and HCl Reaction->Quench Workup Separatory Funnel Workup Quench->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Chalcone Product Purification->Product

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Quantitative Data and Reaction Parameters

The success of the Friedel-Crafts acylation with this compound is highly dependent on the careful control of reaction parameters. The following table summarizes key variables and their typical ranges for this transformation.

ParameterTypical Range/ValueRationale and Considerations
Substrate Electron-rich arenesHighly deactivated or electron-poor aromatic compounds may not react effectively.[1]
Catalyst Anhydrous AlCl₃A stoichiometric amount is often required as the product ketone can complex with the Lewis acid.[6][8] Other Lewis acids like FeCl₃ can also be used.[5]
Catalyst Loading 1.1 - 1.3 equivalentsEnsures complete activation of the acyl chloride.
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that is compatible with the reaction conditions. Other non-polar, aprotic solvents can also be used.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 2 - 6 hoursMonitored by TLC to ensure complete conversion.

Applications in Drug Development and Beyond

The aromatic ketones synthesized via Friedel-Crafts acylation of this compound are valuable building blocks in drug discovery.[13] The chalcone scaffold is present in numerous biologically active compounds.[4] For instance, certain chalcone derivatives have shown promise as anticancer agents, anti-inflammatory drugs, and even as potential treatments for neurodegenerative diseases.[4] The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, a strategy increasingly employed in the design of potent and selective enzyme inhibitors.[14][15][16]

Furthermore, the versatility of the ketone functional group allows for a wide array of subsequent chemical transformations, making these products valuable intermediates in the synthesis of complex molecular architectures.[13]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no product yield Deactivated aromatic substrateUse a more electron-rich arene.
Inactive catalystUse freshly opened or sublimed anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.
Formation of multiple products Reaction temperature too highMaintain the reaction temperature at 0 °C during the addition of this compound.
Polysubstitution (less common in acylation)Ensure a 1:1 stoichiometry of the aromatic substrate to this compound.
Difficult purification Unreacted starting materialsMonitor the reaction closely by TLC and ensure it goes to completion.
Complex byproductsOptimize reaction conditions (temperature, reaction time) to minimize side reactions.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of chalcones and related aromatic ketones. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and adherence to safety protocols are paramount for achieving high yields and purity. The products of this reaction are of significant interest in medicinal chemistry and materials science, making this a valuable transformation in the synthetic chemist's toolbox.

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Synthesis of Cinnamamides via Cinnamoyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the synthesis of cinnamamides using cinnamoyl chloride. This application note is designed to be a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Foundational Principles: The Chemistry of Cinnamamide Synthesis

The synthesis of cinnamamides from this compound is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1][2] This specific transformation is often carried out under Schotten-Baumann conditions, which involve the reaction of an amine with an acid chloride in the presence of a base.[1][2][3][4][5]

The core of this reaction lies in the high reactivity of this compound, an acyl chloride derivative of cinnamic acid.[6] The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen creates a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles such as primary or secondary amines.[7] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction.[3][4] This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction.[3]

The general reaction can be depicted as follows:

(C₆H₅CH=CHCOCl) + RNH₂ + Base → C₆H₅CH=CHCONH-R + Base·HCl

Mechanism of Action: A Stepwise Look

The reaction proceeds through a nucleophilic addition-elimination mechanism.[1][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[1][7][8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.[7][8]

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final cinnamamide product and the protonated base.[4]

Pre-synthesis Considerations and Reagent Handling

This compound: Properties and Safe Handling

This compound (C₉H₇ClO) is a corrosive and moisture-sensitive substance.[9][10] It reacts vigorously with water to liberate hydrochloric acid. Therefore, it is imperative to handle this reagent under anhydrous conditions and in a well-ventilated fume hood.[9]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][11][12]

  • Ventilation: Use a certified chemical fume hood to prevent inhalation of corrosive vapors.[9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[10] Recommended storage temperature is 2-8 °C.[10]

  • Spill and Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9] For spills, use an inert absorbent material like sand or dry lime, and dispose of it as hazardous waste.[9] Do not use water to extinguish fires involving this compound; use dry chemical powder, carbon dioxide, or foam.[9]

Synthesis of this compound (Optional)

For researchers who wish to synthesize this compound in-house, the most common method involves the reaction of trans-cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14][15] A typical procedure involves refluxing trans-cinnamic acid with an excess of thionyl chloride until the evolution of HCl and SO₂ gases ceases.[14] The excess thionyl chloride is then removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.[14]

Experimental Protocols: Synthesis of a Representative Cinnamamide

This protocol details the synthesis of N-benzylcinnamamide as a representative example. The principles can be readily adapted for other primary and secondary amines.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
BenzylamineMagnetic stirrer and stir bars
Triethylamine (or Pyridine)Dropping funnel
Dichloromethane (DCM), anhydrousReflux condenser
Sodium bicarbonate (NaHCO₃), saturated solutionIce bath
Brine (saturated NaCl solution)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Rotary evaporator
HexaneBeakers, graduated cylinders
Ethyl acetateThin-layer chromatography (TLC) plates and chamber
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 20 mL). Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of this compound: Dissolve this compound (1.1 eq) in anhydrous DCM (10 mL) in a dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude cinnamamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[16][17][18]

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve benzylamine and triethylamine in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B D Add this compound solution dropwise B->D Initiate reaction C Dissolve this compound in anhydrous DCM E Warm to room temperature and stir for 1-2 hours D->E F Monitor reaction by TLC E->F G Quench with water F->G Reaction complete H Wash with NaHCO₃, water, and brine G->H I Dry organic layer over MgSO₄ H->I J Filter and concentrate using rotary evaporator I->J K Purify by recrystallization or column chromatography J->K L Obtain pure cinnamamide product K->L

Caption: Experimental workflow for the synthesis of cinnamamides.

Characterization of Cinnamamides

The synthesized cinnamamide should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of a cinnamamide will show characteristic absorption bands. Look for a strong C=O stretching band for the amide carbonyl around 1650 cm⁻¹ and N-H stretching for secondary amides in the region of 3300-3500 cm⁻¹.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key structural information. Expect to see signals corresponding to the aromatic protons, the olefinic protons of the cinnamoyl backbone (typically two doublets with a large coupling constant indicating a trans configuration), and the protons of the amine moiety.[19][20][21][22]

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the amide carbonyl carbon around 166.0 ppm, as well as signals for the aromatic and olefinic carbons.[19][20]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized cinnamamide, confirming the successful formation of the desired product.[21][22]

Physical Properties
  • Melting Point: A sharp melting point is indicative of a pure crystalline compound. Compare the observed melting point with literature values if available.

Compound Expected ¹H NMR Signals (δ, ppm) Expected ¹³C NMR Signals (δ, ppm) Expected IR Bands (cm⁻¹)
N-benzylcinnamamideAromatic protons (7.2-7.6), Olefinic protons (~6.5 and ~7.6, doublets), Benzyl CH₂ (~4.5), NH protonCarbonyl (~166), Aromatic and Olefinic carbons (120-142), Benzyl CH₂ (~44)N-H stretch (~3300), C=O stretch (~1650), C=C stretch (~1620)

Applications in Research and Development

Cinnamic acid derivatives, including cinnamamides, are a significant class of biologically active compounds.[23] They have garnered considerable attention in the pharmaceutical, agrochemical, and chemical sectors due to their broad spectrum of activities, which include antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[19][23][24][25] The synthetic route described herein provides a robust and versatile method for generating libraries of cinnamamide analogs for structure-activity relationship (SAR) studies in drug discovery and development.[6]

Conclusion

The synthesis of cinnamamides from this compound is a reliable and widely applicable method for accessing this important class of compounds. By understanding the underlying reaction mechanism, adhering to strict safety protocols for handling reactive reagents, and employing appropriate purification and characterization techniques, researchers can confidently and efficiently synthesize a diverse range of cinnamamide derivatives for various scientific applications.

References

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  • ResearchGate. "Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide." Crystals2019 , 9(11), 589. Available at: [Link]

  • PubMed. "Cinnamamides: a review of research in the agrochemical field." Pest Management Science2024 . Available at: [Link]

  • Ashdin Publishing. "Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes." International Journal of Drug Design and Discovery2012 . Available at: [Link]

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Application Note & Protocol: Synthesis and Application of Cinnamoyl Chloride-Modified Photosensitive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of photosensitive polymers functionalized with cinnamoyl chloride. The core of this methodology is the esterification of a hydroxyl-bearing polymer backbone with this compound, yielding a polymer that can be photocrosslinked upon exposure to ultraviolet (UV) light. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for the synthesis of Poly(vinyl alcohol-co-vinyl cinnamate), outline essential characterization techniques, and demonstrate a practical application in photolithography. This guide is designed to equip researchers with the foundational knowledge and practical steps to leverage this versatile class of smart polymers in fields such as controlled drug delivery, tissue engineering, and microfabrication.

Theoretical Background & Scientific Rationale

Photosensitive polymers, or photoresists, are materials whose properties, particularly solubility, change upon exposure to light. This responsiveness makes them indispensable in applications requiring spatial and temporal control. The cinnamoyl group is a classic and highly effective photosensitive moiety that imparts these "smart" characteristics to a polymer backbone.

The Mechanism of Photocrosslinking: The functionality of cinnamoyl-modified polymers hinges on the [2+2] photocycloaddition reaction of the cinnamate groups.[1][2] When exposed to UV radiation, typically at wavelengths longer than 260 nm, the carbon-carbon double bonds of two adjacent cinnamate side-chains react to form a stable cyclobutane ring.[2][3] This dimerization process creates covalent crosslinks between polymer chains, transforming a soluble polymer into an insoluble, three-dimensional network. This principle is the foundation of their use as negative photoresists.

Interestingly, this crosslinking can be reversible. Irradiation with shorter wavelength UV light (<260 nm) can induce photocleavage of the cyclobutane ring, breaking the crosslinks.[1] This reversibility offers an additional layer of control for advanced applications.

Why this compound? this compound is the acyl chloride derivative of cinnamic acid. Acyl chlorides are highly reactive acylating agents, making them exceptionally efficient for esterification reactions with polymers containing hydroxyl (-OH) or amine (-NH2) groups.[4] The reaction with hydroxyl groups, as detailed in this guide, proceeds readily under mild conditions, often in the presence of a base like pyridine or triethylamine to act as a scavenger for the hydrochloric acid (HCl) byproduct.[5] This high reactivity allows for a high degree of functionalization on the polymer backbone.

Synthesis Protocol: Poly(vinyl alcohol) Functionalization

This section details the synthesis of a photosensitive polymer by modifying Poly(vinyl alcohol) (PVA) with this compound. PVA is a water-soluble, biocompatible polymer with abundant hydroxyl groups, making it an ideal and common starting material.

2.1. Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Poly(vinyl alcohol) (PVA)Mw 89,000-98,000, 99+% hydrolyzedSigma-AldrichMust be thoroughly dried before use.
This compound98%Sigma-Aldrich / Merck[6]Corrosive and lachrymatory. Handle in a fume hood.[6]
PyridineAnhydrous, 99.8%Sigma-AldrichToxic and flammable. Acts as a base and solvent.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichPrimary reaction solvent.
MethanolACS Reagent GradeFisher ScientificUsed for precipitation and washing.
Round-bottom flask250 mL, three-neck---With magnetic stirrer, condenser, and nitrogen inlet.
Dropping funnel50 mL---For controlled addition of this compound.
Magnetic stir plate------With heating capabilities.

2.2. Visualizing the Reaction Scheme

The core of the synthesis is the esterification of PVA's hydroxyl groups.

Caption: Esterification of PVA with this compound.

2.3. Step-by-Step Synthesis Protocol

SAFETY: This procedure must be performed in a certified chemical fume hood. This compound is corrosive and a lachrymator. Pyridine is toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • PVA Dissolution:

    • Add 2.0 g of dried PVA to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 80 mL of anhydrous pyridine to the flask.

    • Heat the mixture to approximately 80-90°C with vigorous stirring until the PVA is completely dissolved. This may take several hours. The resulting solution should be clear and viscous.

    • Rationale: Complete dissolution is critical for a homogeneous reaction, ensuring that the this compound has access to the hydroxyl groups along the entire polymer chain. Pyridine serves as both a solvent and the acid scavenger.[5]

  • Reaction Setup:

    • Once the PVA is dissolved, cool the solution to room temperature.

    • In a separate, dry 50 mL dropping funnel, prepare a solution of 4.0 g of this compound in 20 mL of anhydrous DMF.

    • Rationale: Preparing a solution of the acyl chloride allows for controlled, dropwise addition, which helps to manage the exothermic nature of the reaction and prevent unwanted side reactions.

  • Cinnamoylation Reaction:

    • Place the flask containing the PVA solution in an ice bath to cool it to 0-5°C.

    • Begin adding the this compound solution dropwise from the dropping funnel to the stirring PVA solution over a period of approximately 1 hour. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 24 hours.

    • Rationale: The initial cooling mitigates the exothermicity of the acylation. The extended reaction time at room temperature ensures a high degree of substitution.

  • Purification:

    • Slowly pour the viscous reaction mixture into 500 mL of vigorously stirring methanol in a large beaker. A white or yellowish polymer will immediately precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation and to wash away impurities.

    • Collect the polymer precipitate by vacuum filtration. Wash the solid polymer in the funnel with an additional 200 mL of fresh methanol.

    • Rationale: The modified polymer is insoluble in methanol, while unreacted reagents (this compound, pyridine) and byproducts (pyridinium hydrochloride) are soluble. This step effectively purifies the product.[5][7]

  • Re-precipitation (Optional but Recommended):

    • For higher purity, re-dissolve the collected polymer in a minimal amount of a suitable solvent (e.g., DMF or THF) and re-precipitate it into methanol as described in step 4. Repeat this process 2-3 times.[5]

  • Drying:

    • Transfer the purified polymer to a vacuum oven and dry at 40-50°C for at least 24 hours or until a constant weight is achieved.

    • The final product is a white to pale yellow solid. Store it in a desiccator, protected from light.

Characterization of the Photosensitive Polymer

Post-synthesis, it is crucial to confirm the chemical modification and determine the extent of cinnamoylation.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Confirm functional group modificationDisappearance/reduction of broad -OH stretch (~3300 cm⁻¹). Appearance of new peaks: ester C=O stretch (~1715 cm⁻¹), aromatic C=C stretch (~1635 cm⁻¹), and C-O ester stretch (~1170 cm⁻¹).[7][8]
¹H NMR Spectroscopy Structural confirmation and quantificationAppearance of aromatic protons from the cinnamoyl group (~7.4-7.8 ppm) and vinyl protons (-CH=CH-) (~6.5 and 7.7 ppm). The degree of substitution can be calculated by comparing the integral of these aromatic/vinyl protons to the integral of the PVA backbone protons.[7]
UV-Vis Spectroscopy Assess photosensitivityA strong absorbance peak around 270-280 nm corresponding to the π-π* transition of the cinnamate group. The intensity of this peak will decrease upon UV irradiation as the C=C double bonds are consumed during crosslinking.[9][10]
Gel Permeation Chromatography (GPC) Determine molecular weightProvides the number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI) of the final polymer.[7]

Application Protocol: Micro-Patterning via Photolithography

This protocol demonstrates how to use the synthesized polymer as a negative photoresist to create micro-scale patterns.

4.1. Experimental Workflow Visualization

G cluster_prep cluster_pattern cluster_dev A Dissolve Polymer in Solvent B Spin-Coat on Substrate A->B C Pre-Bake (Solvent Removal) B->C D Place Photomask on Film C->D E UV Exposure (λ > 260 nm) D->E F Remove Mask E->F G Develop (Wash with Solvent) F->G H Post-Bake (Harden Pattern) G->H

Caption: Workflow for photolithographic patterning.

4.2. Step-by-Step Photopatterning Protocol

  • Solution Preparation: Prepare a 5-10% (w/v) solution of the synthesized photosensitive polymer in a suitable solvent (e.g., cyclohexanone or THF). Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Film Deposition:

    • Clean a substrate (e.g., glass slide or silicon wafer) thoroughly.

    • Deposit the polymer solution onto the center of the substrate.

    • Spin-coat the solution at 1000-3000 rpm for 30-60 seconds to achieve a uniform thin film. The final thickness depends on the solution concentration and spin speed.

  • Pre-Bake: Place the coated substrate on a hotplate at ~90°C for 5-10 minutes to evaporate the residual solvent.

  • UV Exposure:

    • Place a photomask with the desired pattern directly onto the polymer film.

    • Expose the substrate to a UV light source (e.g., a mercury lamp with a filter for λ > 260 nm) for a predetermined time (typically 1-10 minutes, depending on lamp intensity and film thickness).

    • Rationale: The areas exposed to UV light will undergo [2+2] cycloaddition, becoming crosslinked and insoluble.[1][2]

  • Development:

    • Remove the photomask.

    • Immerse the substrate in a developer solvent (e.g., toluene or THF) for 30-60 seconds with gentle agitation.

    • The unexposed (un-crosslinked) regions of the polymer will dissolve, revealing the negative pattern of the mask.

    • Rinse the substrate with a non-solvent like isopropanol and dry with a gentle stream of nitrogen.

  • Post-Bake (Optional): Bake the substrate on a hotplate at ~110°C for 10-20 minutes to further anneal and harden the patterned polymer structures.

Applications in Drug Development & Biomedical Research

The ability to create precisely patterned, biocompatible polymer structures opens up numerous possibilities:

  • Controlled Drug Delivery: Photosensitive polymers can be formulated into hydrogels or nanoparticles. Drugs can be encapsulated within the polymer matrix, and their release can be triggered on-demand by light, which can induce degradation or changes in swelling.[11][12]

  • Tissue Engineering: These polymers can be patterned to create scaffolds that guide cell adhesion, migration, and differentiation.[1] The ability to create complex micro-architectures is crucial for mimicking the natural cellular microenvironment.[9][10]

  • Microfluidics and Biosensors: The photolithography protocol described can be used to fabricate microfluidic channels or to pattern surfaces for creating arrays of biosensors.[13][14]

References

  • MDPI. (n.d.). Advances in Functionalized Photosensitive Polymeric Nanocarriers.
  • MDPI. (2020). Photo-Responsive Polymersomes as Drug Delivery System for Potential Medical Applications.
  • Frontiers. (n.d.). Light responsive hydrogels for controlled drug delivery.
  • Semantic Scholar. (n.d.). Photosensitive hydrogels for advanced drug delivery.
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  • Jones Selvamalar, C. S., & Nanjundan, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3- CHLORO CINNAMOYL PHENYL METHACRYLAMIDE POLYMERS.
  • ResearchGate. (n.d.). Synthesis of Photocrosslinkable Copolymers of Cinnamoyl Group-modified Methacrylate and 2-Hydroxyethyl Methacrylate, and Fibroblast Cell Growth on Their Thin Films | Request PDF.
  • R Discovery. (1973). Synthesis and Photosensitive Properties of Photocrosslinkable Poly(glicidyl cinnamate).
  • National Institutes of Health (NIH). (n.d.). Photoresponsive nanoparticles for drug delivery.
  • Taylor & Francis Online. (2022). Experimental study on thermotropic side-chain liquid crystalline photo-sensitive polymers.
  • J-Stage. (n.d.). Synthesis of Photocrosslinkable Copolymers of Cinnamoyl Group-modified Methacrylate and 2-Hydroxyethyl Methacrylate, and Fibroblast Cell Growth on Their Thin Films.
  • Supporting Information. (n.d.). PCEA-g-PDMS Synthesis.
  • National Institutes of Health (NIH). (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering.
  • Royal Society of Chemistry. (2019). Chemistries and capabilities of photo-formable and photo- reversible crosslinked polymer networks.
  • Molecules. (n.d.). Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder.
  • Physical Electronics. (2021). User-friendly chemical patterning with digital light projection polymer brush photolithography.
  • National Institutes of Health (NIH). (2019). Evaluation of esterification routes for long chain cellulose esters.
  • National Institutes of Health (NIH). (2021). The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups.
  • ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups | Request PDF.
  • Johns Hopkins University. (n.d.). Polymer-Based Microfabrication.
  • SpringerLink. (2018). Soft lithography based on photolithography and two-photon polymerization.
  • ResearchGate. (n.d.). Overview of photolithography process for the fabrication of polymer optical waveguide.
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Application Notes and Protocols for the Functionalization of Biomolecules with Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the chemical modification of biomolecules using cinnamoyl chloride. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring a thorough understanding for reproducible and adaptable application in research and development.

Introduction: Harnessing the Cinnamoyl Moiety for Biomolecule Innovation

The covalent modification of biomolecules is a fundamental technique in modern biotechnology, enabling the precise engineering of proteins, polysaccharides, and other biopolymers for advanced therapeutic and diagnostic applications. This compound emerges as a highly valuable reagent in this field, providing a straightforward method to introduce the cinnamoyl group—a phenylpropanoid moiety with a unique set of advantageous properties.

The incorporation of the cinnamoyl group can bestow a range of functionalities upon a target biomolecule:

  • Tunable Hydrophobicity: The aromatic nature of the cinnamoyl group allows for the modulation of a biomolecule's hydrophobic character, which can be critical for enhancing interactions with cell membranes or controlling the self-assembly of biopolymers.

  • Inherent Bioactivity: Cinnamic acid and its derivatives are known to possess antimicrobial and antioxidant properties, which can be imparted to the modified biomolecule.[1]

  • Photo-Crosslinking Capability: A key feature of the cinnamoyl group is its ability to undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light. This enables the formation of covalent crosslinks, providing a powerful tool for the in-situ creation of hydrogels for applications like controlled drug release and tissue engineering.[2][3]

  • Spectroscopic Handle: The conjugated π-system of the cinnamoyl group acts as a chromophore, facilitating the quantification of the degree of modification using UV-Vis spectrophotometry.

This document provides detailed protocols for the functionalization of various biomolecule classes with this compound, underpinned by a discussion of the reaction chemistry and potential applications.

The Chemistry of Cinnamoylation

The functionalization of biomolecules with this compound proceeds via a nucleophilic acyl substitution reaction. As an acyl chloride, this compound possesses a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophilic groups present on biomolecules.

The most common nucleophilic targets on biomolecules include:

  • Amine Groups: The primary ε-amino group of lysine residues and the N-terminal α-amino group of proteins are highly reactive towards this compound, forming stable amide bonds.[4][5]

  • Hydroxyl Groups: Aliphatic hydroxyls, such as those on serine and threonine residues or within the sugar units of polysaccharides, can be acylated to form ester linkages, a reaction often facilitated by a base.[6]

  • Phenolic Groups: The hydroxyl group of tyrosine is also a potential site for modification.

  • Thiol Groups: The sulfhydryl group of cysteine is a strong nucleophile that can react to form thioesters, which are generally more labile than their amide or ester counterparts.

To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, these reactions are often conducted under Schotten-Baumann conditions , which utilize a basic aqueous environment.[4][7] This is particularly important for maintaining the structural integrity of pH-sensitive biomolecules.

Caption: General mechanism of biomolecule functionalization with this compound.

Experimental Protocols for Cinnamoyl Functionalization

3.1. Critical Safety Information for this compound

This compound is a corrosive, lachrymatory, and moisture-sensitive chemical. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.

  • Respiratory Protection: A properly functioning chemical fume hood is essential to prevent inhalation of harmful vapors.

  • Handling Precautions: Avoid all contact with skin, eyes, and clothing. This compound reacts with water to release corrosive HCl gas; therefore, it must be handled under anhydrous conditions.

Always consult the material's Safety Data Sheet (SDS) before commencing any work. [8]

Protocol 1: Functionalization of Proteins (e.g., Bovine Serum Albumin)

This protocol provides a generalized method for the acylation of primary amine groups in proteins using this compound, based on Schotten-Baumann reaction principles.[4][7] The degree of modification can be controlled by adjusting the molar ratio of this compound to the protein.

Materials:

  • Bovine Serum Albumin (BSA) or other protein of interest

  • This compound

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 5-10 mg/mL. Place the solution on a magnetic stirrer in an ice bath to chill.

  • Reagent Preparation: Immediately prior to use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mg/mL). This compound is highly susceptible to hydrolysis; this solution must be prepared fresh and used without delay.

  • Acylation Reaction: While vigorously stirring the chilled protein solution, add the desired volume of the this compound solution dropwise. The molar excess of this compound relative to the protein's lysine residues will dictate the degree of functionalization. A 10- to 50-fold molar excess is a common starting point.

  • Incubation: Let the reaction proceed for 2-4 hours at 4°C with continuous stirring. A slight turbidity may be observed due to the limited aqueous solubility of the reagent.

  • Purification:

    • Transfer the reaction mixture into a dialysis bag.

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes, to remove unreacted reagents, hydrolysis byproducts, and the organic solvent.

  • Characterization:

    • Measure the protein concentration using a suitable assay (e.g., BCA).

    • Estimate the degree of cinnamoyl modification using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the cinnamoyl group (around 280 nm).

    • Confirm the modification and determine the average degree of substitution by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the increase in molecular weight.

Sources

Cinnamoyl Chloride: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cinnamoyl Moiety as a Privileged Scaffold

Cinnamoyl chloride (C₉H₇ClO), the acyl chloride derived from cinnamic acid, is a cornerstone reagent in modern organic synthesis. Its structure, featuring a reactive acyl chloride group conjugated with a styrenyl backbone, imparts a unique combination of reactivity and versatility that makes it an invaluable building block. This conjugation allows for the introduction of the entire cinnamoyl moiety—a privileged structure found in numerous natural products, pharmaceuticals, and materials—in a single, efficient step.

This guide provides an in-depth exploration of this compound's utility, focusing on the causality behind experimental choices and providing robust, field-proven protocols for its key applications. We will delve into its use in forming amide and ester linkages, its critical role in carbon-carbon bond formation via Friedel-Crafts acylation to access chalcones, and its application in constructing complex heterocyclic systems.

Key Physicochemical Properties:

PropertyValue
CAS Number 102-92-1
Molecular Formula C₉H₇ClO
Molecular Weight 166.6 g/mol
Appearance White to yellowish crystalline solid[1]
Melting Point ~35-37 °C
Boiling Point ~256-258 °C[1]
Solubility Soluble in organic solvents (ether, dioxane); decomposes in water[1]

Critical Safety & Handling Protocols

This compound's high reactivity necessitates stringent safety protocols. As an acyl chloride, it is corrosive and reacts vigorously with water and other protic nucleophiles, liberating corrosive hydrochloric acid (HCl) gas.[2] All manipulations must be performed in a certified chemical fume hood by trained personnel.

Mandatory Personal Protective Equipment (PPE):

ItemSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes and corrosive vapors.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and severe burns.[2]
Body Protection Flame-retardant lab coat and protective clothingMinimizes skin exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical advice.[2]

  • Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite). Do not use water. Collect for disposal in a sealed container.[3]

  • Fire: Use dry chemical powder, carbon dioxide, or foam. AVOID WATER due to its violent reaction.[2]

Storage and Handling: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from moisture and incompatible materials like bases, alcohols, and amines.[2] Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Laboratory-Scale Synthesis of this compound

While commercially available, this compound can be readily synthesized in the lab from its parent trans-cinnamic acid. The most common and reliable method involves treatment with thionyl chloride (SOCl₂).[2]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion. The gaseous nature of the byproducts makes this an exceptionally clean and high-yielding transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with trans-Cinnamic Acid B Add Thionyl Chloride (SOCl₂) A->B C Heat mixture gently (e.g., 50-80°C) B->C D Vent evolved gases (HCl, SO₂) to a basic scrubber C->D E Monitor reaction until gas evolution ceases C->E F Cool to room temperature E->F G Remove excess SOCl₂ under vacuum F->G H Product: Crude this compound G->H I Optional: Vacuum Distillation for high purity H->I

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis from trans-Cinnamic Acid

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a powder funnel. Connect the top of the condenser to a gas outlet leading to a basic scrubber (e.g., a wash bottle with 20% NaOH solution) to neutralize the evolved HCl and SO₂.

  • Charging Reagents: Charge the flask with freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol). While stirring, add trans-cinnamic acid (14.8 g, 100 mmol) in portions through the powder funnel.

  • Reaction: Once the addition is complete, replace the funnel with a stopper. Gently heat the mixture in an oil bath to 50°C. A strong evolution of gas will be observed.

  • Completion: After the initial vigorous reaction subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours, or until gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure (~20 hPa). Use a cold trap (liquid nitrogen) to collect the distilled thionyl chloride.

  • Product: The remaining yellowish solid is crude this compound (Typical yield: 80-85%). For most applications, this crude product is of sufficient purity. For higher purity, it can be purified by vacuum distillation.

Core Synthetic Applications

Amide Bond Formation: Synthesis of Cinnamamides

This compound is an excellent electrophile for the acylation of primary and secondary amines, providing a direct and high-yielding route to cinnamamides.[] These motifs are present in various bioactive molecules and are precursors to N-containing heterocycles.

Mechanism Insight: The reaction is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A base (either a second equivalent of the amine or a non-nucleophilic base like triethylamine or pyridine) is required to neutralize the HCl byproduct.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1.0 eq) and base (e.g., Et₃N, 1.1 eq) in aprotic solvent (e.g., DCM, THF) B Cool solution in an ice bath (0°C) A->B C Add this compound (1.05 eq) dropwise as a solution B->C D Stir at 0°C, then allow to warm to room temperature C->D E Monitor by TLC until starting material is consumed D->E F Quench with water or aqueous NH₄Cl E->F G Extract with organic solvent F->G H Wash organic layer (acid, base, brine) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: General workflow for cinnamamide synthesis.

Protocol: General Synthesis of an N-Aryl Cinnamamide [5]

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Esterification: Synthesis of Cinnamate Esters

Similar to amidation, this compound reacts readily with alcohols to form cinnamate esters, which are widely used as fragrances, flavorings, and UV absorbers.[1][6]

Mechanism Insight: The mechanism mirrors that of amidation. The alcohol's oxygen atom acts as the nucleophile. A weak, non-nucleophilic base such as pyridine is often used both as a solvent and to scavenge the HCl byproduct, preventing side reactions.

Protocol: General Synthesis of an Alkyl Cinnamate [5]

  • Setup: To a stirred solution of an alcohol (1.0 eq) in anhydrous pyridine at 0°C, add this compound (1.1 eq) portion-wise or as a solution in a solvent like THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with cold, dilute HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ester can be purified by vacuum distillation or column chromatography.

C-C Bond Formation: Friedel-Crafts Acylation for Chalcone Synthesis

One of the most powerful applications of this compound is in the Friedel-Crafts acylation of electron-rich aromatic compounds.[7] This reaction forms an aryl styryl ketone, the core structure of a chalcone. Chalcones are pivotal intermediates for synthesizing flavonoids and are a major class of bioactive compounds.[8][9]

Mechanism Insight: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of this compound, which then facilitates the departure of the chloride to form a highly electrophilic, resonance-stabilized acylium ion. This electrophile is attacked by the electron-rich aromatic ring (the nucleophile) in a classic electrophilic aromatic substitution (EAS) reaction to form the C-C bond. A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[7]

G cluster_acylium 1. Acylium Ion Formation cluster_eas 2. Electrophilic Aromatic Substitution CC Cinnamoyl Chloride Complex Lewis Acid-Base Complex CC->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion (Electrophile) Complex->Acylium Arene Arene (Nucleophile) Sigma σ-Complex (Intermediate) Acylium->Sigma + Arene Arene->Sigma Product Chalcone (Aryl Styryl Ketone) Sigma->Product - H⁺

Caption: Simplified mechanism of Friedel-Crafts Acylation.

Protocol: Synthesis of a Chalcone via Friedel-Crafts Acylation

  • Setup: Equip an oven-dried, three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Add an anhydrous solvent (e.g., DCM or 1,2-dichloroethane) followed by the electron-rich arene (e.g., anisole, 1.0 eq). Cool the flask to 0°C.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.

  • Acylation: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for 4-8 hours. Monitor by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Stir until all solids dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude chalcone by recrystallization (e.g., from ethanol).

Heterocycle Synthesis

The bifunctional nature of this compound (an electrophilic acyl chloride and an electrophilic alkene) makes it a valuable precursor for heterocyclic synthesis. For instance, it can react with binucleophiles to construct rings like dihydrooxazoles.[10]

Example Application: Synthesis of 2-Styryl-4,5-dihydrooxazoles [10] this compound can react with 2-aminoethanol under Schotten-Baumann conditions to form N-(2-hydroxyethyl) cinnamamide. Subsequent cyclization, often promoted by a reagent like mesyl chloride or thionyl chloride, dehydrates the intermediate to yield the 2-styryl-4,5-dihydrooxazole ring system. This demonstrates how this compound can serve as a linchpin, bringing together different functionalities to build complex molecular architectures.

Conclusion

This compound's status as a premier building block in organic synthesis is well-earned. Its predictable reactivity as an acyl chloride allows for the reliable formation of amides and esters, while its participation in powerful C-C bond-forming reactions like the Friedel-Crafts acylation provides access to the medicinally significant chalcone scaffold. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile reagent, enabling the efficient construction of complex molecules for a wide array of applications.

References

  • Vertex AI Search. (2026). Safe Handling and Synthesis of this compound (CAS 102-92-1).
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  • PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
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  • ResearchGate. (2026). Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)....
  • Jurnal Penelitian Saintek. (2017). THE SYNTHESIS OF CINNAMYL BENZOATE THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE.
  • NIH. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide.
  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • JournalAgent. (2026). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
  • Sigma-Aldrich. (2026). Friedel–Crafts Acylation.

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Introduction: The Versatility of Cinnamoyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of Cinnamoyl Chloride with Nucleophiles: Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

This compound, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis.[1] Its value stems from a unique chemical architecture that features a highly reactive acyl chloride group conjugated with an α,β-unsaturated carbonyl system.[1] This dual reactivity makes it a cornerstone building block for a diverse array of molecules, including pharmaceutical intermediates, photosensitive polymers, and various fine chemicals.[1][2][3] In drug development, cinnamoyl derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, making the mastery of their synthesis critical.[4][5][6][7][8]

This guide provides an in-depth exploration of the reaction mechanisms between this compound and common nucleophiles. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations.

Part 1: The Core Reaction Mechanism - Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with most nucleophiles is nucleophilic acyl substitution .[9][10] This is not a single-step displacement but a two-stage process known as the addition-elimination mechanism .[9][11][12]

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This carbon is highly electron-deficient due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[10] This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, sp³-hybridized tetrahedral intermediate .[13][14] This initial addition is typically the rate-limiting step of the overall reaction.[10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid, making the chloride ion a weak base.[9][14]

The overall result is the substitution of the chloride with the incoming nucleophile.

Caption: General mechanism of nucleophilic acyl substitution.

Part 2: Reactions with Specific Nucleophiles: Protocols and Mechanistic Insights

A. Reaction with Amines: Synthesis of Cinnamamides

The reaction of this compound with primary or secondary amines is a robust method for forming cinnamamides, a scaffold present in many biologically active molecules.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.[12][15] The reaction proceeds through the standard addition-elimination mechanism. A key practical consideration is the formation of hydrogen chloride (HCl) as a byproduct. This HCl will protonate any available amine, rendering it non-nucleophilic. Therefore, the reaction requires either two equivalents of the amine (one as the nucleophile, one as a base) or one equivalent of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an HCl scavenger.[12]

Caption: Mechanism for the formation of Cinnamamides.

Protocol: Synthesis of N-benzylcinnamamide

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (2.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a chemical fume hood, dissolve benzylamine (2.1 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

    • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred benzylamine solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. Causality: The aqueous washes remove unreacted starting materials and byproducts, simplifying purification.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield pure N-benzylcinnamamide.

B. Reaction with Alcohols: Synthesis of Cinnamate Esters

This reaction, a form of esterification, is fundamental for producing cinnamate esters, which are widely used as fragrances, plasticizers, and pharmaceutical precursors.[5][16]

Mechanism: The mechanism is analogous to amidation, with an alcohol acting as the nucleophile. Alcohols are generally weaker nucleophiles than amines, so the reaction often requires a non-nucleophilic base catalyst, such as pyridine or triethylamine (TEA), to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[6][17]

Esterification_Workflow A 1. Reactant Preparation - this compound (1 eq) - Alcohol (1.1 eq) - Anhydrous Solvent (e.g., DCM) - Base (e.g., Pyridine, 1.2 eq) B 2. Reaction - Combine alcohol, base, and solvent - Cool to 0°C - Add this compound dropwise A->B C 3. Monitoring - Warm to RT - Stir for 2-4 hours - Monitor by TLC B->C D 4. Aqueous Work-up - Wash with dilute acid (e.g., 1M HCl) - Wash with water - Wash with NaHCO₃ solution - Wash with brine C->D E 5. Isolation - Dry organic layer (e.g., MgSO₄) - Filter - Concentrate via rotary evaporation D->E F 6. Purification - Column Chromatography or - Recrystallization E->F G Final Product: Cinnamate Ester F->G Organometallic_Reactions start This compound grignard Grignard Reagent (R-MgX) (Strong Nucleophile) gilman Gilman Reagent (R₂CuLi) (Weak Nucleophile) ketone_intermed Ketone Intermediate (Highly Reactive) grignard->ketone_intermed 1. Acyl Substitution alcohol_prod Tertiary Alcohol (Final Product) ketone_intermed->alcohol_prod 2. Nucleophilic Addition (Second equivalent of R-MgX) ketone_prod Ketone (Final, Isolated Product) gilman->ketone_prod Acyl Substitution Only (Reaction Stops)

Caption: Divergent outcomes with Grignard vs. Gilman reagents.

Protocol: Synthesis of Benzylideneacetone (a ketone) via Gilman Reagent

  • Materials:

    • Copper (I) iodide (CuI) (0.5 eq)

    • Methyllithium (CH₃Li) in ether (1.0 eq)

    • This compound (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere techniques

    • Syracuses and cannulas

    • Dry, inert-atmosphere flasks

  • Procedure:

    • Gilman Reagent Preparation: Under an inert atmosphere (argon or nitrogen), suspend CuI (0.5 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). Slowly add methyllithium solution (1.0 eq) via syringe. The solution will change color as the lithium dimethylcuprate forms. Stir for 30 minutes at low temperature. Causality: This step must be performed under strictly anhydrous and anaerobic conditions as organometallic reagents are highly reactive with water and oxygen.

    • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared Gilman reagent at -78 °C.

    • Progression and Quenching: Stir the reaction at -78 °C for 1-2 hours. Slowly warm to room temperature. Quench the reaction by carefully pouring it into a stirred, saturated aqueous solution of NH₄Cl.

    • Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure benzylideneacetone.

Part 3: Summary of Reactions and Safety Considerations

Quantitative Data Summary
Nucleophile ClassReagent ExampleBase/StoichiometrySolventProduct
Amine Benzylamine2.1 eq of amine or 1.1 eq amine + 1.2 eq TEADCM, THFN-benzylcinnamamide
Alcohol Ethanol1.2 eq Pyridine or TEADiethyl Ether, DCMEthyl Cinnamate
Organometallic CH₃MgBrN/A (excess reagent)THF, Ether4-phenylpent-3-en-2-ol
Organometallic (CH₃)₂CuLiN/A (prepared in situ)THFBenzylideneacetone
Mandatory Safety & Handling Precautions
  • Corrosivity: this compound is corrosive and causes severe skin burns and eye damage. [18]Always handle it in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18]* Moisture Sensitivity: As an acyl chloride, it reacts violently with water and moisture to release corrosive HCl gas. All reactions must be conducted under anhydrous conditions using dry glassware and anhydrous solvents. Store under an inert atmosphere.

  • Lachrymator: The vapors are irritating to the respiratory system and eyes. [19]Do not breathe vapors. [18]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any unreacted this compound carefully with a suitable alcohol (e.g., isopropanol) before disposal.

References

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Application Note: Titrimetric Determination of Water in Organic Solvents Using Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and accurate titrimetric method for the determination of low concentrations of water in non-aqueous solvents. The protocol is based on the quantitative and rapid reaction of water with cinnamoyl chloride. A back-titration approach is employed to enhance the accuracy and reproducibility of the endpoint determination. This method serves as a reliable alternative to Karl Fischer titration, particularly in laboratories where Karl Fischer instrumentation is unavailable or for samples that interfere with the Karl Fischer reagents. The underlying chemical principles, a step-by-step experimental protocol, and data analysis procedures are comprehensively described.

Introduction and Scientific Principle

The precise quantification of water content is critical in many chemical processes, as water can significantly impact reaction kinetics, product purity, and the stability of reagents. While Karl Fischer titration is a widely recognized standard for water determination, alternative methods are often sought for various practical reasons.[1] This application note leverages the hydrolytic reactivity of acyl chlorides for the determination of water.[2]

This compound, an acyl chloride, reacts stoichiometrically and exothermically with water in a nucleophilic addition-elimination reaction to form cinnamic acid and hydrochloric acid (HCl).[3][4] The reaction proceeds as follows:

C₆H₅CH=CHCOCl + H₂O → C₆H₅CH=CHCOOH + HCl

Due to the rapid and often vigorous nature of the reaction between acyl chlorides and water, a direct titration can be challenging to control.[4] Therefore, a back-titration strategy is employed for more precise quantification.[5][6] In this method, a known excess of this compound is added to the sample containing an unknown amount of water. After the reaction with water is complete, the remaining unreacted this compound is hydrolyzed, and the total amount of hydrochloric acid produced is determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

The amount of water in the original sample is then calculated by determining the difference between the total moles of HCl produced and the moles of HCl that would be produced by the initial amount of this compound in the absence of the sample.

Experimental Workflow

The overall experimental workflow for the titrimetric determination of water using this compound is depicted in the following diagram:

experimental_workflow reagent_prep Prepare & Standardize: 1. This compound in Anhydrous Toluene 2. Aqueous Sodium Hydroxide sample_addition Add known mass of sample to reaction flask add_excess_cc Add a precise, excess volume of standardized this compound solution sample_addition->add_excess_cc reaction Allow reaction with water to complete add_excess_cc->reaction hydrolysis Add excess water to hydrolyze remaining this compound reaction->hydrolysis titration Titrate total HCl with standardized NaOH using Phenolphthalein indicator hydrolysis->titration data_analysis Record titration volume and calculate water content titration->data_analysis

Figure 1: Experimental workflow for the back-titration of water.

Materials and Reagents

Equipment
  • Analytical balance (readable to 0.1 mg)

  • 25 mL or 50 mL burette, Class A

  • Pipettes, Class A (various sizes)

  • Volumetric flasks, Class A (various sizes)

  • Conical flasks or titration vessels (e.g., 250 mL)

  • Magnetic stirrer and stir bars

  • Drying oven

  • Desiccator

Chemicals
  • This compound (≥98%)

  • Toluene, anhydrous (or other suitable inert, dry solvent)

  • Sodium hydroxide (NaOH), pellets

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Phenolphthalein indicator solution (1% in ethanol)

  • Deionized water, freshly boiled and cooled

Detailed Experimental Protocols

Reagent Preparation

4.1.1. Preparation of 0.1 M this compound in Anhydrous Toluene

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 2 hours and cooled in a desiccator before use.

  • Weighing: Accurately weigh approximately 4.16 g of this compound into a dry, 250 mL volumetric flask.

  • Dissolution: Carefully add anhydrous toluene to the flask, dissolve the this compound, and then dilute to the mark with anhydrous toluene. Mix the solution thoroughly.

  • Storage: Store the solution in a tightly sealed container, protected from moisture. This solution should be standardized before each set of analyses.

4.1.2. Preparation and Standardization of 0.1 M Sodium Hydroxide (NaOH)

  • Preparation: Dissolve approximately 2.0 g of NaOH pellets in 500 mL of freshly boiled and cooled deionized water.

  • Standardization:

    • Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL conical flask.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution until the first permanent faint pink color appears.

    • Record the volume of NaOH used.

    • Calculate the exact molarity of the NaOH solution: Molarity of NaOH = (Mass of KHP) / (Molar mass of KHP × Volume of NaOH in L) (Molar mass of KHP = 204.22 g/mol )

Titration Procedure for Water Determination

4.2.1. Blank Titration

  • Pipette exactly 10.00 mL of the 0.1 M this compound solution into a dry 250 mL conical flask.

  • Carefully add 20 mL of deionized water to hydrolyze the this compound. Swirl the flask gently.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the resulting solution with the standardized 0.1 M NaOH solution until a permanent faint pink endpoint is reached.

  • Record the volume of NaOH used as Vblank. Perform this blank titration in triplicate and use the average value for calculations.

4.2.2. Sample Titration

  • Accurately weigh a suitable amount of the organic solvent sample (e.g., 5-10 g) into a dry 250 mL conical flask.

  • Pipette exactly 10.00 mL of the 0.1 M this compound solution into the flask containing the sample. Swirl to mix and allow to stand for 10 minutes to ensure complete reaction of the this compound with the water in the sample.

  • Carefully add 20 mL of deionized water to hydrolyze the excess this compound.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution to a permanent faint pink endpoint.

  • Record the volume of NaOH used as Vsample.

Data Analysis and Calculations

The water content in the sample is calculated based on the difference in the amount of NaOH required for the blank and the sample titrations.

Step 1: Calculate moles of HCl in the blank Moles of HCl (blank) = Molarity of NaOH × Vblank (in L)

Step 2: Calculate moles of HCl in the sample titration Moles of HCl (sample) = Molarity of NaOH × Vsample (in L)

Step 3: Calculate moles of this compound that reacted with water The difference in moles of HCl corresponds to the moles of this compound that reacted with the water in the sample. Moles of reacted CC = Moles of HCl (blank) - Moles of HCl (sample)

Step 4: Calculate the mass of water in the sample From the stoichiometry of the reaction (1 mole of this compound reacts with 1 mole of water): Moles of H₂O = Moles of reacted CC Mass of H₂O (g) = Moles of H₂O × 18.015 g/mol

Step 5: Calculate the water content The water content is typically expressed as a percentage by weight (% w/w) or in parts per million (ppm). % w/w H₂O = (Mass of H₂O / Mass of sample) × 100 ppm H₂O = (Mass of H₂O / Mass of sample) × 1,000,000

Data Presentation
ParameterBlank 1Blank 2Blank 3Sample 1Sample 2Sample 3
Mass of Sample (g)N/AN/AN/A
Volume of NaOH (mL)
Average Blank Volume (Vblank, mL) \multicolumn{3}{c}{}
Calculated Water Content (% w/w) N/AN/AN/A
Average Water Content (% w/w) \multicolumn{6}{c}{}
Standard Deviation \multicolumn{6}{c}{}

Method Validation and Trustworthiness

To ensure the reliability of this method, the following quality control measures are recommended:

  • Reagent Standardization: The NaOH titrant must be standardized daily against a primary standard. The this compound solution's effective concentration should be verified with each new batch and periodically thereafter via the blank titration.

  • System Suitability: The titration system should be checked for leaks and proper functioning of the burette.

  • Spike Recovery: To assess accuracy and potential matrix effects, a known amount of water can be added to a sample (spiking) and the recovery calculated.

Potential Interferences and Considerations

  • Acidic or Basic Contaminants: The presence of acidic or basic species in the sample will interfere with the final acid-base titration. A pre-titration of the sample may be necessary to account for this.

  • Reactive Functional Groups: Compounds with functional groups that can react with this compound (e.g., alcohols, primary and secondary amines) will lead to erroneously high water content readings. This method is best suited for relatively inert organic solvents such as hydrocarbons and halogenated hydrocarbons.

  • Atmospheric Moisture: Due to the hygroscopic nature of the reagents and the sensitivity of the method, all operations should be performed in a manner that minimizes exposure to atmospheric moisture.

Conclusion

The titrimetric determination of water using this compound via a back-titration method is a precise and accurate analytical technique. It provides a valuable alternative to Karl Fischer titration for the quantification of water in non-reactive organic solvents. By following the detailed protocol and adhering to the quality control measures outlined in this application note, researchers and drug development professionals can confidently determine the water content in their samples, ensuring the quality and consistency of their materials and processes.

References

  • LookChem. Cas 102-92-1, this compound. [Link]

  • Mettler Toledo. Back Titration Definition and Calculations. [Link]

  • SimpleChemConcept. 5 Simple Steps to Solve Back Titration Questions in Volumetric Analysis. (2019-04-24). [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. (2023-01-22). [Link]

  • USGS Publications Warehouse. METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23). [Link]

  • Royal Society of Chemistry. Determination of Chloride Ion Concentration by Titration (Mohr's Method). [Link]

  • Chemguide. reaction between acyl chlorides and water - addition / elimination. [Link]

  • The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • YouTube. Argentometric Method: Measurement of Chloride in Water - Preparation of necessary reagents. (2020-03-08). [Link]

  • Hach. Total Chlorine Back Titration DOC316.52.93102. [Link]

  • NIST Technical Series Publications. Precise coulometric titrations of halides. [Link]

  • EPA. method 9253 chloride (titrimetric, silver nitrate). [Link]

  • Xylem Analytics. Titration of water in liquid samples. [Link]

  • National Center for Biotechnology Information. Precise Coulometric Titrations of Halides. [Link]

  • Reddit. Alternative for determination of water content in solvents besides Karl-Fischer or benzophenone/sodium : r/Chempros. (2024-07-04). [Link]

  • Hach. Chlorides in Water. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cinnamoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cinnamoyl chloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of this compound. Our goal is to empower you with the technical expertise and practical insights needed to optimize your reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding this compound synthesis:

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely used method is the reaction of trans-cinnamic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a popular choice due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[1][2] Oxalyl chloride is another excellent reagent, often used with a catalyst like dimethylformamide (DMF).[3]

Q2: How do I choose the right chlorinating agent for my synthesis?

  • Thionyl chloride (SOCl₂): This is a cost-effective and efficient reagent. The reaction byproducts are gaseous, which simplifies workup.[1][2] It is a good starting point for most applications.

  • Oxalyl chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride. It can be advantageous when working with sensitive substrates. The reaction can be catalyzed by DMF.

  • Phosphorus pentachloride (PCl₅): A powerful chlorinating agent that can also be used.[4] However, the solid byproduct, phosphoryl chloride (POCl₃), can complicate purification.

Q3: What are the critical safety precautions I should take when synthesizing this compound?

This compound is a corrosive substance that reacts vigorously with water, releasing hydrochloric acid. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All glassware must be thoroughly dried to prevent hydrolysis.

Q4: My final product is a yellowish solid. Is this normal?

Crude this compound can appear as a yellowish solid.[1] For many applications, this crude product is sufficiently pure.[1] However, for applications requiring high purity, further purification through vacuum distillation or recrystallization is recommended to obtain a colorless solid.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Yield of this compound

A low yield is one of the most common frustrations in synthesis. Here’s a systematic approach to diagnosing the issue:

Possible Causes & Solutions
  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure you are following the recommended reaction time and temperature for your chosen chlorinating agent. For instance, with thionyl chloride, a common procedure involves heating the reaction mixture.[1][6]

    • Poor Mixing: If the cinnamic acid is not fully dissolved or suspended in the reaction mixture, the reaction will be incomplete.[1] Ensure efficient stirring throughout the reaction.

  • Degradation of Reagents or Product:

    • Moisture Contamination: this compound and the chlorinating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity anhydrous reagents.

    • Decomposition of Thionyl Chloride: Thionyl chloride can decompose over time. It is best to use freshly distilled thionyl chloride for optimal results.[7]

  • Loss of Product During Workup:

    • Hydrolysis: Avoid using water or protic solvents during the workup until the product is isolated.

    • Inefficient Extraction or Distillation: During vacuum distillation, if the vacuum is not low enough, the required temperature might be too high, leading to product decomposition. Conversely, if the vacuum is too high, the product may distill too quickly, leading to co-distillation with impurities.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Product Discoloration (Yellow to Brown)

While a slight yellow tint in the crude product is common, a darker color may indicate the presence of impurities.

Possible Causes & Solutions
  • Side Reactions:

    • Polymerization: Cinnamic acid and its derivatives can be susceptible to polymerization, especially at elevated temperatures. Avoid prolonged heating at high temperatures.

    • Decomposition: Overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts.

  • Impure Starting Materials:

    • The purity of the starting cinnamic acid is crucial. Impurities in the cinnamic acid can lead to colored byproducts. Use high-purity trans-cinnamic acid.

Purification Strategies for Discolored Product
  • Vacuum Distillation: This is a highly effective method for purifying this compound.[1] It separates the product from less volatile impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as petroleum ether or carbon tetrachloride, can yield a highly pure, colorless product.[8][9]

Problem 3: Difficulty in Removing Excess Chlorinating Agent

Residual chlorinating agent can interfere with subsequent reactions.

Possible Causes & Solutions
  • Thionyl Chloride (b.p. 76 °C): Excess thionyl chloride can be removed by distillation under reduced pressure.[1] A cold trap is recommended to capture the volatile SOCl₂.

  • Oxalyl Chloride (b.p. 63-64 °C): Similar to thionyl chloride, excess oxalyl chloride can be removed by vacuum distillation.

  • Co-distillation: To minimize co-distillation with the product, perform the initial distillation at a moderate vacuum and temperature before proceeding to a higher vacuum for product distillation.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (freshly distilled)

  • Anhydrous solvent (e.g., toluene or dichloromethane, optional)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas trap (filled with NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is oven-dried.

  • To the three-neck flask, add trans-cinnamic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask while stirring.

  • Attach the reflux condenser and the gas trap to neutralize the evolved HCl and SO₂ gases.

  • Gently heat the reaction mixture to reflux (around 80°C) and maintain for 1-2 hours, or until the evolution of gas ceases.[1]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be used directly or purified further by vacuum distillation.

General Synthesis Workflow

Caption: General Workflow for this compound Synthesis.

Comparative Data of Synthesis Methods

Chlorinating AgentTypical YieldReaction ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** 75-90%[9]Reflux, 1-2 hours[1][6]SO₂(g), HCl(g)Gaseous byproducts, cost-effectiveReagent can decompose
Oxalyl Chloride ((COCl)₂) HighRoom temp to mild heatingCO(g), CO₂(g), HCl(g)Milder conditions, high purityMore expensive
Phosphorus Pentachloride (PCl₅) ~90%[4]VariesPOCl₃(l), HCl(g)High reactivitySolid byproduct complicates purification
Silicon Tetrachloride (SiCl₄) **High60-70°C, 2-4 hours[10]Si(OH)₄(s)Utilizes industrial byproductSolid byproduct

References

  • The SYnthesis of this compound. 4

  • Safe Handling and Synthesis of this compound (CAS 102-92-1).

  • Cas 102-92-1,this compound - LookChem. 8

  • Reaction of cinnamic acid with thionyl chloride to this compound. 11

  • CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents. 6

  • This compound 102-92-1 wiki - Guidechem. 9

  • Preparation of cinnamyl chloride - PrepChem.com. 12

  • CN105777531A - Method for preparing this compound from silicon tetrachloride - Google Patents. 10

  • This compound CAS 17082-09-6 | 800236 - Merck Millipore. 13

  • Optimizing Chemical Synthesis with this compound: A Manufacturer's Perspective. 14

  • SAFETY DATA SHEET - Sigma-Aldrich. 15

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. 5

  • CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents. 16

  • This compound | High-Purity Reagent | RUO - Benchchem. 18

  • Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)... - ResearchGate. 19

  • Oxalyl chloride - Wikipedia. 3

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2

  • Cinnamic acid, phenyl ester - Organic Syntheses Procedure. 7

  • Preparation of phosphorus pentachloride - PrepChem.com. 20

Sources

purification of cinnamoyl chloride by distillation or recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of cinnamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound via vacuum distillation and recrystallization. Here, we address common challenges and provide robust, self-validating protocols to ensure the highest purity for your downstream applications.

Introduction to this compound Purification

This compound (C₉H₇ClO) is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions and compromised product quality. The primary impurities often stem from its synthesis, which typically involves the reaction of trans-cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Common impurities may include unreacted cinnamic acid, residual chlorinating agents, and decomposition byproducts.

This guide will focus on the two primary methods for its purification: vacuum distillation and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the available equipment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

PropertyValueSource(s)
Appearance White to yellowish crystalline solid[3][4][5]
Melting Point 35-37 °C (lit.)[3][4][5][6]
Boiling Point (atm) 256-258 °C (lit.)[3][4][5][6]
Boiling Point (vac) 131 °C @ 1.47 kPa (11 mmHg)[4][7]
86 °C @ 1.7 mm (Hg)[8][9]
Water Solubility Decomposes[3][4][5]
Storage 0-6 °C, under dry conditions[3][5]

Q2: Why is vacuum distillation preferred over atmospheric distillation for this compound?

A2: this compound has a high boiling point at atmospheric pressure (256-258 °C).[3][4][5][6] At these high temperatures, the compound is susceptible to decomposition, polymerization, or other side reactions, which would result in a lower yield and impure product. Vacuum distillation allows the substance to boil at a significantly lower temperature, mitigating the risk of thermal degradation.[10]

Q3: What are the ideal solvents for recrystallizing this compound?

A3: An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble or be insoluble at all temperatures.[11][12] For this compound, low-polarity solvents are generally effective. Authoritative sources recommend petroleum ether and carbon tetrachloride for recrystallization.[2][3][7][13] Given the toxicity of carbon tetrachloride, petroleum ether is often the preferred choice.

Q4: this compound is highly reactive with water. What precautions must be taken?

A4: this compound reacts vigorously with water, liberating corrosive hydrochloric acid gas.[1] This necessitates stringent anhydrous (dry) conditions throughout the purification process. All glassware must be thoroughly dried, and the solvents used must be anhydrous. The procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Section 2: Troubleshooting Guide: Vacuum Distillation

This section addresses specific issues that may arise during the vacuum distillation of this compound.

Issue 1: The this compound is not distilling, even though the temperature is at the expected boiling point for the applied vacuum.

  • Possible Cause A: Inaccurate Pressure Reading. The pressure gauge may be faulty or improperly placed, leading to an incorrect reading of the system's vacuum.

    • Solution: Ensure the manometer is placed correctly between the distillation apparatus and the vacuum trap. Verify the gauge's accuracy against a known standard if possible.

  • Possible Cause B: System Leaks. Air leaking into the system will raise the pressure, thus increasing the boiling point of the compound.

    • Solution: Check all joints and connections for a proper seal. Ensure ground glass joints are properly greased (using a vacuum-rated grease) and that all tubing is free of cracks.

  • Possible Cause C: Insufficient Heating. The heating mantle may not be providing uniform or adequate heat to the distillation flask.

    • Solution: Ensure the heating mantle is appropriately sized for the flask and that there is good contact. Consider insulating the distillation flask and column head with glass wool or aluminum foil to minimize heat loss.

Issue 2: The product solidifies in the condenser, causing a blockage.

  • Possible Cause: this compound has a melting point of 35-37 °C.[3][4][5] If the condenser cooling water is too cold, the distilled product can solidify, obstructing the flow of distillate.

    • Solution 1: Do not circulate cooling water through the condenser. Air cooling is often sufficient for high-boiling compounds under vacuum.[14]

    • Solution 2: If some cooling is necessary, use a static water bath or circulate warmer water through the condenser.

    • Solution 3: If a blockage occurs, carefully warm the outside of the condenser with a heat gun to melt the solid and re-establish flow.[14] This should be done cautiously to avoid thermal shock to the glassware.

Issue 3: The distillation is unstable, with significant "bumping" or pressure fluctuations.

  • Possible Cause A: Lack of Boiling Chips/Stirring. Uneven boiling can cause violent bumping of the liquid.

    • Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. A mechanical stirrer can also be used for larger volumes.

  • Possible Cause B: Fluctuations in the Vacuum Source. The vacuum pump itself may be providing an unstable vacuum.[10]

    • Solution: Use a vacuum regulator to maintain a constant pressure.[10][15] Ensure the vacuum pump is in good working order and the pump oil is clean.

Issue 4: The distilled product is discolored (yellow or brown).

  • Possible Cause: Thermal Decomposition. Despite the vacuum, some decomposition may have occurred due to excessive heating or prolonged distillation time.

    • Solution: Ensure the heating mantle temperature is not set excessively high. The goal is a slow, steady distillation. Collect the main fraction over a narrow temperature range and discard any discolored foreruns or final fractions.

Section 3: Troubleshooting Guide: Recrystallization

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: No crystals form upon cooling the solution.

  • Possible Cause A: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[12][16] The solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[11] Allow the more concentrated solution to cool slowly again.

  • Possible Cause B: Supersaturation. The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[12][16]

    • Solution 1 (Induce Crystallization): Gently scratch the inside of the flask below the solvent level with a glass rod.[12][16][17] The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[16][17]

Issue 2: The this compound "oils out" instead of forming crystals.

  • Possible Cause A: High Concentration of Impurities. Impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.

    • Solution: The compound may require a preliminary purification step, such as passing a solution through a short plug of silica gel, before attempting recrystallization.

  • Possible Cause B: Solution is Too Saturated. The compound is coming out of solution at a temperature above its melting point.[16]

    • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[11][16] Cool the solution again, very slowly.

Issue 3: The recrystallized product is still impure.

  • Possible Cause A: Crystals Formed Too Quickly. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[17]

    • Solution: Re-dissolve the crystals in fresh, hot solvent. Allow the solution to cool much more slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal growth.

  • Possible Cause B: Inappropriate Solvent Choice. The chosen solvent may not effectively differentiate between the this compound and the impurities.

    • Solution: Re-evaluate the solvent. Perform small-scale solubility tests to find a solvent in which the impurities are either very soluble or nearly insoluble, while the this compound has the desired temperature-dependent solubility.[11]

Section 4: Experimental Protocols & Workflows

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of crude this compound. Extreme caution is required due to the corrosive and water-reactive nature of the compound. [1][18] All operations should be performed in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using oven-dried (≥120 °C) or flame-dried glassware. A short-path distillation head is recommended.

    • Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude material).

    • Add a magnetic stir bar to the distillation flask.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[14]

    • Connect a manometer to accurately monitor the pressure.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-2 mmHg).

    • Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle with a sand bath or directly.

    • Observe the distillation. Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction of this compound at a constant temperature and pressure (e.g., ~86 °C at 1.7 mmHg).[8][9] The distillate should solidify upon cooling in the receiving flask.

    • Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains.

    • Allow the apparatus to cool completely before slowly and carefully reintroducing air (or an inert gas) into the system.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound from petroleum ether. All glassware and solvents must be scrupulously dry.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, gently heat the recrystallization solvent (e.g., petroleum ether, bp 40-60 °C).

    • Add the minimum amount of hot solvent to the crude material while stirring until all the solid has just dissolved.[12] Keep the solution at or near its boiling point during this process.

  • Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel. The filtration should be performed quickly to minimize exposure to atmospheric moisture.

    • Wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering impurities.[12]

    • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Section 5: Visualization of Workflows

The following diagrams illustrate the logical flow of the purification processes.

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown & Isolation A Assemble Dry Vacuum Distillation Apparatus B Charge Flask with Crude this compound A->B C Evacuate System to Target Pressure B->C D Begin Gentle Heating & Stirring C->D E Collect Forerun (Discard) D->E F Collect Main Fraction at Constant Temp/Pressure E->F G Stop Heating F->G H Cool Apparatus to Room Temp G->H I Vent System with Inert Gas H->I J Isolate Pure This compound I->J

Caption: Vacuum Distillation Workflow for this compound.

RecrystallizationWorkflow A Place Crude in Dry Erlenmeyer Flask B Add Minimum Amount of Hot Anhydrous Solvent A->B C Ensure Complete Dissolution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals Under High Vacuum G->H I Obtain Pure This compound H->I

Sources

side reactions in cinnamoyl chloride acylation and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cinnamoyl chloride acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound as an acylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions, ensuring the success of your synthesis.

Introduction to this compound Acylation

This compound is a versatile reagent used extensively in organic synthesis to introduce the cinnamoyl group into a variety of molecules, including pharmaceuticals, photosensitive polymers, and other fine chemicals.[1][2] Its reactivity stems from the electrophilic carbonyl carbon of the acyl chloride and the α,β-unsaturated system.[1] While powerful, this dual reactivity can also lead to a number of undesired side reactions. This guide provides practical, field-proven insights to help you avoid these pitfalls and achieve high yields of your desired product.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most common issues encountered during this compound acylation reactions in a question-and-answer format.

Issue 1: Low Yield of Acylated Product and Presence of Cinnamic Acid

Q: My reaction has a low yield, and I've identified cinnamic acid as a major byproduct. What is causing this, and how can I prevent it?

A: The presence of cinnamic acid is a clear indicator of hydrolysis of the this compound.[3] Acyl chlorides are highly reactive towards water, and even trace amounts of moisture can lead to the formation of the corresponding carboxylic acid.[4][5]

Causality: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form cinnamic acid and hydrochloric acid.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor in preventing hydrolysis.[3]

    • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and allowed to cool in a desiccator before use.

    • Solvents: Use anhydrous grade solvents. If not available, solvents should be appropriately dried using standard laboratory procedures (e.g., distillation over a suitable drying agent). Common inert solvents for Friedel-Crafts acylation include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide.[3]

    • Reagents: Ensure all reagents, including the substrate, are free from water. This compound itself should be stored under dry, inert conditions to prevent degradation.[4]

  • Inert Atmosphere: Performing the reaction under a dry, inert atmosphere, such as nitrogen or argon, will prevent atmospheric moisture from entering the reaction vessel.[3]

Experimental Protocol: General Procedure for Anhydrous Acylation

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Add the anhydrous solvent and the substrate to the flask.

  • If a catalyst is required (e.g., AlCl₃ for Friedel-Crafts reactions), add it portion-wise while maintaining the desired temperature.[3]

  • Dissolve the this compound in a minimal amount of anhydrous solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes.[3]

  • Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Proceed with the appropriate workup procedure.

Issue 2: Formation of Polymeric or Tar-Like Byproducts

Q: My reaction mixture has become viscous, and I'm isolating a polymeric or tar-like substance instead of my desired product. What is happening?

A: The formation of polymers is a known side reaction with this compound, particularly under acidic conditions like those in Friedel-Crafts reactions.[3] This is due to the reactivity of the α,β-unsaturated system.

Causality: The double bond in the cinnamoyl group can undergo polymerization, especially in the presence of strong Lewis acids or high temperatures, which can initiate cationic polymerization.

Mitigation Strategies:

  • Low Temperature: Maintaining a low reaction temperature is crucial to minimize polymerization.[3] For many acylations, especially Friedel-Crafts reactions, it is advisable to start at 0°C and only warm to room temperature if the reaction is sluggish.[3][6]

  • Controlled Reagent Addition: Add the this compound and any catalyst slowly and in a controlled manner to prevent localized overheating (exotherms).[6]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor polymerization.[3]

Troubleshooting Workflow for Polymerization

G start Polymeric Byproduct Observed temp Was the reaction run at low temperature (e.g., 0°C)? start->temp addition Was the this compound added dropwise? temp->addition Yes sol_temp Action: Rerun reaction at 0°C or lower. temp->sol_temp No time Was the reaction time minimized? addition->time Yes sol_addition Action: Rerun with slow, controlled addition of reagents. addition->sol_addition No sol_time Action: Monitor reaction closely (e.g., by TLC) and quench upon completion. time->sol_time No

Caption: Troubleshooting workflow for polymerization.

Issue 3: Multiple Acylated Products in Friedel-Crafts Reactions

Q: I am performing a Friedel-Crafts acylation and obtaining a mixture of isomers or poly-acylated products. How can I improve the selectivity?

A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated substrates.[6][7][8] Lack of regioselectivity can also be an issue.

Causality:

  • Polyacylation: If the aromatic substrate is highly activated (contains strong electron-donating groups), it may still be reactive enough to undergo a second acylation.[3]

  • Isomer Formation: The choice of solvent and catalyst can influence the regioselectivity (the position of acylation on the aromatic ring).[6]

Mitigation Strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to this compound to minimize the chance of polyacylation.[6]

  • Catalyst Amount: In Friedel-Crafts acylation, a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid catalyst (like AlCl₃) is often required.[3][7] This is because the ketone product forms a complex with the catalyst, deactivating it.[3][6] Using a sub-stoichiometric amount can lead to an incomplete reaction.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to optimize for the desired isomer.

Table 1: Key Parameters for this compound Friedel-Crafts Acylation

ParameterRecommendationRationale
Temperature 0°C to room temperatureMinimizes polymerization and other side reactions.[3]
Catalyst Anhydrous AlCl₃ (or other Lewis acids)Activates the this compound for electrophilic attack.[1][7]
Catalyst Stoichiometry 1.1 - 1.3 equivalentsThe product ketone complexes with the catalyst, requiring a stoichiometric amount.[3]
Solvent Anhydrous, inert (e.g., DCM, CS₂, DCE)Prevents hydrolysis of the acyl chloride and catalyst. Solvent can influence regioselectivity.[3]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[3]
Issue 4: Side Reactions with Nucleophilic Functional Groups on the Substrate

Q: My substrate contains an alcohol or amine group. Can I perform a direct acylation with this compound?

A: Direct acylation of substrates with alcohol (-OH) or amine (-NH₂, -NHR) groups is possible, but you must consider that these groups are also nucleophilic and will react with this compound, often faster than the intended reaction (e.g., Friedel-Crafts acylation).[3][9][10][11]

Causality: The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine will readily attack the electrophilic carbonyl carbon of this compound to form an ester or an amide, respectively.[5][10][12] In the context of Friedel-Crafts reactions, these functional groups will coordinate with the Lewis acid catalyst, deactivating the aromatic ring.[3][13]

Mitigation Strategies:

  • Acylation of Alcohols/Amines: If the goal is to form an ester or amide, the reaction is generally straightforward. A weak base like pyridine or triethylamine (TEA) is often added to neutralize the HCl byproduct.[5][9]

  • Protecting Groups: If you intend to perform a Friedel-Crafts acylation on a substrate containing these groups, you must first protect the -OH or -NH₂ group. After the acylation is complete, the protecting group can be removed.

  • Use of a Base: In the acylation of alcohols and amines, a base is used to scavenge the HCl produced.[9] Without a base, the reaction mixture becomes strongly acidic, which can lead to side reactions like the conversion of alcohols to alkyl halides.[9]

Reaction Pathways: Desired vs. Side Reactions

G cluster_0 Desired Acylation cluster_1 Side Reactions CinnCl This compound Product Desired Acylated Product CinnCl->Product CinnamicAcid Cinnamic Acid (Hydrolysis) CinnCl->CinnamicAcid PolymerProduct Polymer CinnCl->PolymerProduct [Lewis Acid/Heat] Dimer Dimer/Oligomer CinnCl->Dimer [Base/Heat] Nu Nucleophile (e.g., Arene, Alcohol, Amine) Nu->Product H2O Water (Moisture) H2O->CinnamicAcid Polymer Polymerization SelfCond Self-Condensation

Caption: Competing reaction pathways in this compound acylation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my this compound before use? A1: this compound is a low-melting solid (m.p. 35-37°C) and can appear as a yellowish liquid or solid. Purity can be assessed by standard analytical techniques such as ¹H NMR and IR spectroscopy. In the IR spectrum, you should see a strong carbonyl (C=O) stretch for the acyl chloride around 1760-1800 cm⁻¹. The absence of a broad -OH peak around 2500-3300 cm⁻¹ indicates a lack of hydrolysis to cinnamic acid.[3] For very sensitive reactions, fresh distillation under reduced pressure is recommended.[14]

Q2: What is the best way to quench a this compound acylation reaction? A2: For Friedel-Crafts reactions, the mixture should be cooled to 0°C and then slowly poured over crushed ice or quenched by the dropwise addition of dilute HCl.[3][15] This will decompose the aluminum chloride complex. For acylations of alcohols or amines, the reaction can often be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

Q3: Can I use a base other than pyridine for the acylation of alcohols? A3: Yes, other non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can sometimes influence the reaction rate and selectivity.

Q4: My Friedel-Crafts reaction is not working even under anhydrous conditions. What else could be wrong? A4: Several factors could be at play:

  • Reagent Purity: Impurities in the aromatic substrate can inhibit the reaction.[3]

  • Catalyst Quality: The Lewis acid (e.g., AlCl₃) must be of high purity and freshly opened if possible, as it is very sensitive to moisture.[6]

  • Deactivated Substrate: If your aromatic substrate has strongly electron-withdrawing groups (-NO₂, -CN, -COR), it may be too deactivated for the reaction to occur.[6][13]

  • Insufficient Catalyst: As mentioned, a stoichiometric amount of the catalyst is typically necessary.[3][7]

References

  • Oriental Journal of Chemistry. (2018). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]

  • LookChem. (n.d.). Optimizing Chemical Synthesis with this compound: A Manufacturer's Perspective. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]

  • Matsumoto, T. (n.d.). The SYnthesis of this compound. Retrieved from [Link]

  • OC-Praktikum. (2013). Reaction of cinnamic acid with thionyl chloride to this compound. Retrieved from [Link]

  • LookChem. (n.d.). Safe Handling and Synthesis of this compound (CAS 102-92-1). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777531A - Method for preparing this compound from silicon tetrachloride.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

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Optimizing the Schotten-Baumann Reaction with Cinnamoyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Schotten-Baumann reaction, with a specific focus on the use of cinnamoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their reactions. Here, we will delve into the nuances of this versatile acylation method, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience, ensuring that the guidance provided is both scientifically sound and practically applicable.

I. Understanding the Core Reaction: The Schotten-Baumann Cinnamoylation

The Schotten-Baumann reaction is a robust method for the synthesis of amides and esters.[1] It typically involves the reaction of an acyl chloride with a primary or secondary amine, or an alcohol, in the presence of a base.[2] The "Schotten-Baumann conditions" often refer to a two-phase system, where an aqueous phase containing the base is used to neutralize the hydrochloric acid generated during the reaction, while the reactants and product remain in an immiscible organic solvent.[1]

When employing this compound, the fundamental mechanism remains a nucleophilic acyl substitution. The nucleophile (an alcohol, amine, or phenol) attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion, facilitated by the base, leads to the formation of the desired cinnamoyl ester or amide.[3]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the Schotten-Baumann reaction with this compound, providing causative explanations and actionable solutions.

Question 1: Why is my reaction yield of the cinnamoyl ester/amide consistently low?

Low yields are a common frustration, and in the context of the Schotten-Baumann reaction with this compound, several factors can be at play.

  • Causality: The primary culprit is often the competitive hydrolysis of this compound to cinnamic acid in the aqueous basic solution.[4] this compound is highly reactive and will readily react with water, especially at elevated temperatures or with prolonged exposure to the aqueous phase. Another significant factor is the potential for the amine or alcohol to be protonated by the generated HCl, rendering it non-nucleophilic if the base is not efficient in neutralizing the acid.[5]

  • Troubleshooting Steps:

    • Optimize the pH: Maintain the aqueous phase at a pH of 10-12.[6] This pH is generally sufficient to deprotonate phenols to the more nucleophilic phenoxides and keep amines deprotonated, while minimizing the rate of hydroxide-catalyzed hydrolysis of the this compound.

    • Control the Temperature: Perform the reaction at a reduced temperature (0-5 °C), especially during the addition of this compound. This will slow down the rate of all reactions, but it will disproportionately decrease the rate of hydrolysis relative to the desired acylation.

    • Slow Addition of this compound: Add the this compound dropwise to the reaction mixture with vigorous stirring. This ensures that the concentration of the acyl chloride is low at any given time, favoring the reaction with the nucleophile present in higher concentration over hydrolysis.

    • Choice of Base: For less reactive nucleophiles, a stronger base like potassium hydroxide may be more effective than sodium hydroxide in deprotonating the nucleophile.[7] Pyridine can also be used as both a base and a catalyst, as it can form a highly reactive acylpyridinium intermediate.[3]

    • Consider a Phase-Transfer Catalyst (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate. The PTC facilitates the transfer of the deprotonated nucleophile from the aqueous phase to the organic phase, where it can react with the this compound, thereby accelerating the desired reaction over the competing hydrolysis at the interface.[8]

Question 2: My reaction mixture has turned a dark brown/black color. What is causing this and how can I prevent it?

The development of a dark color in the reaction mixture is a common observation when working with this compound under basic conditions.

  • Causality: This discoloration often indicates the formation of polymeric byproducts.[9] The α,β-unsaturated system in this compound makes it susceptible to polymerization under basic conditions. The hydroxide or other basic species can potentially initiate anionic polymerization of the double bond. Additionally, prolonged reaction times or elevated temperatures can promote decomposition and the formation of colored impurities.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[9]

    • Maintain Low Temperatures: As with improving yield, keeping the reaction temperature low (0-5 °C) can help to suppress polymerization pathways.

    • Degas Solvents: While less common for this reaction, if you are working with particularly sensitive substrates, degassing the solvents to remove oxygen can sometimes prevent the formation of colored oxidation byproducts.

    • Purification: If discoloration occurs, the colored impurities can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.

Question 3: I am observing the formation of multiple products in my TLC analysis. What are the likely side products and how can I minimize them?

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

  • Causality: The most common side product is cinnamic acid, resulting from the hydrolysis of this compound.[4] Unreacted starting materials (the nucleophile or this compound) may also be present. With amine nucleophiles, especially primary amines, di-acylation can sometimes occur if the stoichiometry is not carefully controlled.[10]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure complete consumption of the more valuable nucleophile. For primary amines where di-acylation is a concern, using a slight excess of the amine and adding the this compound slowly can favor mono-acylation.[10]

    • Effective Quenching and Work-up: After the reaction is complete, quench with a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate any remaining amine. The organic layer should then be washed with a saturated sodium bicarbonate solution to remove the cinnamic acid byproduct.[9]

    • TLC Monitoring: Use TLC to track the progress of the reaction. A typical mobile phase for analyzing the reaction mixture could be a mixture of hexane and ethyl acetate. The cinnamoyl ester or amide product will be less polar than the starting alcohol/amine and cinnamic acid.

Compound Typical Rf Value (Hexane:Ethyl Acetate 4:1)
This compoundHigh
Amine/Alcohol/PhenolLow to Medium
Cinnamoyl Ester/AmideMedium to High
Cinnamic AcidLow (often at the baseline)

Question 4: My product is difficult to purify. What are the best practices for purifying cinnamoyl esters and amides?

Effective purification is key to obtaining a high-quality final product.

  • Causality: The primary impurities to be removed are unreacted starting materials, cinnamic acid, and any polymeric byproducts. The choice of purification method will depend on the physical properties of the desired product.

  • Purification Protocol:

    • Aqueous Work-up: As described previously, a thorough aqueous work-up is the first line of defense. Wash the organic layer sequentially with dilute acid (to remove basic impurities and unreacted amines), saturated sodium bicarbonate solution (to remove cinnamic acid), and brine (to remove residual water).[9]

    • Recrystallization: If the cinnamoyl ester or amide is a solid, recrystallization is often the most effective method for purification. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: For liquid products or for solids that are difficult to recrystallize, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the Schotten-Baumann reaction with this compound?

A biphasic system is generally preferred. A common choice is dichloromethane (DCM) or diethyl ether as the organic phase and an aqueous solution of the base as the aqueous phase.[1] This setup sequesters the this compound and the product in the organic phase, minimizing their contact with the bulk of the aqueous base and thus reducing hydrolysis.

Q2: Can I use an organic base like triethylamine instead of an aqueous inorganic base?

Yes, an organic base like triethylamine or pyridine in a single-phase organic solvent (like DCM or THF) can be used.[11] This is often referred to as the Einhorn modification. This can be advantageous when working with water-sensitive substrates. However, the triethylammonium or pyridinium hydrochloride salt that is formed can sometimes complicate the work-up.

Q3: How do I know if my this compound is of good quality?

This compound should be a pale yellow solid or liquid.[12] A dark color may indicate decomposition. As it is moisture-sensitive, it should be handled under anhydrous conditions. If you suspect its quality, you can check its purity by NMR or by converting a small amount to a known ester or amide and checking the melting point.

Q4: Is the Schotten-Baumann reaction with this compound exothermic?

Yes, the reaction is exothermic, particularly the hydrolysis of the acyl chloride and the neutralization of the generated HCl.[4] It is crucial to have efficient cooling, especially on a larger scale, to maintain control over the reaction temperature.

IV. Experimental Protocols and Visualizations

Optimized Protocol for the Synthesis of Phenyl Cinnamate

This protocol provides a detailed, step-by-step methodology for the synthesis of phenyl cinnamate, a common application of the Schotten-Baumann reaction with this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve phenol (1.0 equivalent) in dichloromethane (DCM). Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • This compound Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of DCM and add it to the addition funnel. Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude phenyl cinnamate can be purified by recrystallization from ethanol.

Visualizing the Reaction and Troubleshooting Workflow

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting A Dissolve Nucleophile (Alcohol/Amine/Phenol) in Organic Solvent B Add Aqueous Base (e.g., 10% NaOH) A->B C Cool to 0-5 °C B->C D Dropwise Addition of This compound C->D E Monitor by TLC D->E F Quench Reaction E->F T1 Low Yield? E->T1 T2 Dark Color? E->T2 T3 Side Products? E->T3 G Aqueous Washes (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I S1 Optimize pH (10-12) Lower Temperature Slow Addition Use PTC T1->S1 Yes S2 Minimize Reaction Time Maintain Low Temp T2->S2 Yes S3 Control Stoichiometry Effective Work-up T3->S3 Yes

Caption: A comprehensive workflow for the Schotten-Baumann reaction with this compound, including key troubleshooting checkpoints.

Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Nuc Nucleophile (R-OH / R-NH2) Tetrahedral Tetrahedral Intermediate Nuc->Tetrahedral Nucleophilic Attack CinCl This compound CinCl->Tetrahedral Hydrolysis Hydrolysis CinCl->Hydrolysis Nucleophilic Attack by H2O/OH- Polymerization Polymerization CinCl->Polymerization Base-Initiated Base1 Base (e.g., OH-) Base1->Nuc Deprotonation (optional) Base1->Hydrolysis Catalyzes Base1->Polymerization Initiates Product Cinnamoyl Ester/Amide Tetrahedral->Product Collapse & Expulsion of Cl- H2O Water (H2O) H2O->Hydrolysis CinnamicAcid Cinnamic Acid Hydrolysis->CinnamicAcid Polymer Polymeric Byproducts Polymerization->Polymer

Caption: The desired reaction pathway in competition with common side reactions in the Schotten-Baumann cinnamoylation.

V. References

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Available from: [Link]

  • Schotten-Baumann Reaction. Cambridge University Press. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • The Synthesis of this compound. Journal of the Korean Chemical Society. 1965, 9(1), 25-28.

  • I. Experimental Section Materials. This compound (98%), succinic anhydride (99%), 2,2'-Azobis(2-methylpropionitrile) (AIBN, 98%), poly(dimethylsiloxane) monomethacrylate (PDMS-MA, Mn = 10000 g/mol ), 2-hydroxyethyl acrylate (HEA, 96%), and pyridine (99.8%) were purchased from Sigma-Aldrich.

  • MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Available from: [Link]

  • Springer. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers. Available from: [Link]

  • Reaction of cinnamic acid with thionyl chloride to this compound. NOP. 2013.

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • The Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

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Technical Support Center: Troubleshooting Fried-Crafts Reactions with Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Friedel-Crafts reactions, specifically when using cinnamoyl chloride as the acylating agent. My goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to not only solve immediate issues but also to proactively design more robust reaction protocols.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring. However, the use of α,β-unsaturated acyl chlorides like this compound introduces specific complexities that require careful consideration. This document is structured as a series of frequently asked questions (FAQs) that directly address these nuanced challenges.

Section 1: Reaction Initiation and Yield Issues

This section addresses the most common and critical issue: a reaction that fails to proceed or results in disappointingly low yields of the desired chalcone precursor.

FAQ 1.1: My reaction is not working at all, or the yield is extremely low. What are the primary culprits?

Several factors can lead to low or no product yield in a Friedel-Crafts acylation. A systematic approach to troubleshooting is crucial.[1][2]

Possible Cause 1: Inactive Lewis Acid Catalyst The most frequent cause of failure is a deactivated Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] These catalysts are extremely hygroscopic and react readily with atmospheric moisture, rendering them inactive.

  • Expert Insight: The Lewis acid's role is to coordinate with the chlorine atom of the this compound, facilitating the formation of the electrophilic acylium ion.[3][4][5] If the Lewis acid has been hydrolyzed, it cannot effectively generate this key intermediate.

  • Troubleshooting Steps:

    • Use Fresh, Anhydrous Catalyst: Always use a freshly opened bottle of the Lewis acid or one that has been stored under an inert atmosphere.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Handling: Weigh and transfer the Lewis acid quickly to minimize exposure to air.

Possible Cause 2: Insufficient Catalyst Stoichiometry Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[6][7]

  • Expert Insight: The product of the reaction, an aryl ketone, is a Lewis base. It forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating further in the catalytic cycle.[2][6] Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed.

  • Troubleshooting Steps:

    • Review Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent. For less reactive substrates, increasing the stoichiometry to 2.5 equivalents may be beneficial.[8]

    • Order of Addition: The preferred order is typically to add the Lewis acid to the solvent, followed by the dropwise addition of the this compound, and finally the aromatic substrate. This can help to pre-form the reactive acylium ion complex.

Possible Cause 3: Deactivated Aromatic Substrate The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.[2]

  • Expert Insight: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring is deactivated and will be too electron-poor to attack the acylium ion.[2]

  • Troubleshooting Steps:

    • Substrate Assessment: Evaluate the substituents on your aromatic ring. If they are strongly deactivating, the reaction is unlikely to proceed under standard conditions.

    • Alternative Synthesis: Consider alternative synthetic routes if your substrate is highly deactivated.

Possible Cause 4: Poor Quality of this compound this compound can degrade over time, especially if exposed to moisture.[9] Hydrolysis to cinnamic acid is a common issue.

  • Expert Insight: Cinnamic acid will not participate in the Friedel-Crafts acylation under these conditions and will neutralize the Lewis acid catalyst.

  • Troubleshooting Steps:

    • Verify Purity: If possible, check the purity of your this compound by melting point or spectroscopy. The melting point should be in the range of 35-37°C.[9]

    • Fresh Preparation: If in doubt, consider preparing fresh this compound from cinnamic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_catalyst 1. Check Lewis Acid - Anhydrous? - Fresh bottle? - Stoichiometry (>1 eq)? start->check_catalyst check_conditions 2. Verify Reaction Conditions - Anhydrous solvent? - Inert atmosphere? - Glassware oven-dried? check_catalyst->check_conditions [ Catalyst OK ] solution_catalyst Solution: Use fresh, anhydrous Lewis acid. Increase stoichiometry to 1.1-1.3 eq. check_catalyst->solution_catalyst [ Issue Found ] check_reagents 3. Assess Starting Materials - Aromatic ring activated? - this compound pure? check_conditions->check_reagents [ Conditions OK ] solution_conditions Solution: Rigorously dry all components. Run under N2 or Ar. check_conditions->solution_conditions [ Issue Found ] solution_reagents Solution: Use activated arenes. Verify this compound purity or resynthesize. check_reagents->solution_reagents [ Issue Found ] end Yield Improved check_reagents->end [ Reagents OK ] Re-evaluate entire setup solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A stepwise workflow for troubleshooting low yields.

Section 2: Side Reactions and Product Purity

Even when the reaction proceeds, the unique structure of this compound can lead to undesirable side products.

FAQ 2.1: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

The presence of the α,β-unsaturated system in this compound opens pathways for side reactions not seen with simple acyl chlorides.

Possible Side Reaction 1: Polymerization this compound, under the influence of a strong Lewis acid, can be susceptible to polymerization.

  • Expert Insight: The Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the double bond and initiating cationic polymerization. This is often observed as an insoluble, tar-like material in the reaction flask.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Initiating the reaction at a low temperature (0 °C or even -20 °C) and then allowing it to slowly warm can help to favor the desired acylation over polymerization.

    • Control Rate of Addition: Add the this compound slowly to the mixture of the aromatic substrate and Lewis acid. This keeps the instantaneous concentration of the acyl chloride low, minimizing self-reaction.

Possible Side Reaction 2: Tandem Acylation-Alkylation In some cases, a tandem reaction can occur where the initial acylation product undergoes a subsequent intramolecular Friedel-Crafts alkylation.

  • Expert Insight: After the initial acylation to form the chalcone, the Lewis acid can activate the double bond, which can then be attacked by the newly formed aromatic ketone ring to form an indanone derivative.[12] This is more likely with highly activated aromatic systems.

  • Troubleshooting Steps:

    • Less Potent Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may be less likely to promote the second alkylation step.

    • Temperature Control: Lower reaction temperatures generally disfavor the higher activation energy alkylation step.

Possible Side Reaction 3: Poor Regioselectivity For substituted aromatic rings, a mixture of ortho and para isomers can be formed.

  • Expert Insight: The regiochemical outcome is dictated by the directing effect of the substituent on the aromatic ring. Activating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing.[13][14] While the para product is often sterically favored, significant amounts of the ortho isomer can form, complicating purification.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents like dichloromethane or dichloroethane often favor the para product. Highly polar solvents that can coordinate with the Lewis acid may alter its effective size and influence selectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para isomer.

Visualizing Potential Reaction Pathways

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Cinnamoyl\nChloride Cinnamoyl Chloride Desired Acylation Desired Acylation Cinnamoyl\nChloride->Desired Acylation Polymerization Polymerization Cinnamoyl\nChloride->Polymerization Arene Arene Arene->Desired Acylation AlCl3 AlCl3 AlCl3->Desired Acylation AlCl3->Polymerization Tandem Reaction Tandem Reaction AlCl3->Tandem Reaction Chalcone\n(Desired Product) Chalcone (Desired Product) Desired Acylation->Chalcone\n(Desired Product) Polymer Polymer Polymerization->Polymer Indanone\nDerivative Indanone Derivative Tandem Reaction->Indanone\nDerivative Chalcone\n(Desired Product)->Tandem Reaction

Sources

Technical Support Center: Catalyst Selection for Cinnamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cinnamoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection in key synthetic transformations involving this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the success of your experiments.

Introduction to this compound Reactivity

This compound (C₉H₇ClO) is a highly versatile bifunctional reagent.[1] Its reactivity is primarily governed by two features: the highly electrophilic acyl chloride group and the α,β-unsaturated carbonyl system. This dual reactivity makes it a valuable building block for a wide array of molecules, from pharmaceutical intermediates to photosensitive polymers.[1][2] However, this reactivity also presents challenges, including sensitivity to moisture and a propensity for side reactions if conditions are not carefully controlled.[3][4]

This guide will focus on three common and critical reactions of the acyl chloride moiety: Friedel-Crafts acylation, esterification, and amidation. For each, we will delve into catalyst selection criteria, provide detailed protocols, and offer troubleshooting solutions in a practical question-and-answer format.

Section 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by introducing the cinnamoyl group onto an aromatic ring.[1] The reaction proceeds via electrophilic aromatic substitution, where a catalyst is essential for generating the highly reactive acylium ion intermediate.[5]

Catalyst Selection: The "Why" Behind the Choice

The choice of catalyst is paramount and depends on the reactivity of the aromatic substrate, desired reaction conditions (homogeneous vs. heterogeneous), and tolerance of other functional groups.

Homogeneous Catalysts (Lewis Acids):

Traditional Lewis acids are widely used and highly effective. Their primary function is to coordinate with the chlorine atom of the acyl chloride, facilitating the formation of the acylium ion.

  • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are the workhorses for Friedel-Crafts acylation, especially for less reactive or deactivated aromatic rings.[6] However, they are highly sensitive to moisture and are often required in stoichiometric amounts because the product ketone complexes with the catalyst, rendering it inactive.[5] This complex formation necessitates a hydrolytic workup to liberate the product.

  • Milder Lewis Acids (e.g., ZnCl₂, SnCl₄): These are preferred for highly activated aromatic substrates (e.g., phenols, anilines, or their protected derivatives) where strong Lewis acids might promote side reactions or degradation. They offer a more controlled reaction but may be ineffective for deactivated rings.

Heterogeneous Catalysts (Solid Acids):

The use of solid acid catalysts is a growing trend, driven by the principles of green chemistry. These catalysts offer significant advantages, including easier separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions.[7][8][9]

  • Zeolites (e.g., H-ZSM-5, H-Beta, H-Y): These are microporous aluminosilicates with well-defined acidic sites.[10] Their shape selectivity can be advantageous in controlling regioselectivity (e.g., favoring the para product).[11] The catalytic activity of zeolites depends on their pore size, structure, and the strength and density of their acid sites.[12][13] For instance, large-pore zeolites like HBEA and USY have shown high conversion rates for acylation reactions.[13]

  • Metal Oxides (e.g., ZnO, Sulfated Zirconia): Zinc oxide (ZnO) has been demonstrated as an effective and reusable catalyst for the acylation of various aromatic compounds under solvent-free conditions.[14] Sulfated zirconia is another powerful solid acid catalyst known for its strong acid sites.[5]

Catalyst ClassSpecific CatalystAromatic SubstrateKey AdvantagesKey DisadvantagesCatalyst LoadingRef.
Homogeneous AlCl₃, FeCl₃Unactivated/DeactivatedHigh reactivity, well-establishedMoisture sensitive, stoichiometric amounts needed, corrosive wasteStoichiometric[5][6]
ZnCl₂ActivatedMilder conditions, good for sensitive substratesLow reactivity with deactivated ringsCatalytic to Stoichiometric[14]
Heterogeneous Zeolite (H-ZSM-5)Anisole, TolueneReusable, easy separation, shape selectivityPotential for pore blockage, may require higher temperaturesCatalytic
Metal Oxide (ZnO)Anisole, ChlorobenzeneReusable, solvent-free conditions possibleLower activity than strong Lewis acidsCatalytic[14]
Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with this compound using aluminum chloride as the catalyst.

Materials:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 5% HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding ice-cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting Guide & FAQs (Friedel-Crafts Acylation)

Q1: My reaction did not proceed, or the yield is very low. What went wrong?

  • Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst by moisture. Ensure all glassware is rigorously dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere.[15]

  • Deactivated Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can deactivate it to the point where the reaction fails.

  • Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount of the catalyst is often necessary.[5] Try increasing the catalyst loading to 1.1-1.3 equivalents.

Q2: The reaction mixture turned dark brown or black. Is this normal?

  • This often indicates decomposition or side reactions, possibly due to too high a reaction temperature or a highly reactive substrate. Try running the reaction at a lower temperature (e.g., maintaining it at 0 °C or even lower). For very reactive substrates like phenols, protecting the hydroxyl group before acylation is recommended.

Q3: I am getting multiple products. How can I improve selectivity?

  • While Friedel-Crafts acylation is less prone to polyacylation than alkylation, it can still occur with highly activated rings. Using a milder catalyst or a less polar solvent can sometimes improve selectivity.

  • For regioselectivity issues (ortho vs. para), heterogeneous catalysts like zeolites can be beneficial due to their shape-selective properties.[11]

Q4: Can I use a heterogeneous catalyst for my reaction?

  • Yes, especially if you are looking for a more environmentally friendly process. Zeolites and supported metal oxides are excellent choices.[8] However, you may need to screen different types and optimize reaction conditions (e.g., temperature, reaction time) as they may be less reactive than traditional Lewis acids.

Section 2: Esterification

The reaction of this compound with alcohols is a straightforward and rapid method for synthesizing cinnamoyl esters, which are valuable in the fragrance, pharmaceutical, and materials science industries. The reaction is typically fast and often does not require a catalyst, but one is frequently used to drive the reaction to completion and to neutralize the HCl byproduct.[16]

Catalyst Selection: From Simple Bases to "Super Catalysts"

Base as an HCl Scavenger:

The primary role of a catalyst in this context is often as a base to neutralize the hydrochloric acid generated during the reaction. The removal of HCl prevents it from catalyzing side reactions and drives the equilibrium towards the product.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used as acid scavengers.[17] Triethylamine is a stronger base, while pyridine is sometimes considered to also have a mild catalytic effect by forming a reactive acylpyridinium intermediate.[17][18] The choice between them can depend on the ease of removal during workup.

Nucleophilic Catalysts:

For sterically hindered or less reactive alcohols, a more potent catalyst is required.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a "super catalyst" for acylation reactions.[19] It functions as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-cinnamoyl-DMAP intermediate. This intermediate is much more electrophilic than this compound itself, allowing for the efficient acylation of even tertiary alcohols.[20][21] DMAP is typically used in catalytic amounts (0.05-10 mol%) in conjunction with a stoichiometric amount of a tertiary amine base like triethylamine.[22]

DMAP_Esterification CinnCl Cinnamoyl Chloride Intermediate N-Cinnamoyl-DMAP Intermediate CinnCl->Intermediate + DMAP DMAP DMAP (Catalyst) Ester Cinnamoyl Ester Intermediate->Ester + R-OH DMAPH DMAP-H⁺ Intermediate->DMAPH - DMAP-H⁺ Alcohol Alcohol (R-OH) DMAPH->DMAP + Et₃N TEA Triethylamine (Base) TEAHCl Et₃N-H⁺Cl⁻

Caption: Catalytic cycle of DMAP in the esterification of an alcohol with this compound.

Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol describes the esterification of a secondary or tertiary alcohol with this compound using DMAP as a catalyst.

Materials:

  • Alcohol (e.g., tert-butanol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent), triethylamine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the alcohol solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography.

Troubleshooting Guide & FAQs (Esterification)

Q1: My esterification is slow or incomplete, even with triethylamine.

  • Steric Hindrance: If your alcohol is sterically hindered (secondary or tertiary), a simple base like triethylamine may not be sufficient. The addition of a catalytic amount of DMAP (1-10 mol%) is highly recommended to accelerate the reaction.[20]

  • Poor Nucleophile: If the alcohol is a poor nucleophile (e.g., a phenol with electron-withdrawing groups), increasing the amount of DMAP or raising the reaction temperature may be necessary.

Q2: A white precipitate has formed in my reaction mixture. What is it?

  • This is most likely triethylammonium chloride (Et₃N·HCl), the salt formed from the reaction of triethylamine with the HCl byproduct. This is a good indication that the reaction is proceeding. This salt is typically removed during the aqueous workup.

Q3: My product is contaminated with a carboxylic acid. How did this happen?

  • This is a sign of hydrolysis of the this compound.[4] This can happen if your starting materials, solvent, or glassware were not sufficiently dry. It is crucial to use anhydrous conditions, especially when working with highly reactive acyl chlorides.[15]

Section 3: Amidation

The synthesis of cinnamamides is readily achieved by the reaction of this compound with primary or secondary amines. This reaction is generally very fast and exothermic. The main considerations for catalysis are managing the reaction rate and neutralizing the HCl byproduct.

Catalyst and Base Selection: Controlling the Reaction

Similar to esterification, a base is required to scavenge the HCl produced.

  • Triethylamine vs. Pyridine: Both are common choices. Triethylamine is a stronger, non-nucleophilic base, which is generally preferred to simply neutralize the acid.[23] Pyridine is less basic and can sometimes act as a nucleophilic catalyst, similar to DMAP, although it is much less effective.[17][18] The choice often comes down to experimental convenience and the specific reactivity of the amine.

  • DMAP in Amidation: While the reaction of acyl chlorides with amines is usually rapid, DMAP can be used as a catalyst.[19] It is particularly useful when dealing with poorly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) or when aiming for acylation at a less reactive site in a polyfunctional molecule.[22]

A recent study has also highlighted a base-promoted tandem Michael addition and nucleophilic substitution of cinnamoyl chlorides with aryl amines in the presence of triethylamine to generate β-amino amides.[24][25]

Experimental Protocol: Synthesis of N-benzylcinnamamide

This protocol details the synthesis of a cinnamamide from a primary amine.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of this compound (1.0 equivalent) in DCM dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization.

Troubleshooting Guide & FAQs (Amidation)

Q1: The reaction is very exothermic and difficult to control. What can I do?

  • This is common, as the reaction between an acyl chloride and a primary amine is very fast. Ensure you are adding the this compound solution slowly and dropwise to the amine solution at 0 °C. Diluting both solutions before mixing can also help to dissipate the heat more effectively.

Q2: I am getting a double acylation product on my primary amine.

  • While less common, this can occur if an excess of this compound is used or if the reaction conditions are too harsh. Ensure you are using a slight excess of the amine or a 1:1 stoichiometry and that the base is present to neutralize the HCl as it forms.

Q3: My amine has other nucleophilic groups (e.g., a hydroxyl group). How can I achieve selective N-acylation?

  • Amines are generally more nucleophilic than alcohols. Running the reaction at low temperatures (0 °C or below) often favors N-acylation over O-acylation. If selectivity remains an issue, protecting the hydroxyl group before amidation is the most reliable strategy.

Q4: Can I perform this reaction without a solvent?

  • For some liquid amines, it is possible to run the reaction neat, but it can be very vigorous. Using a solvent helps to moderate the reaction temperature and improve handling.

General Troubleshooting: Common Issues with this compound

Issue: Polymerization/Decomposition this compound, especially if impure or exposed to catalysts and heat, can potentially polymerize via its α,β-unsaturated system.

  • Prevention: Use freshly prepared or purified this compound.[26] Store it in a cool, dark place and use it promptly after purchase or synthesis. Avoid excessive heating during reactions unless necessary.

Issue: Hydrolysis this compound reacts readily with water to form cinnamic acid and HCl.[3] This is a major source of impurity and yield loss.

  • Prevention:

    • Dry Glassware: Oven-dry or flame-dry all glassware before use.[15]

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: For sensitive reactions, especially those involving moisture-sensitive catalysts like AlCl₃, work under a nitrogen or argon atmosphere.[15]

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Reaction) Check_Moisture Check for Moisture? (Hydrolysis signs present?) Start->Check_Moisture Anhydrous_Conditions Implement Rigorous Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Catalyst Catalyst Issue? Check_Moisture->Check_Catalyst No Anhydrous_Conditions->Check_Catalyst Increase_Loading Increase Catalyst Loading (for FC) Check_Catalyst->Increase_Loading Yes (FC) Use_DMAP Add DMAP (for Ester/Amide) Check_Catalyst->Use_DMAP Yes (Ester/Amide) Check_Substrate Substrate Issue? Check_Catalyst->Check_Substrate No Increase_Loading->Check_Substrate Use_DMAP->Check_Substrate Protecting_Group Use Protecting Group or More Active Substrate Check_Substrate->Protecting_Group Yes (Deactivated/Sensitive) Check_Temp Temperature Issue? Check_Substrate->Check_Temp No End Problem Solved Protecting_Group->End Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes (Decomposition) Check_Temp->End No Lower_Temp->End

Caption: A decision-making workflow for troubleshooting common issues in this compound reactions.

References

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  • Bond, G., & Thompson, D. T. (2000). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate. [Link]

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  • Eitzinger, A., et al. (2021). Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... ResearchGate. [Link]

  • Nayak, Y. N., et al. (2020). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. [Link]

  • Figueras, F., et al. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Scheme 3. Reaction mechanism for the formation of the cinnamic acid amide 6. ResearchGate. [Link]

  • Matsumoto, T. (1964). The SYnthesis of this compound. Nagano Technical College. [Link]

  • Zheng, Y., Li, J., et al. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. Semantic Scholar. [Link]

  • Gawas, D. S., et al. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. [Link]

  • Al-Ani, A., et al. (2019). Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. MDPI. [Link]

  • Reddit User Discussion. (2011). Pyridine replacement in organic synthesis. Reddit. [Link]

  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate. [Link]

  • Zheng, Y., Li, J., et al. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed. [Link]

  • Radhika, C. G., & Anilkumar, G. (2014). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Reyes, R. (2016). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. University of Texas Rio Grande Valley ScholarWorks. [Link]

  • Castro, E. A., et al. (1985). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. PubMed. [Link]

  • ResearchGate. (2022). of F-C alkylations of anisole in the presence of various Lewis acids. ResearchGate. [Link]

  • Google Patents. (2008). Method for preparing cinnamyl cinnamate.
  • Rollando, R., & Sari, Y. (2017). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Organic Chemistry Portal. [Link]

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Sources

Technical Support Center: Cinnamoyl Chloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving cinnamoyl chloride. As a highly reactive acyl chloride, its utility in pharmaceutical and fine chemical synthesis is significant, but its reactivity also presents challenges, particularly concerning solvent choice. This guide is structured in a question-and-answer format to directly address the common issues and questions encountered by researchers in the field. We will delve into the causality behind experimental observations, providing not just protocols but the mechanistic reasoning to empower your research and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound is rapidly hydrolyzing in the reaction mixture before it can react with my nucleophile. How can I mitigate this?

A: This is a classic and critical issue. This compound, like all acyl chlorides, is highly susceptible to hydrolysis, which converts it back to the far less reactive cinnamic acid.[1][2] The reaction rate and mechanism (ranging from SN1-like to SN2 or addition-elimination) are profoundly influenced by the solvent.[3]

Root Cause Analysis:

  • Protic Solvents: Solvents with acidic protons (e.g., water, alcohols, or even trace moisture in other solvents) are the primary culprits. Water, in particular, acts as a nucleophile.[3] In solvents with high water content, the solvolysis mechanism can shift towards a more SN1 character, where the rate is highly dependent on the solvent's ability to stabilize the acylium intermediate.[3][4]

  • Solvent Polarity: Highly polar solvents can stabilize the charged transition states involved in hydrolysis, accelerating this undesired side reaction.[4][5][6]

Troubleshooting & Solutions:

  • Use Anhydrous Solvents: This is the most crucial step. Employ freshly distilled or commercially available anhydrous solvents. Common choices for minimizing hydrolysis include toluene, dichloromethane (DCM), chloroform, or acetonitrile.[7] Always handle solvents under an inert atmosphere (Nitrogen or Argon).

  • Quantify Water Content: Before a critical reaction, verify the water content of your solvent using Karl Fischer titration. For most applications, a water content below 50 ppm is recommended.

  • Solvent Choice:

    • Aprotic Solvents are Preferred: Use polar aprotic solvents like acetonitrile or acetone, or nonpolar solvents like toluene or hexane. Acetonitrile can be a good choice as its polarity can aid in dissolving reactants while lacking the acidic protons that drive hydrolysis.[3]

    • Beware of Alcohols: If your nucleophile is not an alcohol, avoid alcoholic solvents completely, as they will compete with your intended reactant to form esters (alcoholysis).[2]

  • Addition of a Base: Use a non-nucleophilic, hindered base like triethylamine or pyridine. This base will scavenge the HCl generated during the primary reaction, preventing it from catalyzing hydrolysis.[2][8]

Q2: I'm performing an esterification with a sterically hindered alcohol and getting very low yields. How does solvent choice impact this specific reaction?

A: This is a common challenge where steric hindrance slows the desired reaction, allowing side reactions to dominate. Interestingly, for some catalyzed acyl transfer reactions involving this compound, the rate has been observed to increase as solvent polarity decreases.[9]

Mechanistic Insight: This counterintuitive effect can occur in catalyzed reactions (e.g., with 4-dimethylaminopyridine, DMAP) where a charged intermediate, the N-cinnamoylpyridinium ion, is formed. In less polar solvents, this charged intermediate forms a tight ion-pair with the chloride counter-ion. This tight ion-pair can be more reactive towards the alcohol than a heavily solvated, "free" ion in a highly polar solvent.[9]

Recommendations:

  • Solvent Screening: Test a range of aprotic solvents with varying polarities. Start with a nonpolar solvent like toluene or 1,4-dioxane and compare the results to a more polar aprotic solvent like acetonitrile .

  • Catalyst Choice: Ensure you are using an appropriate acylation catalyst like DMAP or N-methylimidazole to accelerate the reaction with the hindered alcohol.[9]

  • Temperature Control: A moderate increase in temperature can help overcome the activation energy barrier caused by steric hindrance, but be cautious, as it will also accelerate side reactions.

Q3: For a Friedel-Crafts acylation with this compound on naphthalene, my product distribution (alpha vs. beta substitution) is inconsistent. Why is this happening?

A: The regioselectivity of Friedel-Crafts acylation on polycyclic aromatic hydrocarbons like naphthalene is highly sensitive to the reaction solvent.[10] This is a classic example of kinetic versus thermodynamic control, dictated by solvent properties.

Causality Explained:

  • Kinetic Control (Nonpolar Solvents): In nonpolar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction favors substitution at the more reactive alpha (C1) position. The resulting 1-acetylnaphthalene-AlCl₃ complex is often poorly soluble in these solvents and precipitates out, preventing it from reverting to the starting materials or rearranging. This makes the faster-forming product the final product.[10]

  • Thermodynamic Control (Polar Solvents): In polar solvents like nitrobenzene or nitromethane, all intermediates and complexes remain dissolved.[10] The initial, kinetically favored attack at the alpha position is reversible. Given enough time and thermal energy, the reaction will equilibrate to form the more sterically stable beta (C2) substituted product, which is the thermodynamic product.[10]

Experimental Strategy:

  • For the α-product (Kinetic): Use a nonpolar solvent such as carbon disulfide or dichloroethane at a lower temperature.

  • For the β-product (Thermodynamic): Use a polar solvent like nitrobenzene and consider running the reaction at a slightly elevated temperature to ensure equilibrium is reached.

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction
Potential Cause Explanation Recommended Action
Competing Hydrolysis This compound is reacting with trace water instead of the intended nucleophile. This is the most common cause of low yield.Use strictly anhydrous solvents and reagents.[1] Perform the reaction under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base (e.g., pyridine) to scavenge HCl.
Poor Solubility Reactants (this compound or the substrate) are not fully dissolved, limiting the effective concentration and slowing the reaction rate.Choose a solvent that dissolves all reactants. A polar aprotic solvent like acetonitrile or THF may be a better choice than a nonpolar one like hexane. Gentle heating may also improve solubility.
Incorrect Solvent Polarity The transition state of the desired reaction is destabilized by the solvent. For reactions proceeding through a charged intermediate, a polar solvent is often beneficial.[4] For some catalyzed reactions, less polar solvents can be superior.[9]Screen a range of solvents (e.g., Toluene, DCM, Acetonitrile, THF) to find the optimal medium for your specific nucleophile and catalyst system.
Reagent Degradation This compound can degrade upon storage, especially if exposed to moisture.Use freshly prepared or recently purchased this compound. Consider purification by vacuum distillation if purity is in doubt.[11]
Issue 2: Inconsistent Kinetic Data
Potential Cause Explanation Recommended Action
Variable Water Content Small, unquantified variations in water content between solvent batches can cause significant fluctuations in the rate of the competing hydrolysis reaction, affecting the overall observed kinetics.Always use solvent from the same anhydrous batch for a kinetic series. Quantify water content via Karl Fischer titration for each new bottle of solvent used.
Temperature Fluctuations Reaction rates are highly sensitive to temperature. Inconsistent temperature control will lead to scattered data points.Use a thermostatted reaction vessel (e.g., a jacketed reactor or a well-controlled oil bath) to maintain a constant temperature (± 0.1 °C).
Mixing Inconsistencies If the reaction is fast, the rate of mixing can become the rate-limiting step, leading to poor reproducibility.Ensure rapid and consistent stirring throughout the reaction. For very fast kinetics, consider using a stopped-flow apparatus.
Monitoring Technique Issues For UV-Vis monitoring, absorbance values outside the linear range of the spectrophotometer (typically > 1.5 AU) will give erroneous concentration data.Ensure the concentration of the chromophore being monitored stays within the linear dynamic range of the instrument. This may require adjusting the initial reactant concentrations or the cuvette path length.[12][13]

Visualized Workflows & Mechanisms

The choice of solvent initiates a cascade of decisions and potential outcomes. The following workflow provides a systematic approach to solvent selection for a generic reaction involving this compound.

Solvent_Selection_Workflow cluster_prep Phase 1: Initial Assessment cluster_selection Phase 2: Solvent Choice cluster_optimization Phase 3: Optimization & Troubleshooting A Define Reaction Type (Esterification, Amidation, Friedel-Crafts) B Identify Nucleophile (Alcohol, Amine, Arene) A->B C Assess Reactant Solubility B->C D Is Hydrolysis a Major Risk? C->D E Use Anhydrous Aprotic Solvent (DCM, Toluene, MeCN) D->E Yes F Consider Mechanism: S_N1-like vs S_N2 D->F No E->F G Polar Aprotic (MeCN, Acetone) Stabilizes charged TS F->G Polar TS H Nonpolar (Toluene, Hexane) May favor ion-pair reactivity F->H Nonpolar/Ion-Pair I Run Small-Scale Test Reactions G->I H->I J Monitor Kinetics (UV-Vis, HPLC) I->J K Low Yield or Side Products? J->K L Re-evaluate Solvent Choice & Additives (e.g., Base, Catalyst) K->L Yes M Successful Reaction K->M No L->I

Caption: A systematic workflow for solvent selection in this compound reactions.

The following diagram illustrates the critical competition between the desired nucleophilic attack and the undesired hydrolysis pathway.

Reaction_Competition cluster_pathways Competing Reaction Pathways CinnCl This compound (Reactant) Desired Desired Product CinnCl->Desired k_desired Undesired Cinnamic Acid (Hydrolysis Product) CinnCl->Undesired k_hydrolysis Nucleophile Nucleophile (NuH) (e.g., R-OH, R-NH2) Water Water (H₂O) (Trace Moisture) Solvent Solvent Environment (Polarity, Proticity) Solvent->CinnCl Influences k_desired / k_hydrolysis

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Solvolysis via UV-Vis Spectroscopy

This protocol allows for the determination of the pseudo-first-order rate constant (k_obs) for the reaction of this compound with a solvent system (solvolysis).

Objective: To quantify the effect of solvent composition on the rate of solvolysis.

Materials:

  • This compound

  • Anhydrous solvents (e.g., acetonitrile, acetone, water)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder[14]

  • 1 cm path length quartz cuvettes

  • Gas-tight syringes

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to kinetic mode.[14]

    • Set the temperature of the cuvette holder to the desired value (e.g., 25.0 °C).

    • Determine the λ_max of this compound in the chosen solvent (typically around 280-320 nm). Set the instrument to monitor the absorbance decrease at this wavelength over time.[9]

  • Solution Preparation:

    • Prepare the desired solvent mixture (e.g., 90:10 acetonitrile:water v/v).

    • Prepare a stock solution of this compound in the pure organic solvent (e.g., 10 mM in acetonitrile). Keep it on ice and use it immediately.

  • Kinetic Run:

    • Pipette 2.0 mL of the solvent mixture into a quartz cuvette and place it in the holder. Allow it to equilibrate for 5 minutes.

    • Blank the spectrophotometer with this cuvette.

    • Initiate the kinetic measurement. Using a gas-tight syringe, rapidly inject a small volume (e.g., 20 µL) of the this compound stock solution into the cuvette and mix quickly by inversion (with a stopper) or by gentle pipetting.

    • The final concentration of this compound should be low enough to keep the initial absorbance within the linear range (< 1.5 AU).

    • Record the absorbance at the chosen λ_max every 5-10 seconds for at least 3-5 half-lives.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since the concentration of the solvent is in vast excess.

    • Plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.

    • The slope of the resulting straight line will be -k_obs.[13]

    • Repeat the experiment with different solvent compositions to compare the k_obs values.

References

  • Neelakumari, S., & Raveendran, G. (2013). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • IJMRA. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. International Journal of Multidisciplinary Research and Analysis. Available at: [Link]

  • ResearchGate. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Connors, K. A., & Eboka, C. J. (1983). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. Journal of Pharmaceutical Sciences, 72(4), 369-372. Available at: [Link]

  • Christian, R. (2015). Quantitative Measures of Solvent Polarity. Chemical Reviews. Available at: [Link]

  • IJMRA. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. International Journal of Multidisciplinary Research and Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2010). On the Importance of the Aromatic Ring Parameter in Studies of the Solvolyses of Cinnamyl and Cinnamoyl Halides. Organic Chemistry International. Available at: [Link]

  • GBC Scientific Equipment. (n.d.). uv-vis - application notes. GBC Scientific Equipment. Available at: [Link]

  • MDPI. (2023). Kinetics, Mechanism and Novel Methods Of Esterification. MDPI. Available at: [Link]

  • D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2010). On the Importance of the Aromatic Ring Parameter in Studies of the Solvolyses of Cinnamyl and Cinnamoyl Halides. ResearchGate. Available at: [Link]

  • ChemRxiv. (2023). Democratizing Reaction Kinetics through Machine Vision and Learning. ChemRxiv. Available at: [Link]

  • J-STAGE. (n.d.). The SYnthesis of this compound. J-STAGE. Available at: [Link]

  • ResearchGate. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. ResearchGate. Available at: [Link]

  • MDPI. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. Available at: [Link]

  • Agilent. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Agilent. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. Available at: [Link]

  • Swarthmore College. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available at: [Link]

  • National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Institutes of Health. Available at: [Link]

  • PubMed. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. PubMed. Available at: [Link]

  • ChemRxiv. (2021). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]

  • RJPN. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. RJPN. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Springer. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. Springer. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

  • Google Patents. (n.d.). CN103012056A - Industrial preparation method of cinnamyl chloride. Google Patents.
  • Organic Chemistry. (2013). Reaction of cinnamic acid with thionyl chloride to this compound. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). SOME RESULTS OF this compound (C9H7CLO) ORGANIC CRYSTAL. ResearchGate. Available at: [Link]

  • bartleby. (2022). Which reagent, cinnamic acid or this compound is more reactive in the ester synthesis? bartleby. Available at: [Link]

  • International Journal of Science and Research. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Science and Research. Available at: [Link]

Sources

monitoring cinnamoyl chloride reaction progress by TLC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Monitoring Cinnamoyl Chloride Reactions by TLC

Welcome to the technical support center for monitoring this compound reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application. Here, we move beyond generic protocols to address the common, and often frustrating, issues that can arise during your experiments. Our focus is on providing practical, field-tested solutions grounded in solid chemical principles.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound spot streaking on the TLC plate?

Streaking is a common issue when working with reactive compounds like acyl chlorides.[1][2][3][4] The primary cause is often the hydrolysis of this compound back to cinnamic acid on the silica gel plate itself.[5] Silica gel is hygroscopic and contains surface silanol groups (Si-OH) which are acidic and can catalyze this decomposition.[4]

Causality:

  • Hydrolysis: this compound is highly susceptible to moisture. The water adsorbed on the silica gel of the TLC plate can readily react with the acyl chloride to form the more polar cinnamic acid. This newly formed carboxylic acid interacts strongly with the polar stationary phase, leading to tailing or streaking.[4][5]

  • Sample Overloading: Applying too concentrated a sample can saturate the stationary phase, causing the spot to spread and streak as it moves up the plate.[2][3][6]

  • High Polarity Solvents for Spotting: Dissolving your sample in a highly polar solvent for spotting can create a "ring" effect and lead to misshapen spots.

  • Reaction with High-Boiling Point Solvents: If your reaction is conducted in a high-boiling point solvent like DMF or DMSO, these solvents can cause significant streaking on the TLC plate.[5][7]

Troubleshooting Steps:

  • Dry Your TLC Plates: Before use, gently heat the TLC plate with a heat gun or in an oven to remove adsorbed water.

  • Use a Less Polar Spotting Solvent: Dissolve your reaction aliquot in a volatile, less polar solvent like dichloromethane or ethyl acetate.

  • Dilute Your Sample: Ensure your sample is sufficiently dilute before spotting to avoid overloading the plate.[1][2][3][6]

  • Modify the Mobile Phase: For acidic compounds like the resulting cinnamic acid, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help to produce tighter spots by protonating the analyte and reducing its interaction with the silica.[1][4]

  • For High-Boiling Point Solvents: After spotting the sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[7]

FAQ 2: I can't see the this compound spot on my TLC plate. What's wrong?

This is another frequent challenge. This compound itself, while UV active due to the conjugated system, can be difficult to visualize for several reasons.[8][9]

Causality:

  • Decomposition: The this compound may have completely hydrolyzed to cinnamic acid on the plate, meaning you are actually looking for the cinnamic acid spot.[5]

  • Low Concentration: The sample may be too dilute to be detected by UV light.[1][2][6]

  • Volatility: While not extremely volatile, some loss can occur, especially if the plate is heated excessively.[1]

  • Quenching Inefficiency: Although conjugated, its UV quenching ability might be weaker compared to your product, making it appear faint.

Troubleshooting Steps:

  • Confirm with a Standard: Always run a standard of your starting material (cinnamic acid) and, if possible, your expected product alongside your reaction mixture. This will help you identify the spots correctly.

  • Co-spotting: A "co-spot" lane, where you spot both the starting material and the reaction mixture on top of each other, is crucial. If the spots are identical, they will appear as a single, round spot. If they are different, you will see two distinct or elongated spots.[10]

  • Use a Staining Agent: If UV visualization is inconclusive, use a chemical stain. Good options for this system include:

    • Potassium Permanganate (KMnO₄): This stain reacts with compounds that can be oxidized, such as the alkene in this compound and its derivatives. It will appear as yellow or light brown spots on a purple background.[11]

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups and can produce a range of colors, aiding in differentiation.[11][12]

    • Iodine Chamber: Exposing the plate to iodine vapor is a simple, semi-destructive method that often visualizes unsaturated and aromatic compounds as brown spots.[5][9][11]

  • Concentrate the Sample: If you suspect your sample is too dilute, try spotting the same location multiple times, allowing the solvent to dry completely between applications.[1][2]

FAQ 3: My reactant and product spots have very similar Rf values. How can I improve the separation?

Poor separation between the reactant (e.g., an alcohol or amine) and the cinnamoyl ester or amide product can make it difficult to determine if the reaction is complete.[7]

Causality:

  • Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to differentiate between the two compounds.

Troubleshooting Steps:

  • Adjust the Mobile Phase:

    • If the spots are too high on the plate (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar one.[1][6]

    • If the spots are too low on the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.[1][6]

  • Experiment with Different Solvent Systems: Don't be afraid to try different solvent combinations. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5][13] For example, a toluene:ethyl acetate mixture has been shown to be effective.[5]

  • Two-Dimensional TLC: For very difficult separations, you can run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and then run it in a second, different solvent system.[5][7] If a compound is stable on the silica, it will appear on the diagonal. Decomposing compounds will appear below the diagonal.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when monitoring this compound reactions with TLC.

Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing Spots 1. Sample is too concentrated.[2][3] 2. This compound is hydrolyzing to cinnamic acid on the plate.[5] 3. Reaction solvent (e.g., DMF) is interfering.[5][7]1. Dilute the sample before spotting.[1][6] 2. Add a few drops of acetic or formic acid to the mobile phase.[1][4] 3. Dry the TLC plate under high vacuum after spotting and before developing.[7]
No Visible Spots 1. Sample is too dilute.[1][6] 2. Compound is not UV-active or quenches poorly. 3. Sample dissolved in the solvent pool at the bottom of the chamber.[2]1. Concentrate the sample or spot multiple times in the same location.[1][2] 2. Use a chemical stain like potassium permanganate or p-anisaldehyde.[11][12] 3. Ensure the baseline where you spot your sample is above the level of the eluent in the chamber.[1]
Spots are at the Solvent Front (Rf ≈ 1) The mobile phase is too polar.[6]Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., add more hexane to an ethyl acetate/hexane mixture).[1][6]
Spots are at the Baseline (Rf ≈ 0) The mobile phase is not polar enough.[6]Increase the polarity by adding more of the polar solvent (e.g., add more ethyl acetate).[1][6]
Unexpected Spots Appear 1. Contamination from handling the plate.[2] 2. The reaction is producing side products. 3. The compound is decomposing on the silica plate.[4][7]1. Handle TLC plates only by the edges. 2. This is valuable data; try to identify the side products. 3. Perform a 2D TLC to check for stability. Consider using a less reactive stationary phase like alumina.[4][7]

Section 3: Experimental Protocols

Protocol 1: Standard TLC Monitoring of a this compound Reaction

This protocol outlines the standard procedure for monitoring a reaction, such as the esterification of an alcohol with this compound.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 30% Ethyl Acetate in Hexane)[5]

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[13]

  • Prepare Samples:

    • SM: Dissolve a small amount of your starting material (the alcohol or amine) in a volatile solvent.

    • Rxn: At various time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Spot the Plate:

    • In the "SM" lane, spot the starting material solution.

    • In the "Rxn" lane, spot the diluted reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the first spot.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[8][9][14]

    • If necessary, further visualize by dipping the plate into a staining solution and gently heating with a heat gun.[11][12]

  • Analyze the Results: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane, and a new product spot has appeared.

Diagrams

TLC_Monitoring_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_plate 1. Prepare & Mark TLC Plate prep_samples 2. Prepare SM & Rxn Samples prep_plate->prep_samples spot_plate 3. Spot SM, Co, & Rxn Lanes prep_samples->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Mark Solvent Front & Dry develop->dry uv 6. Visualize under UV Lamp dry->uv stain 7. Stain (if necessary) uv->stain analyze 8. Analyze Spot Disappearance/Appearance stain->analyze

Caption: Workflow for TLC Reaction Monitoring.

Reaction_Progress_TLC cluster_plate TLC Plate at Reaction Completion lane1 SM lane2 Co lane3 Rxn sm_spot SM prod_spot_co P sm_spot_co SM prod_spot_rxn P baseline solvent_front

Caption: Idealized TLC Plate at Reaction Completion.

Section 4: References

  • SiliaPlate TLC Visualization Methods. SiliCycle.

  • Acyl chloride on TLC. (2007). Sciencemadness Discussion Board.

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts.

  • TLC Visualization Solutions. MilliporeSigma.

  • Visualizing TLC Plates. (2025). Chemistry LibreTexts.

  • Visualizing a TLC plate. (2021). YouTube.

  • Technical Support Center: Cinnamyl Cinnamate Synthesis Reaction Monitoring. Benchchem.

  • Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder. (2023). Molekul.

  • TLC troubleshooting. ChemBAM.

  • Reaction time optimization results using TLC under UV light 254 nm. ResearchGate.

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.

  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle.

  • Why chain chloride spot did not appear in TLC experiment? (2017). ResearchGate.

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.

  • Issues - Chemistry Teaching Labs. University of York.

  • Which reagent, cinnamic acid or this compound is more reactive in the ester synthesis? (2022). Chegg.com.

  • Tailing in TLC - can anyone help? (2013). ResearchGate.

  • TLC Visualization Reagents. EPFL.

  • Monitoring Reactions by TLC. Washington State University.

  • A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry.

  • Preparation of cinnamyl esters through transesterification. ResearchGate.

  • The Synthesis of Cinnamyl Benzoate Through Esterification Reaction. (2017). Jurnal Penelitian Saintek.

  • How to TLC (Thin Layer Chromatography). VanVeller Lab Resources, Department of Chemistry.

  • Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.

  • This compound, 98%, predominantly trans. Thermo Fisher Scientific.

  • This compound. PubChem, National Institutes of Health.

  • Uses of TLC. (2022). Chemistry LibreTexts.

  • Thin-Layer Chromatography (TLC). ResearchGate.

  • This compound, 98%, predominantly trans. Fisher Scientific.

  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.

  • Thin Layer Chromatography (TLC). AGA Analytical.

  • This compound. NIST WebBook.

  • Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. (2018). PubMed.

  • Reaction of cinnamic acid with thionyl chloride to this compound. (2013). Organic Chemistry Portal.

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.

  • This compound for synthesis. Sigma-Aldrich.

Sources

Validation & Comparative

A-Scientist's-Guide-to-Cinnamoylation:-Beyond-the-Acid-Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Analysis of Modern Reagents for Amide and Ester Synthesis

Introduction

Cinnamoylation, the process of introducing a cinnamoyl group (C₆H₅CH=CHCO-) into a molecule, is a cornerstone transformation in organic synthesis. The resulting cinnamoyl derivatives, including amides and esters, are prevalent scaffolds in pharmaceuticals, natural products, and materials science.[1][2] Many of these compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2]

Traditionally, cinnamoyl chloride has been the workhorse reagent for this purpose.[3] Its high reactivity makes it effective, but this same reactivity brings challenges, including moisture sensitivity, generation of corrosive HCl byproduct, and limited functional group tolerance.[4] These drawbacks have spurred the development of a diverse arsenal of alternative reagents that offer milder conditions, broader substrate scope, and improved safety profiles.

This guide provides a comprehensive comparison of alternative reagents for cinnamoylation reactions, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms, advantages, and limitations of each class of reagents, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Archetype: this compound

This compound is typically prepared by reacting cinnamic acid with an inorganic acid chloride like thionyl chloride (SOCl₂) or oxalyl chloride. It readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters.

Advantages:

  • High reactivity, often leading to rapid reaction times.

  • Relatively inexpensive and readily available.

Disadvantages:

  • Highly sensitive to moisture, requiring anhydrous reaction conditions.

  • Generates stoichiometric amounts of HCl, which can be detrimental to acid-sensitive substrates and requires a base to neutralize.

  • Limited functional group compatibility due to its high electrophilicity.

A Survey of Alternative Cinnamoylation Reagents

The quest for milder and more selective cinnamoylation methods has led to the development of several powerful alternatives. These can be broadly categorized as activated cinnamic acid derivatives and enzymatic methods.

In Situ Carboxylic Acid Activation: The Rise of Coupling Reagents

The most common alternative to this compound involves the in situ activation of cinnamic acid using a "coupling reagent." This approach avoids the isolation of a highly reactive intermediate and generates byproducts that are often easier to remove.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide and ester bond formation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism: The carbodiimide activates the cinnamic acid. The nucleophile (amine or alcohol) then attacks the activated carbonyl, forming the desired product and a urea byproduct. To mitigate side reactions and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the nucleophile.[7]

  • Advantages:

    • Milder reaction conditions compared to this compound.

    • EDC and its urea byproduct are water-soluble, simplifying purification.[7][8]

    • Broad substrate scope.

  • Disadvantages:

    • DCC can cause allergic reactions and its dicyclohexylurea (DCU) byproduct is often difficult to remove due to its low solubility.

    • Can lead to racemization in chiral substrates, although the addition of HOBt or other additives minimizes this.

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, are among the most efficient coupling reagents available.[9][10]

  • Mechanism: Similar to carbodiimides, HATU reacts with cinnamic acid to form a highly reactive OAt-active ester.[11][12] The presence of the 7-azabenzotriazole (At) group is believed to accelerate the coupling through a neighboring group effect.[11]

  • Advantages:

    • Extremely fast reaction rates and high yields, even with sterically hindered substrates.[10][13]

    • Low rates of racemization.[12]

    • Byproducts are generally soluble in common organic solvents, facilitating purification.

  • Disadvantages:

    • Higher cost compared to carbodiimides.

    • Can react with the unprotected N-terminus of a peptide if used in excess.[9]

Mixed Anhydrides

Another classical yet effective method is the formation of a mixed anhydride from cinnamic acid. This is typically achieved by reacting the acid with an acyl halide, such as isobutyl chloroformate, in the presence of a base.

  • Mechanism: The cinnamic acid displaces the chloride from the chloroformate, forming a mixed carbonic-carboxylic anhydride. This anhydride is a potent acylating agent, and nucleophilic attack preferentially occurs at the cinnamoyl carbonyl due to electronic and steric factors.

  • Advantages:

    • Provides a green chemistry approach when performed in water.[14]

    • Generally high-yielding and the byproducts (CO₂ and isobutanol) are volatile.

  • Disadvantages:

    • Requires careful temperature control to avoid disproportionation of the anhydride.

Chemoenzymatic Methods

Biocatalysis offers an environmentally benign and highly selective alternative for cinnamoylation.[15][16] Enzymes can operate under mild conditions (neutral pH, room temperature) and exhibit remarkable regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.[17][18]

  • Mechanism: Enzymes such as lipases can catalyze the esterification or amidation of cinnamic acid derivatives. These reactions often proceed with high efficiency and selectivity, enabling the modification of complex molecules like nucleosides or sugars at specific positions without the need for protecting groups.[19][20]

  • Advantages:

    • Exceptional selectivity (chemo-, regio-, and stereo-).[17]

    • Environmentally friendly conditions (aqueous media, mild temperatures).[15]

    • Reduces the need for protecting group strategies.

  • Disadvantages:

    • Substrate scope can be limited to the specific enzyme used.

    • Enzyme cost and stability can be a concern for large-scale synthesis.

    • Reaction times can be longer compared to conventional methods.

Comparative Analysis

To aid in the selection of the most appropriate reagent, the following table summarizes the key characteristics of the discussed alternatives.

Reagent/MethodReaction ConditionsYieldsSubstrate ScopeKey AdvantagesKey Disadvantages
This compound Anhydrous, often requires baseGood to ExcellentBroad, but limited by acid sensitivityHigh reactivity, low costMoisture sensitive, corrosive byproduct (HCl)
EDC/HOBt Mild, often room temp.Good to ExcellentVery BroadWater-soluble byproducts, mild conditionsPotential for racemization, cost
HATU/Base Mild, very fastExcellentVery Broad, good for hindered substratesHigh efficiency, low racemization, fastHigh cost
Mixed Anhydrides Low temp. to room temp.Good to ExcellentBroadVolatile byproducts, can be "green"Requires temperature control
Enzymatic Aqueous, neutral pH, mild temp.Variable to ExcellentSubstrate-specificHigh selectivity, environmentally benignLimited substrate scope, enzyme cost/stability

In-Depth Experimental Protocols

Protocol 1: Cinnamoylation of an Amine using EDC/HOBt

This protocol describes a general procedure for the synthesis of a cinnamide from cinnamic acid and a primary or secondary amine.[6][8]

Materials:

  • Cinnamic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of cinnamic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cinnamide.

Protocol 2: Cinnamoylation of an Alcohol using HATU

This protocol outlines a general procedure for the esterification of an alcohol with cinnamic acid using HATU.[13]

Materials:

  • Cinnamic acid (1.2 equiv)

  • Alcohol (1.0 equiv)

  • HATU (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve cinnamic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes.

  • Add a solution of the alcohol (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography to yield the pure cinnamoyl ester.

Visualization of Key Processes

Cinnamoylation_Workflow cluster_Reagents Reagent Selection cluster_Reaction Reaction Setup cluster_Workup Purification CinnamicAcid Cinnamic Acid + Nucleophile (R-XH) Activation Carboxylic Acid Activation CinnamicAcid->Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Quench Aqueous Quench & Extraction Coupling->Quench Reaction Complete Chromatography Column Chromatography Quench->Chromatography Product Pure Cinnamoyl Product Chromatography->Product EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Cin_COOH Cinnamic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Cin_COOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt - EDC Urea HOBt HOBt HOBt->HOBt_Ester Amide Cinnamide (R-CONHR') HOBt_Ester->Amide + R'-NH2 - HOBt Amine Amine (R'-NH2) Amine->Amide

Sources

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, cinnamoyl chloride stands out as a highly valuable and reactive intermediate, pivotal for introducing the cinnamoyl moiety into a wide array of molecules, including pharmaceuticals and fine chemicals.[1] Its utility, however, is intrinsically linked to its purity and structural integrity. Consequently, robust analytical characterization is not merely a procedural step but a cornerstone of reliable and reproducible research. This guide provides an in-depth spectroscopic analysis of this compound, comparing its spectral features with those of its common alternative, cinnamic anhydride, to inform judicious selection and quality assessment in a research setting.

Part 1: Foundational Spectroscopic Analysis of this compound

The high reactivity of this compound, particularly its sensitivity to moisture, dictates the analytical approach.[2] Proper handling under anhydrous conditions is paramount to prevent hydrolysis back to cinnamic acid, which would yield misleading spectral data. The following sections detail the characteristic spectroscopic signatures that confirm the identity and purity of trans-cinnamoyl chloride.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry for structural confirmation. The spectrum of trans-cinnamoyl chloride is distinguished by two primary regions: the aromatic protons of the phenyl group and the vinyl protons of the propenoyl backbone.

  • Expert Insight: The key diagnostic signals are the two vinyl protons, which appear as distinct doublets due to coupling with each other. The proton alpha to the carbonyl group (Hα) is significantly deshielded by the electron-withdrawing carbonyl group, causing it to resonate further downfield compared to the beta proton (Hβ). The large coupling constant (J ≈ 15-16 Hz) between these two protons is a definitive indicator of the trans stereochemistry.

Proton Assignment Typical Chemical Shift (δ, ppm in CDCl₃) Multiplicity Coupling Constant (J, Hz)
Vinyl Hβ (C₆H₅-CH=)~7.82 - 7.92Doublet (d)~15.6 Hz
Aromatic Protons (Ar-H)~7.40 - 7.70Multiplet (m)-
Vinyl Hα (=CH-COCl)~6.64 - 6.72Doublet (d)~15.6 Hz
(Data compiled from multiple sources)[3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a complementary and equally vital portrait of the molecule's carbon framework. Each unique carbon atom yields a distinct signal, allowing for a complete structural map.

  • Expert Insight: The most revealing signal is that of the carbonyl carbon (C=O). In acyl chlorides, this carbon is highly deshielded due to the potent inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This shifts its resonance significantly downfield, typically into the 165-170 ppm range, which is a characteristic marker for this functional group.[5][6]

Carbon Assignment Typical Chemical Shift (δ, ppm in CDCl₃)
Carbonyl (C=O)~166.5
Vinyl Cβ (C₆H₅-C H=)~153.0
Aromatic C (ipso)~133.5
Aromatic C (para)~132.0
Aromatic C (ortho/meta)~129.0 - 129.5
Vinyl Cα (=C H-COCl)~122.5
(Data compiled from multiple sources)[3][7]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is exceptionally sensitive for identifying key functional groups by their characteristic vibrational frequencies. For this compound, the carbonyl stretch is the most intense and diagnostic peak.

  • Expert Insight: The C=O stretching frequency in an acyl chloride is found at a notably higher wavenumber (~1770-1815 cm⁻¹) compared to other carbonyl compounds like carboxylic acids (~1700-1725 cm⁻¹) or esters (~1735-1750 cm⁻¹). This is because the high electronegativity of the chlorine atom attached to the carbonyl carbon enhances the force constant of the C=O bond, requiring more energy to excite its stretch. This high-frequency absorption is a definitive hallmark of an acyl chloride.[8]

Vibrational Mode Typical Frequency (cm⁻¹) Intensity
C=O Stretch (Acyl Chloride)~1770 - 1790Strong, Sharp
C=C Stretch (Alkene)~1620 - 1640Medium
C=C Stretch (Aromatic)~1575, ~1495Medium-Weak
(Data compiled from multiple sources)[9][10]

Part 2: Comparison with Cinnamic Anhydride as an Alternative

While highly effective, the reactivity and corrosive HCl byproduct of this compound can be problematic in certain applications, especially with sensitive substrates.[1] Cinnamic anhydride is a common, milder alternative.[11] Understanding their spectroscopic differences is crucial for reaction monitoring and product identification.

Reactivity and Handling Causality

The choice between an acyl chloride and an acid anhydride is fundamentally a choice between reactivity and handling ease.

  • This compound: The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, HCl, is very strong. This makes the acyl chloride extremely electrophilic and reactive.[12] This high reactivity, however, necessitates strict anhydrous conditions to prevent rapid hydrolysis.[8]

  • Cinnamic Anhydride: The leaving group is a carboxylate anion (RCOO⁻), which is a weaker leaving group than Cl⁻ because its conjugate acid (a carboxylic acid) is weaker than HCl.[12] This renders the anhydride less reactive than the acyl chloride.[13] The practical benefit is greater stability and the generation of cinnamic acid as a non-corrosive byproduct, which can often be removed by a simple basic wash.[11]

Comparative Spectroscopic Data

The structural differences between this compound and cinnamic anhydride give rise to clear, distinguishable spectroscopic signatures.

Spectroscopic Feature This compound Cinnamic Anhydride Rationale for Difference
¹H NMR (Vinyl Hα) ~6.64 - 6.72 ppm~6.5 - 6.6 ppmThe anhydride's carboxylate group is slightly less electron-withdrawing than the acyl chloride group, leading to minor shielding.
¹³C NMR (Carbonyl C=O) ~166.5 ppm~161 - 163 ppmThe additional oxygen in the anhydride linkage provides resonance stabilization, slightly shielding the carbonyl carbons compared to the highly deshielded carbon in the acyl chloride.[14][15][16]
IR (Carbonyl C=O Stretch) One strong peak at ~1770-1790 cm⁻¹ Two strong peaks at ~1780-1790 cm⁻¹ (asymmetric) and ~1710-1720 cm⁻¹ (symmetric)The two carbonyl groups in an anhydride couple to produce symmetric and asymmetric stretching modes, resulting in a characteristic pair of intense peaks.[17]

Part 3: Validated Experimental Methodologies

Scientific integrity demands reproducible protocols. The following are standard, field-proven methods for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound

This procedure details the conversion of trans-cinnamic acid to trans-cinnamoyl chloride using thionyl chloride, a common and efficient method.[18][19]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap (e.g., a bubbler leading to a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[18] Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add trans-cinnamic acid (1.0 eq). In a fume hood, carefully add an excess of freshly distilled thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq).[18]

  • Reaction: Heat the mixture gently in an oil bath to 70-80°C and maintain it at reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (typically 2-3 hours).[18][20]

  • Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[18]

  • Purification: The resulting crude this compound, a yellowish solid or liquid, is often pure enough for subsequent reactions.[18] For higher purity, it can be purified by vacuum distillation.

Protocol 2: Preparation of NMR Samples for Moisture-Sensitive Compounds

The hygroscopic nature of this compound requires meticulous sample preparation to obtain a clean spectrum free of hydrolysis artifacts.

  • Glassware Preparation: Use an NMR tube and cap that have been oven-dried (e.g., at 120°C for at least 4 hours) and cooled in a desiccator.

  • Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃) from a fresh ampoule or one that has been dried over activated molecular sieves.[21]

  • Sample Preparation (Inert Atmosphere): If available, perform all transfers inside a glove box.[22] Alternatively, use a Schlenk line or a nitrogen-filled glove bag.

  • Procedure:

    • Place a small amount (5-10 mg for ¹H, 20-30 mg for ¹³C) of this compound into the dried NMR tube.[21]

    • Using a dry syringe, add ~0.6-0.7 mL of the anhydrous deuterated solvent.

    • Cap the tube immediately. If using a standard cap, wrap the top with parafilm for an extra seal.

    • Gently agitate the sample to ensure complete dissolution before analysis.

Part 4: Visualization of Key Concepts

Molecular Structure and Spectroscopic Correlation

Caption: Key ¹H NMR, ¹³C NMR, and IR correlations for this compound.

Workflow: Synthesis to Analysis

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Cinnamic Acid + Thionyl Chloride reaction Reflux (70-80°C) under N₂ start->reaction workup Vacuum Distillation to remove excess SOCl₂ reaction->workup product Crude Cinnamoyl Chloride workup->product prep Sample Prep (Anhydrous CDCl₃ in N₂ atmosphere) product->prep Transfer under inert atmosphere nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ir IR Spectroscopy prep->ir data Data Interpretation (Confirm Structure & Purity) nmr->data ir->data

Caption: Experimental workflow from synthesis to spectroscopic verification.

Logical Comparison of Acylating Agents

Comparison cluster_acyl_chloride This compound cluster_anhydride Cinnamic Anhydride ac_react High Reactivity ac_lg Good Leaving Group (Cl⁻) ac_react->ac_lg ac_byprod Corrosive Byproduct (HCl) ac_react->ac_byprod ac_handle Moisture Sensitive ac_react->ac_handle an_react Moderate Reactivity an_lg Poorer Leaving Group (RCOO⁻) an_react->an_lg an_byprod Non-Corrosive Byproduct (Cinnamic Acid) an_react->an_byprod an_handle Easier to Handle an_react->an_handle

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cinnamoyl Chloride: EI vs. ESI

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of reactive intermediates is paramount. Cinnamoyl chloride (C₉H₇ClO), a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, presents a compelling case study for mass spectrometry analysis. Its inherent reactivity, however, dictates the choice of ionization technique, profoundly influencing the resulting fragmentation pattern and the structural information that can be gleaned.

This guide provides an in-depth comparison of the mass spectrometric behavior of this compound under two common ionization regimes: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI). As a Senior Application Scientist, this analysis moves beyond a simple recitation of spectral data to explore the causality behind the observed fragmentation, offering field-proven insights into experimental design and data interpretation for reactive analytes.

Electron Ionization (EI): A Hard Ionization Approach Revealing Core Structure

Electron Ionization is a classic, robust technique that subjects molecules to a high-energy electron beam (typically 70 eV), inducing ionization and extensive fragmentation. This "hard" ionization method is exceptionally useful for revealing the stable core structure of a molecule through predictable bond cleavages.

Expected Fragmentation Pattern of this compound under EI

The EI mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint of its molecular structure. The molecular ion (M⁺˙) is observable, albeit at a lower abundance, due to the energetic nature of the ionization process. The fragmentation is dominated by cleavages around the carbonyl group and within the propenoyl chain.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound which serves as the basis for our analysis.[1]

m/z Proposed Fragment Ion Structure Fragmentation Pathway
166/168[C₉H₇ClO]⁺˙Molecular IonIonization of the parent molecule. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) is a key diagnostic feature.
131[C₉H₇O]⁺Cinnamoyl cationLoss of a chlorine radical (•Cl) from the molecular ion. This is often the base peak, reflecting the stability of the acylium ion.
103[C₈H₇]⁺Phenylpropargyl cationLoss of carbon monoxide (CO) from the cinnamoyl cation (m/z 131).
77[C₆H₅]⁺Phenyl cationCleavage of the bond between the phenyl ring and the propenoyl chain.

Diagram of EI Fragmentation Pathway

EI_Fragmentation M This compound [C₉H₇ClO]⁺˙ m/z 166/168 F1 Cinnamoyl cation [C₉H₇O]⁺ m/z 131 M->F1 - •Cl F2 Phenylpropargyl cation [C₈H₇]⁺ m/z 103 F1->F2 - CO F3 Phenyl cation [C₆H₅]⁺ m/z 77 F2->F3 - C₂H₂

Caption: Electron Ionization fragmentation of this compound.

Experimental Protocol: GC-EI-MS of this compound

This protocol outlines a self-validating system for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

  • Sample Preparation: Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. Anhydrous conditions are critical to prevent hydrolysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Data Analysis: The resulting chromatogram should show a single, sharp peak for this compound. The mass spectrum of this peak should be compared against a reference library (e.g., NIST) for confirmation. The presence of the characteristic fragments at m/z 131, 103, and 77, along with the isotopic pattern for the molecular ion, provides a high degree of confidence in the identification.

Electrospray Ionization (ESI): A Soft Ionization Approach and the Challenge of Reactivity

Electrospray Ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[2] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). However, the very nature of ESI, which relies on polar, protic solvents, presents a significant challenge for highly reactive molecules like this compound.

The Inevitable Solvolysis: What to Expect in a Typical ESI Experiment

This compound readily reacts with common ESI solvents such as water and methanol.[1] This solvolysis reaction will convert the acyl chloride into cinnamic acid or the corresponding methyl ester, respectively. Therefore, a standard LC-MS analysis of this compound will likely not detect the parent molecule, but rather its solvolysis products.

Diagram of this compound Solvolysis

ESI_Reaction CC This compound Product Cinnamic Acid or Methyl Cinnamate CC->Product Solvolysis Solvent Solvent (H₂O or CH₃OH) Solvent->Product

Caption: Reaction of this compound with protic solvents in ESI.

Predicted ESI-MS/MS Fragmentation of the Solvolysis Products

A prudent analyst will anticipate this reaction and look for the mass spectral signatures of cinnamic acid or methyl cinnamate.

1. Cinnamic Acid (from reaction with water):

In negative ion mode ESI, cinnamic acid will be detected as the deprotonated molecule [M-H]⁻ at m/z 147. Collision-Induced Dissociation (CID) of this ion typically results in the following fragments:

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Neutral Loss
147103[C₈H₇]⁻CO₂ (44 Da)

2. Methyl Cinnamate (from reaction with methanol):

In positive ion mode ESI, methyl cinnamate will be detected as the protonated molecule [M+H]⁺ at m/z 163.[3] Its fragmentation is characterized by:

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Neutral Loss
163131[C₉H₇O]⁺CH₃OH (32 Da)
163103[C₈H₇]⁺CH₃O• and CO (59 Da)
Hypothetical ESI-MS under Anhydrous Conditions

To directly analyze this compound via ESI-MS, extreme care must be taken to use anhydrous solvents (e.g., acetonitrile) and potentially a non-protic modifier. In such a scenario, ionization would likely proceed through the formation of adducts with trace cations (e.g., [M+Na]⁺). Due to the "soft" nature of ESI, minimal fragmentation would be expected in the initial MS1 scan. Tandem MS (MS/MS) would be required to induce fragmentation, which would likely yield the stable cinnamoyl cation at m/z 131 through the loss of the chlorine atom.

Experimental Protocol: LC-ESI-MS Analysis of a this compound Reaction Mixture

This protocol is designed to analyze the products of a reaction involving this compound, anticipating its conversion.

  • Sample Preparation: Quench the reaction mixture containing this compound with methanol to convert any remaining starting material to methyl cinnamate. Dilute the quenched mixture with a 50:50 mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically 1-10 µg/mL).

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • LC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: ESI (run in both positive and negative modes in separate experiments or with rapid polarity switching).

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: m/z 50-500.

  • Data Analysis: Monitor for the expected m/z values of the solvolysis products (e.g., m/z 147 in negative mode for cinnamic acid, m/z 163 in positive mode for methyl cinnamate). If tandem MS is available, create a Multiple Reaction Monitoring (MRM) method to selectively detect and quantify these products based on their characteristic fragmentations (e.g., 147 -> 103 for cinnamic acid).

Comparison Summary and Concluding Remarks

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Principle High-energy electron beam, "hard" ionization.High voltage applied to a liquid, "soft" ionization.
Sample Introduction Typically GC, for volatile and thermally stable compounds.Typically LC, for polar and non-volatile compounds in solution.
Molecular Ion Often weak or absent due to extensive fragmentation.Usually the base peak (as [M+H]⁺, [M-H]⁻, or adducts).
Fragmentation Extensive, provides detailed structural information.Minimal in MS1, requires tandem MS (MS/MS) to induce fragmentation.
Applicability to this compound Direct analysis is feasible under anhydrous GC conditions.Direct analysis is challenging due to high reactivity with common ESI solvents. Analysis typically reveals solvolysis products.
Key Insights Reveals the core cinnamoyl structure through characteristic losses of Cl and CO.Highlights the reactivity of the acyl chloride functional group and requires careful consideration of solvent effects.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Cinnamoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the cinnamoyl scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, offering promising avenues for the development of novel therapeutics. This guide provides an in-depth comparison of the biological activities of various cinnamoyl chloride derivatives, supported by experimental data and protocols, to aid in the rational design and selection of compounds for further investigation.

Introduction: The Versatile Cinnamoyl Scaffold

Cinnamic acid and its derivatives are naturally occurring compounds found in a variety of plants.[1] The synthetic precursor, this compound, provides a versatile starting point for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides.[1] The core structure, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system, is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[2] This guide will focus on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[3][4]

Comparative Anticancer Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anticancer potency of a compound. The following table summarizes the IC50 values of selected this compound derivatives against various human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)U87MG (Glioblastoma)~15 (converted from 25 µg/mL)[3]
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)SHSY-5Y (Neuroblastoma)~15 (converted from 25 µg/mL)[3]
Cinnamoyl-Metronidazole EsterA549 (Lung)>100[5]
Cinnamoyl-Memantine AmideA549 (Lung)>100[5]
Compound 7cMCF-7 (Breast)<100[6]
Compound 9cMCF-7 (Breast)<100[6]
Compound 11dMCF-7 (Breast)<100[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for illustrative purposes.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer activity of cinnamoyl derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxyl group.[1][7]

  • Phenyl Ring Substituents: The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the phenyl ring has been shown to enhance anticancer activity. For instance, the trimethoxyphenyl substitution in compound 3e contributes to its potent cytotoxicity.[3]

  • Amide and Ester Modifications: Conversion of the carboxylic acid functionality of cinnamic acid to amides and esters often leads to increased anticancer potency. This is likely due to improved cell permeability and interactions with biological targets.[1]

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the cinnamoyl scaffold with other pharmacologically active moieties has proven to be a successful strategy for developing potent anticancer agents.[1]

Key Signaling Pathways in Anticancer Action

Cinnamoyl derivatives exert their anticancer effects by modulating several critical signaling pathways:

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Several cinnamoyl derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the suppression of tumor growth.[8]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Cinnamaldehyde, a related compound, has been shown to modulate this pathway.[9]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival.

Diagram: Simplified Overview of Cinnamoyl Derivative Action on Cancer Signaling Pathways

anticancer_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK AKT AKT PI3K->AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription STAT STAT JAK->STAT STAT->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis induces Gene Transcription->Cell Proliferation inhibits Cinnamoyl Derivative Cinnamoyl Derivative Cinnamoyl Derivative->PI3K inhibits Cinnamoyl Derivative->IKK inhibits Cinnamoyl Derivative->JAK inhibits

Caption: Cinnamoyl derivatives can inhibit key cancer signaling pathways.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[10]

Comparative Antimicrobial Potency (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected cinnamoyl derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (mg/L)Reference
DM2Staphylococcus aureus16-64[11]
DM8Enterococcus faecium32[11]
Benzyl cinnamate (18a)Staphylococcus aureus128 (µg/mL)[12]
Benzyl cinnamate (18a)Staphylococcus epidermidis128 (µg/mL)[12]
Benzyl cinnamate (18a)Pseudomonas aeruginosa256 (µg/mL)[12]
4-Methoxycinnamic acid (9)Various bacteria and fungi50.4 - 449 (µM)
Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of cinnamoyl derivatives is closely linked to their chemical structure.[12][13]

  • Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. The introduction of lipophilic groups can enhance antimicrobial activity, but an optimal balance is necessary.[11]

  • Ester and Amide Derivatives: Similar to their anticancer activity, the conversion of the carboxylic acid to esters and amides often improves antimicrobial potency.[12]

  • Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring can significantly impact antimicrobial activity. For example, hydroxyl and methoxy groups have been shown to influence the spectrum and potency of these derivatives.

Proposed Mechanisms of Antimicrobial Action

The exact mechanisms of action for many cinnamoyl derivatives are still under investigation, but several have been proposed:

  • Cell Membrane Disruption: The lipophilic nature of many derivatives allows them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[14]

  • Enzyme Inhibition: Cinnamoyl derivatives may inhibit essential microbial enzymes involved in processes such as cell wall synthesis or energy metabolism.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some cinnamoyl derivatives have been shown to inhibit the formation of microbial biofilms.

Diagram: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

mic_workflow Start Start Prepare serial dilutions of cinnamoyl derivative Prepare serial dilutions of cinnamoyl derivative Start->Prepare serial dilutions of cinnamoyl derivative Inoculate with microbial suspension Inoculate with microbial suspension Prepare serial dilutions of cinnamoyl derivative->Inoculate with microbial suspension Incubate at optimal temperature and time Incubate at optimal temperature and time Inoculate with microbial suspension->Incubate at optimal temperature and time Observe for visible growth Observe for visible growth Incubate at optimal temperature and time->Observe for visible growth Determine MIC Determine MIC Observe for visible growth->Determine MIC Lowest concentration with no growth End End Determine MIC->End anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory Gene Transcription Cinnamoyl Derivative Cinnamoyl Derivative Cinnamoyl Derivative->TLR4 inhibits Cinnamoyl Derivative->IKK inhibits

Caption: Cinnamoyl derivatives can block the TLR4/NF-κB inflammatory pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives typically involves a two-step process: the conversion of a substituted cinnamic acid to its corresponding acid chloride, followed by reaction with a nucleophile (e.g., an alcohol or amine) to form the desired ester or amide.

Step 1: Synthesis of this compound

  • To a solution of the desired substituted cinnamic acid in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl2) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Step 2: Synthesis of Cinnamoyl Ester or Amide

  • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).

  • To this solution, add the desired alcohol or amine and a base (e.g., triethylamine or pyridine) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure cinnamoyl derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MIC Assay for Antimicrobial Activity

The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Dilution: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat them with LPS in the presence or absence of various concentrations of the this compound derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by the addition of 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Perspectives

This compound derivatives represent a rich source of biologically active compounds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The ease of their synthesis and the tunability of their structure make them an attractive scaffold for medicinal chemists.

Future research in this area should focus on:

  • Lead Optimization: Further optimization of the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent derivatives.

  • In Vivo Efficacy: Evaluation of the in vivo efficacy and safety of promising candidates in relevant animal models.

  • Development of Drug Delivery Systems: Formulation of cinnamoyl derivatives into advanced drug delivery systems to enhance their bioavailability and therapeutic efficacy.

By leveraging the insights from structure-activity relationship studies and a deeper understanding of their mechanisms of action, the full therapeutic potential of this compound derivatives can be realized.

References

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A Comparative Guide to the Kinetic Studies of Cinnamoyl Chloride Reactions for Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic profiles of cinnamoyl chloride in key acylation reactions—esterification and amidation—against prominent alternative methodologies. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the causality behind experimental choices, empowering researchers to select the optimal synthetic route for their specific applications.

Understanding the Reactivity Landscape of this compound

This compound is a versatile reagent, valued for its ability to introduce the cinnamoyl moiety into a wide range of molecules.[1] Its reactivity is rooted in the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack. The reaction kinetics and mechanism are highly dependent on the nucleophile and the solvent system employed.

Solvolysis of this compound: A Mechanistic Insight

The solvolysis of this compound, its reaction with a solvent acting as a nucleophile, has been a subject of mechanistic investigation. Studies in aqueous organic solvents like acetone and acetonitrile suggest a competition between SN2, SN1, and addition-elimination mechanisms.[2] The order of the reaction with respect to water can provide clues to the dominant pathway. For instance, a higher order with respect to water (around 2.6 in some studies) points towards an SN2 or an addition-elimination pathway rather than a purely SN1 mechanism.[2]

Kinetic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation offer further clarification. For this compound solvolysis, a moderately high enthalpy of activation (around 61-66 kJ/mol) and a less negative entropy of activation (around -80 to -88 J K-1mol-1) favor an SN2 mechanism over a more ordered tetrahedral addition-elimination transition state.[2]

Esterification: this compound vs. Steglich Esterification

The formation of cinnamate esters is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. While the reaction of this compound with an alcohol is a classical approach, the Steglich esterification, utilizing a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), presents a milder and often more efficient alternative.[3][4][5]

Comparative Performance: Yields and Reaction Conditions

Direct comparison of the two methods for the synthesis of cinnamyl cinnamate reveals a stark difference in performance. The reaction of this compound with cinnamyl alcohol in the presence of triethylamine affords the ester in a modest 41% yield.[3] In contrast, the Steglich esterification of cinnamic acid with cinnamyl alcohol using DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) can achieve a near-quantitative yield of 98%.[3]

MethodReactantsKey ReagentsTypical YieldReaction Conditions
Acyl Chloride This compound, Cinnamyl AlcoholTriethylamine41%[3]Reflux in DCM for 6 hours[3]
Steglich Esterification Cinnamic Acid, Cinnamyl AlcoholDCC, DMAP98%[3]Room temperature in DCM for 1.5 hours[3]

The superior yield of the Steglich esterification can be attributed to its mild reaction conditions and the in situ activation of the carboxylic acid, which avoids the often harsh conditions required to prepare and handle the reactive and moisture-sensitive this compound.[4][6]

Mechanistic Rationale for Performance Differences

The reaction of this compound with an alcohol is a direct nucleophilic acyl substitution. While rapid, it can be prone to side reactions, and the generation of hydrochloric acid necessitates the use of a base, which can complicate purification.[7]

The Steglich esterification proceeds through a different mechanism. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the alcohol to form the ester and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. The use of DMAP as a catalyst accelerates the reaction by forming an even more reactive acyl-pyridinium species.[5]

Steglich_vs_Acyl_Chloride_Esterification cluster_0 Acyl Chloride Method cluster_1 Steglich Esterification A1 This compound P1 Cinnamate Ester + HCl A1->P1 Nucleophilic Acyl Substitution A2 Alcohol A2->P1 A3 Base (e.g., Et3N) A3->P1 B1 Cinnamic Acid I1 O-Acylisourea Intermediate B1->I1 B2 Alcohol P2 Cinnamate Ester + DCU B2->P2 B3 DCC B3->I1 B4 DMAP (cat.) B4->I1 Catalysis I1->P2 Nucleophilic Attack

Figure 1: A simplified comparison of the reaction workflows for esterification using this compound versus the Steglich method.

Amidation: this compound vs. Carbodiimide Coupling

The synthesis of cinnamamides, prevalent in many biologically active compounds, can be achieved by reacting this compound with an amine or by coupling cinnamic acid with an amine using a reagent like DCC or EDC.[8][9]

Reactivity and Method Selection

The direct reaction of this compound with an amine is typically very fast.[10] However, this high reactivity can be a double-edged sword, as it may not be suitable for substrates with sensitive functional groups. Furthermore, the reaction produces HCl, requiring at least two equivalents of the amine or the addition of a non-nucleophilic base.[10]

Carbodiimide-mediated amide bond formation offers a milder alternative.[9] The direct conversion of a carboxylic acid to an amide with an amine is generally difficult due to the formation of a stable and unreactive carboxylate salt.[9] Coupling agents like DCC and EDC circumvent this by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9]

Experimental Protocols for Kinetic Analysis

To quantitatively compare the kinetics of these reactions, a systematic study monitoring the disappearance of reactants and the formation of products over time is necessary. Spectroscopic techniques such as in-situ FTIR or NMR are invaluable for this purpose.[11]

Protocol 1: In-situ FTIR Monitoring of this compound Amidation
  • Setup: A temperature-controlled reaction vessel equipped with an in-situ FTIR probe.

  • Reagents: Anhydrous solvent (e.g., dichloromethane), this compound, amine, and a non-nucleophilic base (e.g., triethylamine).

  • Procedure:

    • Dissolve the amine and triethylamine in the solvent in the reaction vessel and acquire a background FTIR spectrum.

    • Initiate the reaction by adding a solution of this compound.

    • Monitor the reaction in real-time by collecting FTIR spectra at regular intervals.

  • Data Analysis: Track the decrease in the characteristic C=O stretching frequency of this compound (typically around 1785 cm-1) and the increase in the amide C=O band (around 1650 cm-1). Plot the concentration of the product versus time to determine the reaction rate.

Amidation_Workflow A Prepare Amine and Base Solution B Acquire Background FTIR Spectrum A->B C Add Cinnamoyl Chloride Solution B->C D Monitor Reaction with In-situ FTIR C->D E Analyze Spectral Data (Reactant Decrease, Product Increase) D->E F Determine Reaction Rate E->F

Figure 2: Experimental workflow for the kinetic analysis of this compound amidation using in-situ FTIR.

Protocol 2: NMR Monitoring of DCC-Mediated Amidation of Cinnamic Acid
  • Setup: An NMR tube and access to an NMR spectrometer.

  • Reagents: Deuterated solvent (e.g., CDCl3), cinnamic acid, amine, DCC, and an internal standard (e.g., mesitylene).

  • Procedure:

    • In an NMR tube, dissolve cinnamic acid, the amine, and the internal standard in the deuterated solvent.

    • Acquire an initial 1H NMR spectrum (t=0).

    • Initiate the reaction by adding DCC to the NMR tube, quickly mix, and place it in the spectrometer.

    • Acquire 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product relative to the internal standard. Plot the concentration of the product as a function of time to determine the reaction rate.

Conclusion: A Data-Driven Approach to Reagent Selection

The choice between this compound and its alternatives for acylation is not merely a matter of preference but a decision that should be guided by a thorough understanding of the reaction kinetics, substrate compatibility, and desired outcome.

  • This compound offers high reactivity, which can be advantageous for unreactive nucleophiles or when rapid reaction times are desired. However, its moisture sensitivity and the generation of HCl require careful handling and reaction design.

  • Steglich esterification and carbodiimide-mediated amidation provide milder, often higher-yielding alternatives, particularly for sensitive substrates. The formation of easily removable byproducts is a significant practical advantage. While these methods may be slower than their acyl chloride counterparts, the improved yields and cleaner reaction profiles often compensate for the longer reaction times.

By leveraging the experimental protocols outlined in this guide, researchers can generate valuable kinetic data to inform their synthetic strategies, leading to more efficient, robust, and reproducible chemical transformations.

References

  • Chiang Mai J. Sci. 2023; 50(6). Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for.
  • Neelakumari, S., & Raveendran, G. (2013). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 29(3), 1141-1147. [Link]

  • Zheng, Y., Li, J., & Jiang, H. (2024). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry. [Link]

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  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Lütjen, A., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry, 26(19), 5343-5349. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. Cinnamoyl chloride (C₉H₇ClO), a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, is no exception.[1][2] Its high reactivity makes it invaluable, but also susceptible to degradation and contamination. This guide provides an in-depth comparison of essential analytical techniques to rigorously assess the purity of laboratory-synthesized this compound, ensuring your downstream applications are built on a foundation of chemical integrity.

The "Why": Synthesis Routes and Potential Impurities

The most prevalent laboratory synthesis of this compound involves the reaction of trans-cinnamic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[3] While effective, this process can introduce several impurities that must be identified and quantified:

  • Unreacted Cinnamic Acid: Incomplete reaction is a common source of contamination. The presence of the carboxylic acid starting material can interfere with subsequent reactions intended for the acyl chloride.

  • Hydrolysis Product (Cinnamic Acid): this compound is highly sensitive to moisture and readily hydrolyzes back to cinnamic acid.[4] Improper handling or storage is a primary cause.

  • Side-Products: Depending on the reaction conditions, various side-products can form.

  • Residual Solvents or Reagents: Excess thionyl chloride or solvents used during workup may remain in the final product.

A multi-faceted analytical approach is therefore not just recommended, but essential for a conclusive purity assessment.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete picture of purity. Instead, a combination of methods should be employed to build a comprehensive profile of the synthesized material. This guide compares the most effective and accessible techniques: Melting Point Analysis, Spectroscopic Identification (FT-IR and NMR), and Chromatographic Separation (TLC and GC-MS).

Melting Point Analysis: The First Line of Defense

Principle: The melting point of a pure crystalline solid is a sharp, well-defined transition. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This makes it a fast, inexpensive, and powerful initial indicator of purity.[5]

Experimental Data:

Compound Literature Melting Point (°C) Expected Observation for Impure Sample
trans-Cinnamoyl Chloride 35–37 °C[1][4] < 35°C and a range > 2°C

| trans-Cinnamic Acid | 133 °C | Significant depression and broadening of the this compound melting point. |

Causality Behind the Choice: The significant difference in melting points between the product and the primary starting material impurity makes this technique highly effective for detecting gross contamination with cinnamic acid. A sharp melting range close to the literature value is a strong, albeit not definitive, indicator of high purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle: FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of specific absorption bands provides a definitive fingerprint of the functional groups present, allowing for the clear identification of the product and key impurities.

Experimental Data:

Functional Group Characteristic Absorption (cm⁻¹) Significance in Analysis
C=O (Acid Chloride) ~1770-1815 cm⁻¹ (Strong) Primary indicator of this compound.
C=C (Alkenyl) ~1625-1640 cm⁻¹ Confirms the presence of the propenoyl backbone.
O-H (Carboxylic Acid) ~2500-3300 cm⁻¹ (Broad) Absence is critical. Its presence indicates contamination with cinnamic acid.

| C=O (Carboxylic Acid) | ~1680-1710 cm⁻¹ | Its presence alongside the broad O-H band confirms cinnamic acid impurity. |

Trustworthiness: The power of FT-IR lies in its ability to confirm the complete conversion of the carboxylic acid's hydroxyl group. A clean spectrum showing a strong acid chloride carbonyl peak and the complete absence of the broad O-H stretch from cinnamic acid is a robust validation of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. It is unparalleled for confirming the precise molecular structure and detecting subtle impurities, even those with similar functional groups.

Experimental Data: ¹H NMR (in CDCl₃)

Proton Assignment This compound (δ, ppm) Cinnamic Acid (δ, ppm) Significance
Vinyl Protons (-CH=CH-) ~6.5-7.8 (Doublets) ~6.4 & 7.8 (Doublets) Similar region, but distinct coupling constants and shifts.
Aromatic Protons (C₆H₅) ~7.4-7.7 (Multiplet) ~7.4-7.6 (Multiplet) Overlapping region, less diagnostic.

| Carboxylic Acid (-COOH) | Absent | ~11-12 (Broad Singlet) | Key diagnostic signal. The absence of this downfield proton is a strong indicator of purity. |

Causality Behind the Choice: While the vinyl and aromatic protons of this compound and cinnamic acid overlap, the carboxylic acid proton of cinnamic acid appears in a highly distinct, far downfield region of the ¹H NMR spectrum. Its absence is a highly trustworthy indicator that the starting material has been consumed. Quantitative NMR (qNMR) can even be used to determine the exact percentage of purity if a certified internal standard is used.

Chromatographic Methods: Visualizing Separation

A. Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[6][7] The polarity of the compounds determines how far they travel up the plate; less polar compounds travel further.

Experimental Data:

Compound Polarity Expected Rf Value Visualization
This compound Less Polar Higher Rf UV light (254 nm)

| Cinnamic Acid | More Polar | Lower Rf | UV light (254 nm) |

Trustworthiness: TLC is an indispensable tool for monitoring the progress of the synthesis in real-time.[8] By spotting the reaction mixture alongside pure starting material, a chemist can visually track the disappearance of the cinnamic acid spot and the appearance of the new, higher-Rf this compound spot. A single spot in the final product lane (that is different from the starting material) suggests high purity.

Integrated Workflow for Purity Assessment

A robust assessment follows a logical progression, using a combination of these techniques to build a conclusive case for purity.

G cluster_0 Synthesis & Initial Check cluster_1 Purification & Primary Assessment cluster_2 Definitive Structural Confirmation cluster_3 Final Purity Verification (Optional) Synthesis Synthesize this compound TLC Monitor by TLC Synthesis->TLC In-process check Purification Purify Product (e.g., Vacuum Distillation) TLC->Purification MP Melting Point Analysis Purification->MP Quick purity check FTIR FT-IR Spectroscopy MP->FTIR Confirm functional groups NMR 1H & 13C NMR Spectroscopy FTIR->NMR Confirm structure GCMS GC-MS Analysis NMR->GCMS Quantify trace impurities Final Pure this compound NMR->Final GCMS->Final

Caption: Integrated workflow for synthesis and purity validation.

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a pencil line ~1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount (~1 mg) of your crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot it on the pencil line. Also, spot a reference sample of pure cinnamic acid. A co-spot (spotting both the product and starting material on the same point) is highly recommended for direct comparison.[6]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.[7]

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The this compound should appear as a spot with a higher Rf value than the cinnamic acid spot. A pure product will show only one spot.

Protocol 2: Melting Point Determination
  • Sample Preparation: Ensure the crystalline sample is completely dry. Load a small amount into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point (35°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the start of the range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).

  • Analysis: Compare the observed range to the literature value of 35-37°C.[1][4] A narrow range within these values indicates high purity.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a thin film. Gently melt a small amount of the solid between two NaCl or KBr salt plates to create a thin liquid film.

  • Background Scan: Run a background spectrum of the clean salt plates.

  • Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum.

  • Analysis: Process the spectrum to identify key peaks. Critically, look for the strong C=O stretch of the acid chloride (~1770-1815 cm⁻¹) and confirm the absence of the broad O-H stretch of a carboxylic acid impurity (~2500-3300 cm⁻¹).

Conclusion

The rigorous assessment of this compound purity is a non-negotiable step in any synthetic workflow. While a sharp melting point and a clean TLC plate provide strong initial evidence, they are not sufficient on their own. Definitive proof of purity requires spectroscopic confirmation. An FT-IR spectrum that is free of any hydroxyl (-OH) absorption, combined with an ¹H NMR spectrum lacking the characteristic carboxylic acid proton, provides the highest degree of confidence. By judiciously combining these techniques, researchers can ensure the quality of their intermediates, leading to more reliable and reproducible outcomes in their critical drug discovery and development efforts.

References

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A Comparative Guide to the Validation of Analytical Methods for Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. Cinnamoyl chloride, a reactive acyl chloride, serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its inherent reactivity, particularly its susceptibility to hydrolysis, presents unique challenges for the development and validation of accurate and reliable analytical methods for its quantification and purity assessment.[3][4]

This guide provides an in-depth comparison of potential analytical methodologies for this compound, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9] We will explore the rationale behind experimental design, present detailed validation protocols, and offer comparative data to assist in method selection and implementation.

The Imperative of Method Validation

The primary objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[8] This is achieved through laboratory studies that establish the performance characteristics of the method, ensuring it is reliable, reproducible, and accurate for the analysis of this compound.[10][11] The core parameters for validation, as stipulated by ICH Q2(R2) and USP <1225>, include specificity, linearity, range, accuracy, precision, and robustness.[5][6][12]

Strategic Approaches to this compound Analysis

The high reactivity of this compound necessitates a strategic approach to its analysis. Direct analysis can be challenging due to its rapid degradation in the presence of moisture. Therefore, derivatization is often the most viable strategy, converting the unstable acyl chloride into a more stable derivative that can be readily analyzed by chromatographic techniques.[13]

Two primary chromatographic methods are suitable for the analysis of derivatized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For this compound, pre-column derivatization is essential to form a stable, UV-active or fluorescent derivative. A common approach is to react the this compound with an alcohol (e.g., methanol) to form a stable ester, or with an amine to form an amide.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. Similar to HPLC, derivatization of this compound is necessary to improve its thermal stability and chromatographic behavior. The resulting stable ester or amide can be effectively separated and identified by GC-MS.[14][15][16]

Comparative Overview of Analytical Methods

The choice between HPLC and GC-MS will depend on several factors, including the specific derivatizing agent used, the required sensitivity, and the available instrumentation. The following table provides a comparative summary of the expected performance of these methods for the analysis of derivatized this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Specificity High, dependent on chromatographic resolution and detector selectivity (e.g., DAD).Very High, mass spectrometric detection provides structural information.GC-MS offers superior specificity due to the added dimension of mass analysis, which can distinguish between co-eluting compounds with different mass-to-charge ratios.[17]
Linearity (r²) Typically >0.999Typically >0.999Both techniques, when properly optimized, can achieve excellent linearity over a defined concentration range.[18]
Accuracy (% Recovery) 98-102%98-102%Accuracy is primarily dependent on the quantitative recovery of the derivatization reaction and the precision of the method.[12]
Precision (%RSD) < 2%< 2%Both methods can achieve high precision, with Relative Standard Deviations (RSD) well within the typical acceptance criteria for pharmaceutical analysis.[12]
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)GC-MS generally offers lower detection limits due to the high sensitivity of the mass spectrometer and lower background noise.
Robustness Good, sensitive to mobile phase composition and pH.Good, sensitive to injection port temperature and carrier gas flow rate.Robustness studies are crucial to identify critical parameters that may affect method performance during routine use.[5]

Experimental Protocols for Method Validation

The following protocols outline the key steps for validating an analytical method for this compound, focusing on a derivatization-HPLC approach. The principles can be adapted for a GC-MS method.

Overall Method Validation Workflow

The validation process follows a logical sequence to ensure all performance characteristics are thoroughly evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Method Development (Derivatization & HPLC/GC Conditions) Opt Method Optimization Dev->Opt Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report

Caption: Overall workflow for the validation of an analytical method.

Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][12]

Procedure:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the derivatized this compound peak in the presence of degradation products.

  • Acceptance Criteria: The method is considered specific if the principal peak is spectrally pure and well-resolved from any degradation products or impurities.

Protocol 2: Linearity and Range

Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[12]

Procedure:

  • Preparation of Standards: Prepare a series of at least five standard solutions of derivatized this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration of the standards. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient of r² ≥ 0.999 is typically considered acceptable.[18]

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[10][12]

Procedure:

  • Spiked Samples: Prepare samples by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%.[19]

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]

Procedure:

  • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.[12]

Protocol 5: Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Procedure:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each variation.

Visualization of a Derivatization-HPLC Workflow

The following diagram illustrates the key steps in a typical derivatization-HPLC workflow for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis Sample This compound Sample Deriv Add Derivatizing Agent (e.g., Methanol) Sample->Deriv Reaction Reaction to form Stable Derivative (Ester) Deriv->Reaction Inject Inject into HPLC Reaction->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Quant Quantification Detect->Quant

Caption: Workflow for derivatization followed by HPLC analysis.

Conclusion

The validation of analytical methods for a reactive compound like this compound requires a well-considered strategy, primarily involving derivatization to ensure sample stability. Both HPLC and GC-MS are powerful techniques for the analysis of the resulting derivatives, with the choice depending on the specific analytical requirements. By adhering to the principles outlined in ICH and USP guidelines and systematically evaluating the key validation parameters of specificity, linearity, accuracy, precision, and robustness, researchers can develop and implement reliable and scientifically sound analytical methods. This ensures the generation of high-quality data that is crucial for decision-making in research, development, and quality control.

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Method 1: The Workhorse Reaction - Chlorination with Thionyl Chloride (SOCl₂)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Cinnamoyl Chloride for Researchers and Drug Development Professionals

This compound (C₉H₇ClO) is a pivotal chemical intermediate, recognized for its distinct aromatic profile and high reactivity.[1] As an acyl chloride derived from cinnamic acid, it serves as a critical building block in a multitude of synthetic applications. Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), in the fine chemical sector for creating fragrances and agrochemicals, and in materials science for developing light-sensitive polymers.[2][3]

The selection of an appropriate synthetic methodology is paramount to ensure high yield, purity, and operational safety, while also considering economic and environmental factors. This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing this compound, offering the technical insights and experimental data necessary for researchers and development professionals to make informed decisions.

The reaction of cinnamic acid with thionyl chloride is the most widely employed and well-documented method for producing this compound. Its prevalence is due to a combination of high yields, readily available reagents, and straightforward workup.

Reaction Mechanism and Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and rearrangement, which ultimately liberates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The continuous evolution of these gases shifts the reaction equilibrium forward, driving the reaction to completion in accordance with Le Châtelier's principle.

The use of excess thionyl chloride is a common experimental choice to ensure that all the cinnamic acid is converted. The excess reagent can then be easily removed by distillation under reduced pressure due to its low boiling point (76 °C).[4]

Key Advantages:

  • High Yields: This method consistently produces high yields, often ranging from 80% to over 98%.[4][5]

  • Volatile Byproducts: The gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture, simplifying the purification process.[4]

  • Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and common laboratory reagent.

Limitations and Safety Considerations:

  • Corrosive and Hazardous Reagents: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Toxic Gas Evolution: The reaction releases toxic SO₂ and HCl gases, necessitating the use of a gas trap containing a basic solution (e.g., aqueous sodium hydroxide) to neutralize the emissions.[4]

Method 2: The Milder Alternative - Oxalyl Chloride ((COCl)₂)

Oxalyl chloride serves as an effective, albeit milder, alternative to thionyl chloride for the synthesis of acyl chlorides.[6] It is often preferred when the starting material is sensitive to the harsher conditions or higher temperatures sometimes required for thionyl chloride reactions.

Reaction Mechanism and Scientific Rationale

Similar to thionyl chloride, oxalyl chloride converts carboxylic acids to their corresponding acyl chlorides. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are volatile and easily removed.[7] This clean decomposition pathway is a significant advantage. The reaction can typically be performed at lower temperatures than the thionyl chloride method.

Key Advantages:

  • Milder Conditions: Often effective at lower temperatures, making it suitable for sensitive substrates.[6]

  • Clean Reaction: Produces only gaseous byproducts, which simplifies product isolation and purification.[6][7]

  • High Selectivity: Generally considered a more selective reagent compared to thionyl chloride.[6]

Limitations and Safety Considerations:

  • Higher Cost: Oxalyl chloride is significantly more expensive than thionyl chloride, which can be a limiting factor for large-scale synthesis.

  • High Toxicity: The reagent is highly toxic and corrosive. Furthermore, one of the byproducts, carbon monoxide, is an extremely toxic gas.[7] Rigorous safety precautions are mandatory.

  • Catalyst Byproducts: When DMF is used as a catalyst, the reaction can produce trace amounts of dimethylcarbamoyl chloride, a potent carcinogen.[6]

Method 3: The Novel Green Approach - Silicon Tetrachloride (SiCl₄)

A more recent and innovative approach utilizes silicon tetrachloride, a high-volume byproduct of the polysilicon and organosilicon industries, as the chlorinating agent.[8] This method presents a compelling case from a green chemistry and industrial ecology perspective.

Reaction Mechanism and Scientific Rationale

The reaction involves heating cinnamic acid with silicon tetrachloride. The fundamental reaction is: 4C₆H₅-CH=CH-COOH + SiCl₄ → 4C₆H₅-CH=CH-COCl + Si(OH)₄

This process transforms a problematic industrial byproduct into a valuable chemical feedstock. The reaction is typically carried out at moderately elevated temperatures (60-70 °C) for 2-4 hours.[8]

Key Advantages:

  • Environmental Benefit: Provides a productive use for an industrial byproduct that is otherwise difficult to manage.[8]

  • Cost Reduction: The use of a low-cost starting material can significantly reduce the overall cost of this compound production.[8]

Limitations and Safety Considerations:

  • Solid Byproduct: The reaction produces solid silicic acid (Si(OH)₄), which must be separated from the liquid product, adding a filtration step to the workup.

  • Less Established: As a newer method, it is less documented in the literature compared to traditional methods.

  • Reagent Handling: Silicon tetrachloride is a toxic and corrosive liquid that reacts with moisture.

Comparative Data Summary

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Silicon Tetrachloride (SiCl₄)
Starting Material Cinnamic AcidCinnamic Acid / Sodium CinnamateCinnamic Acid
Typical Yield 80-98%[4][5]75-90%[3]Not specified, but implied to be high
Reaction Conditions Reflux, 50-80 °C, 1-4 hours[4][5]Lower temperatures, often with DMF catalyst60-70 °C, 2-4 hours[8]
Byproducts SO₂ (gas), HCl (gas)[4]CO (gas), CO₂ (gas), HCl (gas)[7]Si(OH)₄ (solid)[8]
Ease of Workup Simple; removal of excess reagent by distillationSimple; gaseous byproducts vent offRequires filtration to remove solid byproduct
Reagent Cost LowHighPotentially very low
Safety Concerns Toxic, corrosive, moisture-sensitive reagent; toxic gas evolution.Highly toxic reagent; evolution of highly toxic CO gas.[6][7]Toxic, corrosive, moisture-sensitive reagent.[8]
Scalability Excellent; widely used in industry.Good, but cost may be prohibitive for very large scale.Promising for industrial scale due to low-cost reagent.

Visualization of Synthetic Pathways

A generalized overview of the primary synthetic routes from cinnamic acid is presented below.

This compound Synthesis Pathways cluster_0 Chlorinating Agents CinnamicAcid Cinnamic Acid CinnamoylChloride This compound CinnamicAcid->CinnamoylChloride + SOCl₂ (-SO₂, -HCl) CinnamicAcid->CinnamoylChloride + (COCl)₂ (-CO, -CO₂, -HCl) CinnamicAcid->CinnamoylChloride + SiCl₄ (-Si(OH)₄) SOCl2 SOCl₂ OxalylCl (COCl)₂ SiCl4 SiCl₄

Caption: Primary chlorination routes from cinnamic acid to this compound.

Recommended Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is a synthesis of established procedures and represents a reliable method for laboratory-scale preparation.[4][5][9]

Materials:

  • trans-Cinnamic acid (100 mmol, 14.8 g)

  • Thionyl chloride (150 mmol, 10.9 mL, 17.8 g), freshly distilled

  • Anhydrous solvent (e.g., Dichloromethane, 10 mL, optional)

Procedure:

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas trap containing 20% aqueous NaOH solution to neutralize evolved HCl and SO₂.[4]

  • Reagent Addition: Charge the flask with trans-cinnamic acid. If using a solvent, add it now. Begin stirring.

  • Chlorination: Add the thionyl chloride dropwise to the stirred suspension at room temperature. If the reaction is vigorous, cool the flask in an ice bath.[5][9]

  • Reaction: After the addition is complete, slowly heat the mixture in an oil bath to 50 °C. Once the initial vigorous gas evolution subsides, increase the temperature to 80 °C and maintain for an additional 2 hours, or until gas evolution ceases.[4]

  • Workup: Allow the reaction mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure (approx. 20 hPa). A cold trap (liquid nitrogen) should be used to collect the distilled thionyl chloride.[4]

  • Purification: The resulting crude this compound (a yellowish solid or oil) is often pure enough for subsequent use.[4] For higher purity, it can be purified by vacuum distillation (bp 75-80 °C at 0.1 hPa) or recrystallization from petroleum ether.[1][4]

  • Yield: A typical crude yield is 81%, with a purified yield of around 73%.[4] A recent modified procedure reported a purity yield of 98%.[5]

Workflow: Thionyl Chloride Method Start Assemble Apparatus (Flask, Condenser, Gas Trap) AddReactants Charge Flask with Cinnamic Acid Start->AddReactants AddSOCl2 Add Thionyl Chloride Dropwise AddReactants->AddSOCl2 Heat1 Heat Gently to 50°C AddSOCl2->Heat1 Heat2 Heat at 80°C until Gas Evolution Ceases (2h) Heat1->Heat2 Cool Cool to Room Temperature Heat2->Cool RemoveExcess Remove Excess SOCl₂ via Vacuum Distillation Cool->RemoveExcess Purify Purify by Vacuum Distillation or Recrystallization (Optional) RemoveExcess->Purify Product This compound RemoveExcess->Product Crude Product Purify->Product

Caption: Step-by-step experimental workflow for this compound synthesis via thionyl chloride.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective methods, each with a distinct profile of advantages and disadvantages.

  • The thionyl chloride method remains the gold standard for both laboratory and industrial synthesis. It offers an excellent balance of high yield, low cost, and a straightforward procedure, making it the most practical choice for a majority of applications. Its primary drawback is the hazardous nature of the reagent and byproducts, which can be safely managed with standard chemical engineering controls.

  • The oxalyl chloride method is a superior choice for reactions involving temperature-sensitive substrates where milder conditions are essential. However, its high cost and the extreme toxicity of the reagent and byproducts make it less suitable for large-scale production unless substrate sensitivity is the overriding concern.

  • The silicon tetrachloride method represents a promising green alternative, particularly for large-scale industrial manufacturing where cost and waste valorization are key drivers. While it introduces a solid-liquid separation step, the potential for significant cost savings and environmental benefits warrants further investigation and process optimization.

Ultimately, the optimal synthesis strategy depends on the specific priorities of the researcher or organization, weighing the required scale, purity specifications, cost constraints, and safety infrastructure.

References

  • Matsumoto, T. The SYnthesis of this compound. Nagano Technical College. [Link]

  • Reaction of cinnamic acid with thionyl chloride to this compound (2013). Natural Organic Process. [Link]

  • This compound (Cas 102-92-1). LookChem. [Link]

  • Safe Handling and Synthesis of this compound (CAS 102-92-1). Millipo-q. [Link]

  • Industrial preparation method of cinnamyl chloride.
  • Preparation of cinnamyl chloride. PrepChem.com. [Link]

  • Method for preparing this compound from silicon tetrachloride.
  • Womack, E. B., & McWhirter, J. Cinnamic acid, phenyl ester. Organic Syntheses. [Link]

  • Synthesis of 4,5-dihydrooxazoles. ResearchGate. [Link]

  • Optimizing Chemical Synthesis with this compound: A Manufacturer's Perspective. Millipo-q. [Link]

  • Shollar, M. M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Cinnamic Acid Derivatives: Cinnamoyl-Metronidazole ester and Cinnamoyl-Memantine amide. Heliyon, 10(8), e29851. ResearchGate. [Link]

  • Oxalyl chloride. Wikipedia. [Link]

  • Shollar, M. M., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. National Institutes of Health (NIH). [Link]

  • Oxalyl Chloride. Sciencemadness Wiki. [Link]

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A Comparative Guide to Cinnamoyl Chloride Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, stands as a cornerstone reagent in medicinal chemistry. Its value is rooted in a unique structural combination: a highly reactive acyl chloride group and an α,β-unsaturated carbonyl system.[1] This dual functionality makes it a versatile building block for synthesizing a diverse array of bioactive molecules.[1][2] This guide provides an in-depth comparison of the major classes of therapeutic agents derived from this compound, supported by experimental data and protocols, to inform and guide researchers in the field of drug discovery.

The Chemistry of this compound: A Gateway to Bioactive Scaffolds

This compound is most commonly synthesized from trans-cinnamic acid using a chlorinating agent, such as thionyl chloride (SOCl₂).[3][4] The acyl chloride produced is significantly more reactive than the parent carboxylic acid, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form stable esters and amides, respectively.[1][2] This straightforward reactivity is the primary reason for its widespread use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

Caption: General synthesis of this compound from cinnamic acid.

Cinnamoyl Esters: Modulating Inflammation and Beyond

The esterification of this compound with various alcohols and phenols yields cinnamoyl esters, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory and antioxidant agents.[3][5] By strategically selecting the alcohol moiety, researchers can fine-tune the lipophilicity and biological activity of the final compound.

Comparative Anti-inflammatory Activity

A compelling example involves the synthesis of cinnamoyl esters using natural monoterpenes like carvacrol, thymol, and menthol. These derivatives have been shown to mitigate inflammation in intestinal Caco-2 cells induced by lipopolysaccharide (LPS).[3] The underlying mechanism involves the suppression of the TLR4/NF-κB signaling pathway, a critical inflammatory cascade.[3] Pre-treatment with these compounds effectively counters the overexpression of TLR4 and reduces the levels of inflammatory mediators such as IL-6, IL-1β, TNF-α, and PGE2.[3][6]

CompoundTarget MoietyConcentration (µM)Inhibition of IL-6 Expression (% vs LPS)Reference
DM1 Carvacrol10Significant reduction[3]
DM2 Thymol10Significant reduction[3]
DM3 Menthol10Significant reduction[3]

Table 1: Comparative efficacy of cinnamoyl monoterpene esters in reducing IL-6 expression in LPS-stimulated Caco-2 cells.[3]

Beyond inflammation, cinnamoyl sugar ester derivatives (CASEDs) have demonstrated neuroprotective and anti-depressant activities.[7][8] The ester linkage to a sugar moiety often enhances bioavailability and can target specific cellular processes.

Caption: General workflow for the synthesis of cinnamoyl esters.

Cinnamoyl Amides: A Scaffold for Anticancer and Antibacterial Agents

Reacting this compound with primary or secondary amines produces cinnamoyl amides, a robust class of compounds investigated for a wide range of activities, including anticancer, antibacterial, and antioxidant effects.[9][10] The amide bond is generally more stable to hydrolysis than an ester bond, a feature that can be advantageous in drug design.[11]

Anticancer Applications: HDAC Inhibition

Cinnamoyl sulfonamide hydroxamate derivatives have emerged as potent anticancer agents, particularly against oral squamous cell carcinoma.[12] Their mechanism of action involves the inhibition of histone deacetylase (HDAC), an enzyme often dysregulated in cancer, leading to cell cycle arrest and the induction of apoptosis.[12] This dual action of selective HDAC inhibition and apoptosis stimulation makes these compounds promising therapeutic candidates.[12]

Antibacterial Applications: Targeting NagZ

In the fight against antibiotic resistance, cinnamoyl amides have been designed as inhibitors of β-N-acetylglucosaminidase (NagZ), an enzyme involved in bacterial cell wall recycling.[13] Certain derivatives show potent inhibition of NagZ from Pseudomonas aeruginosa and exhibit a synergistic effect when combined with β-lactam antibiotics, effectively re-sensitizing the bacteria to conventional treatment.[13][14]

CompoundTarget OrganismKᵢ (µM) for NagZ InhibitionSynergistic withReference
11h Pseudomonas aeruginosa3.3 ± 0.5Imipenem[13]
Br-6 Pseudomonas aeruginosa3.5 ± 1.0Ceftazidime[13]

Table 2: Inhibitory activity of lead cinnamoyl amides against P. aeruginosa NagZ.[13]

G cluster_1 Cell Membrane cluster_2 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Cinn_Derivative Cinnamoyl Derivative Cinn_Derivative->TLR4 Inhibits

Caption: Mechanism of action for anti-inflammatory cinnamoyl derivatives.

Chalcones and Heterocycles: Expanding the Structural Diversity

While the Claisen-Schmidt condensation is the classic method for chalcone synthesis, this compound serves as a valuable precursor for alternative routes, such as the Suzuki-Miyaura coupling with phenylboronic acid.[15] Chalcones, which are α,β-unsaturated ketones, are renowned for their vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[15][16]

Furthermore, the reactivity of this compound allows for its incorporation into various heterocyclic scaffolds, which are foundational structures in medicinal chemistry.[17] For instance, 5-cinnamoyl-6-aminouracil derivatives have been synthesized and evaluated as novel anticancer agents, showing activity against P388 leukemia, likely through intercalation with DNA.[18]

Key Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and serve as a guide for the synthesis of cinnamoyl derivatives.

Protocol 1: Synthesis of a Cinnamoyl Ester (e.g., Cinnamoyl-Carvacrol)[3]
  • This compound Synthesis:

    • Dissolve trans-cinnamic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise to the solution while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude this compound, which can be used directly or purified by distillation.[4]

  • Esterification:

    • Dissolve carvacrol and a base (e.g., triethylamine, TEA) in an anhydrous solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of this compound in the same solvent dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final cinnamoyl ester.

Protocol 2: Synthesis of a Cinnamoyl Amide (e.g., Cinnamoyl-Memantine)[4]
  • Prepare this compound: Follow step 1 from the protocol above.

  • Amidation:

    • Dissolve memantine in a suitable solvent (e.g., dichloromethane).

    • Add a solution of sodium bicarbonate in water and cool the biphasic mixture in an ice bath.

    • Slowly add a solution of this compound in the same organic solvent while stirring vigorously.

    • After addition, continue stirring at room temperature for several hours.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude amide.

    • Purify the product via recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in medicinal chemistry, providing efficient access to a wide variety of bioactive compounds. Its derivatives, including esters, amides, chalcones, and complex heterocycles, have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and neuroprotective agents. The ease of synthesis and the ability to readily modify the appended alcohol or amine moiety allow for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. The continued exploration of novel derivatives synthesized from this fundamental building block promises to yield new therapeutic agents to address a range of diseases.

References

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central.
  • This compound | High-Purity Reagent | RUO. Benchchem.
  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnam
  • Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma. NIH.
  • Naturally Occurring Cinnamic Acid Sugar Ester Deriv
  • Optimizing Chemical Synthesis with this compound: A Manufacturer's Perspective. Unknown Source.
  • Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. PubMed.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central.
  • Naturally Occurring Cinnamic Acid Sugar Ester Deriv
  • Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. PubMed.
  • Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity | Request PDF.
  • Inhibitory effect of cinnamoyl compounds against human malignant cell line. PubMed.
  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents.
  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. Taylor & Francis.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. NIH.
  • Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflamm
  • Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. PubMed.
  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents | Request PDF.
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Safety Operating Guide

Mastering Cinnamoyl Chloride Disposal: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of reactive compounds like cinnamoyl chloride is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, grounded in established chemical principles and best laboratory practices. We will move beyond simple checklists to explain the "why" behind each step, ensuring a thorough understanding and fostering a proactive approach to laboratory safety.

The Chemistry of this compound Disposal: Taming a Reactive Intermediate

This compound (C₉H₇ClO) is a valuable acylating agent, but its high reactivity also presents significant disposal challenges. The core issue lies in its vigorous and exothermic reaction with water and other nucleophiles, a process known as hydrolysis.[1] This reaction rapidly produces cinnamic acid and corrosive, toxic hydrogen chloride (HCl) gas.[2] Improper disposal, such as discarding it in standard waste or pouring it down the drain, can lead to violent reactions, the release of hazardous fumes, and environmental contamination.

The cornerstone of safe this compound disposal is controlled neutralization. This process involves two key stages:

  • Hydrolysis: The reactive acyl chloride group is intentionally reacted with water in a controlled manner to form the less reactive cinnamic acid and hydrochloric acid.

  • Neutralization: The acidic byproducts (cinnamic acid and HCl) are then neutralized with a weak base to form their corresponding salts, which are generally less hazardous and more suitable for disposal.

Sodium bicarbonate (NaHCO₃) is a preferred neutralizing agent for this process. Its reaction is less vigorous than that of strong bases like sodium hydroxide, minimizing the risk of a runaway reaction.[1][3] The reaction with HCl produces sodium chloride, water, and carbon dioxide gas, while the reaction with cinnamic acid yields sodium cinnamate and carbonic acid, which subsequently decomposes to water and CO₂.[3][4]

Immediate Safety Precautions: Your First Line of Defense

Before beginning any disposal procedure, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1]

  • Chemical Fume Hood: All handling and disposal procedures for this compound must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.[1]

  • Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Protocol for the Neutralization and Disposal of this compound

This protocol is designed for the safe disposal of small to moderate quantities of this compound typically found in a research laboratory setting.

Materials:
  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large beaker or flask (at least 4-5 times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_addition Neutralization cluster_verification Verification & Final Disposal A Prepare saturated NaHCO₃ solution in a large beaker within an ice bath. B Ensure constant, vigorous stirring. A->B C Slowly add this compound waste dropwise to the cold, stirring NaHCO₃ solution. B->C D Monitor for gas evolution (CO₂) and temperature increase. Pause addition if reaction becomes too vigorous. C->D E Continue stirring for at least 1-2 hours after addition is complete. D->E F Allow the solution to warm to room temperature. E->F G Check the pH of the solution. Target pH is 6-9. F->G H Adjust pH with additional NaHCO₃ or dilute acid if necessary. G->H I Transfer the neutralized solution to a labeled hazardous waste container. H->I J Consult institutional EHS for final disposal procedures. I->J

Caption: Workflow for the safe neutralization and disposal of this compound.

Procedure:
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a saturated or near-saturated solution of sodium bicarbonate in water in a large beaker. The volume of this solution should be at least 10-20 times the volume of the this compound to be neutralized. Place the beaker in an ice bath and begin vigorous stirring with a magnetic stir bar.[5][6] The cold temperature is crucial for controlling the exothermic nature of the hydrolysis reaction.

  • Slow Addition of this compound: Using a pipette or dropping funnel, add the this compound waste to the cold, stirring sodium bicarbonate solution very slowly and dropwise.[1] The addition rate should be controlled to prevent excessive heat generation and foaming from the evolution of carbon dioxide gas.[1] If the reaction becomes too vigorous, pause the addition until it subsides.

  • Reaction and Stirring: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least 30 minutes. Then, remove the ice bath and let the solution stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Final pH Adjustment: After the reaction is complete and the solution has returned to room temperature, check the final pH using pH paper or a calibrated pH meter. The target pH should be in the neutral range (typically 6-9).[6] If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is reached.

  • Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.[1] The label should include the contents (e.g., "Neutralized this compound Waste," "Sodium Cinnamate," "Sodium Chloride Solution") and the date.

  • Final Disposal: Consult your institution's Environmental Health & Safety (EHS) office for final disposal procedures.[7] Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and institutional policies for neutralized, non-hazardous aqueous waste.[1]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this disposal protocol.

ParameterRecommended Value/RangeRationale
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA weak base that reacts controllably and is readily available.[1][3]
Volume Ratio (Neutralizing Agent:Waste) >10:1Ensures a sufficient excess of base to neutralize all acidic byproducts.
Reaction Temperature 0-10°C (during addition)Controls the exothermic reaction and minimizes the rate of HCl gas evolution.[5][6]
Addition Rate Slow, dropwisePrevents a runaway reaction and excessive foaming.[1]
Final pH 6-9Ensures complete neutralization and compliance with typical disposal requirements for aqueous waste.[6]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a straightforward process when approached with a clear understanding of the underlying chemistry and a commitment to safety. By following this detailed protocol, researchers and laboratory professionals can effectively neutralize this reactive compound, mitigating risks to themselves, their colleagues, and the environment. This proactive approach to waste management is a hallmark of a responsible and forward-thinking scientific enterprise.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Bartleby. (2022, April 6). How does washing with 10% sodium bicarbonate help to isolate ethyl cinnamate in each synthesis reaction?. Retrieved from [Link]

  • Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • OC-Praktikum. (2006, March). Reaction of cinnamic acid with thionyl chloride to this compound. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]

  • Chegg. (2022, April 2). Which reagent, cinnamic acid or cinnamoyl.... Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Chloride | Medical Management Guidelines. Retrieved from [Link]

  • Reddit. (2023, December 10). What would you put in this trap to neutralize HCl gas created by reaction?. Retrieved from [Link]

  • Garg Scientific Glass Industries. (n.d.). Hydro Chloride Absorption. Retrieved from [Link]

  • SINOCHEM. (2025, July 4). How to quickly prepare HCl gas in a synthesis laboratory?. Retrieved from [Link]

  • EPA NEPIC. (1988, September). Measurement Of Hydrolysis Rate Constants For Evaluation Of Hazardous Waste Land Disposal, Volume 3 Data On 70 Chemicals Project Summary. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN100357298C - Continuous hydrolysis process of organic dichlorosilane.
  • Reddit. (2015, May 13). Purpose of sodium bicarbonate and HCl in a Fischer esterification reaction?. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cinnamoyl chloride (CAS 102-92-1) is a highly valuable chemical intermediate in pharmaceutical synthesis, fine chemicals, and advanced materials. However, its high reactivity makes it a significant operational hazard. This guide provides a direct, field-proven framework for researchers, scientists, and drug development professionals to establish a robust safety protocol when handling this corrosive and moisture-sensitive compound. The procedures outlined here are designed to build a self-validating system of safety, ensuring that every operational step is grounded in a comprehensive understanding of the chemical's risks.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of effective PPE selection. It is not merely a checklist item but a direct response to specific chemical threats. The compound is corrosive, a lachrymator (induces tearing), and reacts vigorously with moisture.[1] This reactivity with water, including atmospheric humidity or moisture on the skin, liberates corrosive hydrogen chloride (HCl) gas, compounding the hazard.[2]

Hazard ClassificationDescriptionGHS StatementPrimary PPE Response
Skin Corrosion Causes severe skin burns and tissue damage upon contact.[3][4]H314Impermeable gloves, chemical-resistant lab coat/apron.
Eye Damage Poses a high risk of serious, potentially irreversible eye damage.[3][4]H314Chemical safety goggles and a full-face shield.
Respiratory Hazard Inhalation can cause severe respiratory tract irritation and chemical burns.[1] The related cinnamyl chloride is rated as fatal if inhaled.[5][6]N/A (by analogy)Mandatory use of a chemical fume hood; respirator for emergencies.
Moisture Reactivity Reacts with water to produce toxic and corrosive HCl gas.N/AHandling under inert gas, stringent environmental controls.
Lachrymator Vapors are irritating to the eyes and cause tearing.[1][5]N/AFull face and eye protection, stringent vapor control (fume hood).

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Before any work begins, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified and properly functioning chemical fume hood.[2] This is non-negotiable. The hood contains vapors and provides a physical barrier.

  • Emergency Equipment: An operational and accessible emergency safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[2] Verify their functionality before starting any procedure.

  • Inert Atmosphere: Due to its high sensitivity to moisture, handling and storage under an inert gas like argon or nitrogen is a critical safety and chemical integrity measure.[4][7][8]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be meticulous and task-specific. The following protocol outlines the minimum requirements for safely handling this compound.

PPE CategorySpecificationRationale and Causality
Eye/Face Protection Tightly-sealed chemical safety goggles AND a full-face shield.[9]Goggles protect against splashes and vapors from entering under the lens. The face shield provides a secondary, broader barrier against splashes and fumes, protecting the entire face from the compound's severe corrosive effects.[7]
Hand Protection Double-gloving with compatible chemical-resistant gloves.This compound can rapidly degrade improper glove materials. Inner Glove: A thinner nitrile glove for dexterity. Outer Glove: A robust, chemical-resistant glove such as Butyl or Neoprene.[10][11] Crucially, consult the glove manufacturer’s specific chemical resistance chart for acyl halides or corrosive organics before use.
Body Protection A chemical-resistant (e.g., neoprene or rubber) apron over a flame-resistant lab coat.A standard cotton lab coat is insufficient. The apron provides a necessary impermeable barrier against spills of this highly corrosive liquid/solid.[9] All clothing must be long-sleeved, and legs must be covered.
Footwear Closed-toe, chemical-resistant leather or synthetic shoes.Protects feet from potential spills. Fabric or mesh shoes offer no protection and can absorb chemicals, prolonging exposure.
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges.This is for emergency use (e.g., spill outside the fume hood) or if engineering controls fail.[2][9] For routine operations, the chemical fume hood is the primary respiratory control.

Procedural Discipline: Workflows for Safe Handling

Adherence to a strict, logical workflow is essential to prevent exposure and contamination.

Pre-Handling Safety and PPE Donning Workflow

This sequence ensures that all safety parameters are checked and PPE is worn in an order that maximizes protection and minimizes contamination.

G cluster_prep Preparation Phase cluster_donning Donning Phase (Away from Chemical) a Verify Fume Hood Airflow & Clear Workspace b Locate & Verify Eyewash/ Shower Functionality a->b c Prepare Spill Kit & Waste Container in Hood b->c d Don Lab Coat & Apron c->d Proceed to Donning e Don Inner Gloves (Nitrile) d->e f Don Safety Goggles e->f g Don Face Shield f->g h Don Outer Gloves (Butyl/ Neoprene) Over Cuffs g->h i Begin Chemical Handling Inside Fume Hood h->i Ready for Handling

Caption: Pre-handling preparation and PPE donning workflow.

Post-Handling and PPE Doffing Procedure

The removal of PPE is a critical step where cross-contamination often occurs. The sequence is designed to contain the contaminant.

  • Decontaminate: Working within the fume hood, decontaminate any gross contamination from outer gloves.

  • Remove Outer Gloves: Peel off the outer gloves without touching the exterior surface with your bare inner glove. Dispose of them immediately into the designated hazardous waste container inside the hood.

  • Exit Work Area: Move away from the immediate work area.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Apron & Lab Coat: Remove the apron, followed by the lab coat, by rolling it outwards and avoiding contact with the exterior.

  • Remove Inner Gloves: Peel off the final pair of gloves, again without touching the exterior surface.

  • Wash Hands: Immediately and thoroughly wash hands and forearms with soap and water.

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

Exposure Protocol

G cluster_skin Skin/Body Contact cluster_eye Eye Contact start EXPOSURE OCCURS a1 IMMEDIATELY Proceed to Emergency Shower start->a1 b1 IMMEDIATELY Proceed to Eyewash Station start->b1 a2 Remove ALL Contaminated Clothing a1->a2 a3 Rinse for at least 15 minutes with copious water a2->a3 end Seek IMMEDIATE Medical Attention. Bring SDS. a3->end b2 Hold Eyelids Open, Remove Contact Lenses b1->b2 b3 Flush Eyes for at least 15 minutes b2->b3 b3->end

Caption: Emergency response workflow for this compound exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and contact a poison control center or physician immediately.[12]

Spill Management

For a small spill contained entirely within the fume hood:

  • Alert personnel in the area and restrict access.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[1] Do NOT use combustible materials like paper towels.

  • Carefully sweep the material into a designated, labeled hazardous waste container.

  • Decontaminate the area as per your institution's protocol.

Decontamination and Disposal

All materials that come into contact with this compound must be treated as hazardous waste.

  • Disposable PPE: All used gloves, disposable aprons, and any contaminated items must be collected in a clearly labeled, sealed container for hazardous waste.[7]

  • Non-Disposable PPE: Reusable items like face shields, goggles, and aprons must be thoroughly decontaminated according to your institution's validated procedures before being stored for reuse.

  • Chemical Waste: Unused this compound and reaction waste must be disposed of through a licensed disposal company, following all local, regional, and national regulations.[5][13] Never dispose of it down the drain.[7]

References

  • Cinnamyl chloride - SAFETY DATA SHEET. (2012).

  • Safe Handling and Synthesis of this compound (CAS 102-92-1). (n.d.).

  • This compound MSDS - 800236 - Merck. (n.d.).

  • SAFETY DATA SHEET - Fisher Scientific. (2008).

  • SAFETY DATA SHEET - Fisher Scientific. (2012).

  • This compound | C9H7ClO | CID 5354261 - PubChem. (n.d.).

  • Material Safety Data Sheet - Hydrocinnamoylchloride, 98% - Cole-Parmer. (n.d.).

  • Personal protective equipment for handling trans-4-Nitrothis compound - Benchchem. (n.d.).

  • This compound - Safety Data Sheet - ChemicalBook. (2025).

  • Cinnamyl chloride - Safety Data Sheet - ChemicalBook. (2025).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).

  • This compound 17082-09-6 - TCI Chemicals. (n.d.).

  • This compound CAS 17082-09-6 | 800236 - Merck Millipore. (n.d.).

  • This compound - Safety Data Sheet - ChemicalBook. (2025).

  • This compound | 17082-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

  • Chemical Resistant Gloves | Ansell USA. (n.d.).

  • Chemical Resistant Gloves - Fisher Scientific. (n.d.).

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).

  • How To Choose The Right chemical resistant Gloves – A Buyer's Guide - Blog - Droppe. (2024).

  • Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.).

  • This compound 17082-09-6 wiki - Guidechem. (n.d.).

  • This compound - Safety Data Sheet - ChemicalBook. (n.d.).

Sources

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